Algestone acetophenide
Description
Structure
3D Structure
Properties
CAS No. |
1179-87-9 |
|---|---|
Molecular Formula |
C29H36O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1 |
InChI Key |
AHBKIEXBQNRDNL-BXXPAUNWSA-N |
SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Isomeric SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Other CAS No. |
1179-87-9 24356-94-3 |
Synonyms |
Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |
Origin of Product |
United States |
Foundational & Exploratory
algestone acetophenide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Algestone Acetophenide
Abstract
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent, long-acting synthetic progestin primarily utilized in combination with an estrogen for once-a-month injectable contraception.[1][2] Its mechanism of action is centered on its high affinity and agonist activity at the progesterone receptor (PR), leading to profound effects on the female reproductive system.[3] This guide provides a comprehensive technical overview of DHPA's molecular interactions, the resultant physiological changes that culminate in its contraceptive effect, and its broader pharmacological profile. We will dissect the signaling pathways, from receptor binding to the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, and detail the standard experimental methodologies used to characterize such a compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific progestin's function.
Introduction: A Long-Acting Progestogen
Algestone acetophenide (DHPA) is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[2] Chemically, it is 16α,17α-dihydroxyprogesterone acetophenide.[2] Developed in the mid-20th century, its primary clinical application has been as a long-acting injectable contraceptive, commonly formulated with an estrogen ester like estradiol enantate.[1][4] The compound's structure and formulation in an oil depot allow for slow release and a prolonged elimination half-life of approximately 24 days, making it suitable for monthly administration.[2] The core of its efficacy lies in its function as a potent progestogen, with an estimated potency in animal models of 2 to 5 times that of endogenous progesterone.[2]
Core Mechanism: Progesterone Receptor Agonism
The biological effects of DHPA are mediated almost exclusively through its interaction with the progesterone receptor (PR). It is considered a pure progestogen, reportedly lacking significant androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activities at therapeutic doses.[2]
The Progesterone Receptor (PR)
The PR is a nuclear hormone receptor that functions as a ligand-activated transcription factor. It exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. Upon binding a progestin like DHPA, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.
Intracellular Signaling Cascade
Once in the nucleus, the DHPA-PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of a complex of co-activators or co-repressors, ultimately leading to the modulation (activation or repression) of gene transcription. This genomic action is the foundation of DHPA's physiological effects.
Caption: Intracellular signaling pathway of Algestone Acetophenide (DHPA).
Physiological Effect: Contraceptive Action
The primary clinical use of DHPA is contraception, achieved through a multi-faceted suppression of the female reproductive cycle.
Inhibition of Ovulation via HPO Axis Suppression
The central mechanism of contraceptive action for progestins like DHPA is the inhibition of ovulation. This is achieved by disrupting the finely tuned hormonal cascade of the Hypothalamic-Pituitary-Ovarian (HPO) axis.
-
Hypothalamic Action: DHPA acts at the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[1][5] It specifically blunts the positive feedback effect of estradiol on GnRH neurons, which is required to generate the pre-ovulatory surge.[4]
-
Pituitary Action: The reduced GnRH stimulation, combined with a direct inhibitory effect at the pituitary, leads to the suppression of the mid-cycle surge of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).[1][[“]] Without the LH surge, the final maturation of the ovarian follicle and the subsequent release of an oocyte (ovulation) do not occur.
Caption: Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) axis by DHPA.
Peripheral Contraceptive Effects
In addition to inhibiting ovulation, DHPA exerts other effects that contribute to its contraceptive efficacy:
-
Cervical Mucus: It causes the cervical mucus to become thick, viscous, and scant, creating a barrier that is hostile to sperm penetration.
-
Endometrium: DHPA transforms the endometrium from a proliferative to a secretory state, which can lead to glandular atrophy over time. This makes the uterine lining unreceptive to the implantation of a blastocyst, should ovulation and fertilization somehow occur.[3]
Secondary and Off-Target Activities
While primarily a progestogen, DHPA has other reported activities.
Anti-inflammatory Properties
Algestone acetophenide has been noted to possess anti-inflammatory effects and has been used topically for conditions like acne.[7][8][9] The precise mechanism for this action is not well-elucidated. While some progestins exert anti-inflammatory effects through cross-reactivity with the glucocorticoid receptor (GR), DHPA is reported to be devoid of significant glucocorticoid activity.[2][10] This suggests its anti-inflammatory properties may be mediated through alternative pathways, a potential area for further research.
Steroid Receptor Binding Profile
A key feature of DHPA is its high specificity for the progesterone receptor. The following table summarizes its qualitative binding profile based on available literature. Unlike many other progestins, it demonstrates a clean profile with minimal off-target hormonal activity.
| Receptor | Binding Affinity | Resultant Activity | Reference |
| Progesterone (PR) | High | Potent Agonist | [3] |
| Glucocorticoid (GR) | Negligible | No significant activity | [2] |
| Androgen (AR) | Negligible | No significant androgenic or anti-androgenic activity | [2] |
| Estrogen (ER) | Negligible | No significant estrogenic or anti-estrogenic activity | [2] |
| Mineralocorticoid (MR) | Negligible | No significant antimineralocorticoid activity | [2] |
Experimental Methodologies for Characterization
The characterization of a synthetic progestin like DHPA relies on a suite of standardized in vitro and in vivo assays.
In Vitro Assay: Competitive Radioligand Binding
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[11]
Objective: To quantify the affinity of Algestone Acetophenide for the human Progesterone Receptor.
Methodology:
-
Receptor Preparation: Prepare a membrane fraction or cell lysate from a source rich in progesterone receptors (e.g., T47D breast cancer cells, or recombinant cells overexpressing human PR).[12]
-
Reaction Setup: In a 96-well plate, incubate the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled progestin (e.g., [3H]-R5020).[13]
-
Competition: To parallel wells, add increasing concentrations of unlabeled Algestone Acetophenide (the competitor).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[12]
-
Separation: Separate receptor-bound from free radioligand via rapid vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of DHPA. This will generate a sigmoidal competition curve. The concentration of DHPA that displaces 50% of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[12]
In Vitro Assay: Reporter Gene Transactivation
This functional assay measures the ability of a compound to act as a receptor agonist or antagonist.[14]
Objective: To determine if Algestone Acetophenide acts as a functional agonist at the human Progesterone Receptor.
Methodology:
-
Cell Culture: Culture a suitable human cell line (e.g., HEK293, T47D) in 96-well plates.[15][16]
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human Progesterone Receptor cDNA.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs).[16]
-
-
Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with increasing concentrations of Algestone Acetophenide. Include a vehicle control (negative) and a known PR agonist like progesterone or R5020 (positive control).
-
Incubation: Incubate for 18-24 hours to allow for receptor activation, nuclear translocation, and reporter gene expression.[14]
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Reading: Add a luciferase substrate to the lysate. The enzyme will catalyze a light-emitting reaction.[17]
-
Quantification: Measure the light intensity (luminescence) using a luminometer.
-
Data Analysis: Plot the luminescence (in Relative Light Units, RLU) against the log concentration of DHPA. A dose-dependent increase in luminescence indicates agonist activity. Calculate the EC50 value, which is the concentration that produces 50% of the maximal response.
In Vivo Model: Ovulation Inhibition in Rats
This assay assesses the ultimate physiological outcome of a progestin: the prevention of ovulation.[18]
Objective: To confirm the ovulation-inhibiting activity of Algestone Acetophenide in a rodent model.
Methodology:
-
Animal Model: Use immature female rats (e.g., 22-25 days old).
-
Follicular Stimulation: Administer a subcutaneous injection of equine chorionic gonadotropin (eCG) to stimulate a cohort of ovarian follicles to grow and mature.[19]
-
Progestin Administration: At a specified time after eCG (e.g., 24 hours), administer the test compound, Algestone Acetophenide, via subcutaneous or intramuscular injection. A control group receives the vehicle only.
-
Ovulation Induction: Approximately 48-52 hours after the eCG injection, administer an ovulatory stimulus, typically human chorionic gonadotropin (hCG), which mimics the natural LH surge.
-
Oocyte Collection: About 20-24 hours after hCG administration, sacrifice the animals. The oviducts are dissected out and flushed with saline under a microscope.
-
Endpoint Measurement: Count the number of oocytes present in the oviductal flushings for each animal.
-
Data Analysis: Compare the mean number of oocytes ovulated in the DHPA-treated group versus the vehicle-treated control group. A statistically significant reduction in the number of oocytes indicates effective inhibition of ovulation.
Conclusion
The mechanism of action of algestone acetophenide is a clear and potent example of targeted progestogenic activity. By acting as a specific and high-affinity agonist for the progesterone receptor, it initiates a cascade of genomic events that profoundly alter the reproductive endocrine system. Its primary contraceptive efficacy is derived from a robust suppression of the hypothalamic-pituitary-ovarian axis, leading to the inhibition of the ovulatory LH surge. This central action is complemented by peripheral effects on the cervical mucus and endometrium. Its "pure" progestogenic profile, with minimal off-target steroid receptor activity, underscores its targeted design. The experimental methodologies detailed herein represent the standard framework through which such compounds are validated, from molecular affinity to whole-organism physiological response.
References
-
Progestin vs. Gonadotropin-Releasing Hormone Antagonist for the Prevention of Premature Luteinizing Hormone Surges in Poor Responders Undergoing in vitro Fertilization Treatment: A Randomized Controlled Trial. (2019). PMC. Available at: [Link]
-
Progesterone Blocks the Estradiol-Stimulated Luteinizing Hormone Surge by Disrupting Activation in Response to a Stimulatory Estradiol Signal in the Ewe. (2002). Biology of Reproduction. Available at: [Link]
-
Progesterone Treatment That either Blocks or Augments the Estradiol-Induced Gonadotropin-Releasing Hormone Surge Is Associated with Different Patterns of Hypothalamic Neural Activation. (2001). Karger Publishers. Available at: [Link]
-
Neuroendocrine mechanisms underlying the effects of progesterone on the oestradiol-induced GnRH/LH surge. ResearchGate. Available at: [Link]
-
Algestone acetophenide. Wikidata. Available at: [Link]
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Progesterone suppresses basal and GnRH-induced LH gene expression in immortalized gonadotrope cells. ResearchGate. Available at: [Link]
-
Algestone Acetophenide. National Center for Biotechnology Information. Available at: [Link]
-
Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane. PubMed. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
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Acetophenide, Dihydroxyprogesterone. Drug Information Portal. Available at: [Link]
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Evaluation of ligand affinity with progesterone receptors in fish: insights from homogeneous assays using graphene quantum dots. Zenodo. Available at: [Link]
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Algestone acetophenide. Wikipedia. Available at: [Link]
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Time-dependent ovulation inhibition of a selective progesterone-receptor antagonist (Org 31710) and effects on ovulatory mediators in the in vitro perfused rat ovary. PubMed. Available at: [Link]
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Human Progesterone Receptor. Indigo Biosciences. Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. Available at: [Link]
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Progesterone Receptor Competitor Assay Kit, Red. Creative BioMart. Available at: [Link]
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algestone acetophenide. Drug Central. Available at: [Link]
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BindingDB Search Results. BindingDB. Available at: [Link]
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Can progesterone inhibit ovulation by acting directly on the hypothalamic-pituitary axis?. Consensus. Available at: [Link]
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PRE promoter activity analysis by Dual luciferase assay. ResearchGate. Available at: [Link]
-
Sequential inhibition of sexual receptivity by progesterone is prevented by a protein synthesis inhibitor and is not causally related to decreased levels of hypothalamic progestin receptors in the female rat. PMC. Available at: [Link]
-
Dual Luciferase Reporter Assay Protocol. Assay Genie. Available at: [Link]
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Rodent Models of Non-classical Progesterone Action Regulating Ovulation. Frontiers in Endocrinology. Available at: [Link]
-
A molecular toolbox to study progesterone receptor signaling. PMC. Available at: [Link]
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Adjusting fertility drug timing boosts ovulation success in rat models. News-Medical.Net. Available at: [Link]
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Binding of steroids to the progestin and glucocorticoid receptors analyzed by correspondence analysis. PubMed. Available at: [Link]
-
Interaction of Glucocorticoid Receptor (GR) with Estrogen Receptor (ER) α and Activator Protein 1 (AP1) in Dexamethasone-mediated Interference of ERα Activity. PMC. Available at: [Link]
-
Soft glucocorticoid design: Structural elements and physicochemical parameters determining receptor-binding affinity. ResearchGate. Available at: [Link]
-
Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. MDPI. Available at: [Link]
-
Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE. Available at: [Link]
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Technical Guide: Chemical Synthesis and Structural Characterization of Algestone Acetophenide
Executive Summary
Algestone Acetophenide (Dihydroxyprogesterone acetophenide; DHPA) is a synthetic pregnane steroid utilized primarily as a long-acting injectable progestin. Structurally, it is the cyclic acetal of 16α,17α-dihydroxyprogesterone formed with acetophenone.[1] This guide provides a rigorous technical breakdown of its synthesis, focusing on the critical ketalization reaction that distinguishes this molecule from other progestins. It details the retrosynthetic logic, step-by-step bench protocols, process optimization parameters, and validation methodologies using NMR and HPLC.
Structural Analysis & Retrosynthesis
The synthesis of Algestone Acetophenide is defined by the installation of the 16α,17α-acetophenide moiety. The core steroid backbone is derived from the pregnane series, specifically requiring a cis-16,17-diol configuration to facilitate the formation of the five-membered dioxolane ring.
Retrosynthetic Logic
The retrosynthetic disconnection reveals that the target molecule can be assembled from 16α,17α-dihydroxyprogesterone and acetophenone via an acid-catalyzed condensation. The diol precursor is accessible from 16-dehydropregnenolone acetate (16-DPA) , a widely available industrial intermediate derived from diosgenin.[2]
Detailed Synthesis Protocol
The following protocol outlines the conversion of 16α,17α-dihydroxyprogesterone to Algestone Acetophenide. This method prioritizes yield and purity suitable for pharmaceutical applications.
Reagents and Materials
| Reagent | Role | Stoichiometry (Eq) | Notes |
| 16α,17α-Dihydroxyprogesterone | Substrate | 1.0 | Dried to constant weight |
| Acetophenone | Reagent/Solvent | 10.0 - 20.0 | Distilled prior to use |
| Perchloric Acid (70%) | Catalyst | 0.025 - 0.05 | Handle with extreme care |
| Methanol/Ethanol | Quenching/Crystallization | N/A | HPLC Grade |
Experimental Procedure
Step 1: Reaction Initiation
-
Charge a clean, dry reactor with 16α,17α-dihydroxyprogesterone (10 g, 28.9 mmol).
-
Add acetophenone (100 mL) to the reactor. The steroid will form a suspension.
-
Cool the mixture to 15–20°C to control the exotherm upon catalyst addition.
-
Slowly add perchloric acid (0.25 mL) dropwise while stirring vigorously.
-
Critical Control Point: The reaction is sensitive to moisture. Ensure the system is under a nitrogen blanket.
-
Step 2: Reaction Monitoring
-
Allow the mixture to warm to room temperature (20–25°C).
-
Stir for 2 to 4 hours . The solid starting material will dissolve as the reaction proceeds, forming a clear solution.
-
Monitor reaction progress via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the polar diol spot (Rf ~0.2) and appearance of the less polar acetophenide spot (Rf ~0.6).
-
Step 3: Work-up and Isolation
-
Quench the reaction by adding a solution of sodium bicarbonate (10% aq) or pyridine to neutralize the acid.
-
Perform steam distillation to remove the excess acetophenone. This is critical as acetophenone has a high boiling point (202°C) and is difficult to remove by rotary evaporation.
-
Alternative: Extract the reaction mixture with methylene chloride, wash with water, and evaporate. The oily residue containing acetophenone can be triturated with hexane to induce crystallization, though steam distillation yields a cleaner crude product.
-
-
Filter the resulting precipitate (crude Algestone Acetophenide).
Step 4: Purification
-
Dissolve the crude solid in minimal boiling methanol or acetone .
-
Add hexane until turbidity is observed (if using acetone/hexane).
-
Cool slowly to 4°C to induce crystallization.
-
Filter the crystals and dry under vacuum at 50°C.
-
Target Yield: 70–85%
-
Target Melting Point: 150–151°C
-
Reaction Mechanism
The formation of the acetophenide is a thermodynamic acid-catalyzed ketalization. The 16α,17α-diol is ideally positioned to form a stable five-membered dioxolane ring. The reaction proceeds via the formation of an oxocarbenium ion intermediate from acetophenone.
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
The formation of the acetophenide is confirmed by the appearance of aromatic protons and the specific methyl singlet of the acetophenone moiety.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Value |
| 1H | 7.30 – 7.50 | Multiplet | Aromatic Protons (Phenyl) | Confirms acetophenone incorporation |
| 1H | 5.73 | Singlet | C4-H (Steroid enone) | Confirms Δ4-3-keto system integrity |
| 1H | 1.75 | Singlet | Acetophenide Methyl | Distinct from C18/C19 methyls |
| 1H | 0.60 – 1.20 | Singlets | C18, C19 Methyls | Steroid backbone reference |
| 13C | 196.5 | Singlet | C3 Carbonyl | Conjugated ketone |
| 13C | 108.0 | Singlet | Acetal Carbon (C-O-C-O) | Definitive proof of ring closure |
HPLC Method for Purity Profiling
To ensure pharmaceutical grade purity (>98%), the following HPLC method is recommended.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid)
-
Gradient: 60:40 to 90:10 over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 240 nm (λmax for α,β-unsaturated ketone)
-
Retention Time: Algestone Acetophenide elutes significantly later than the diol precursor due to the lipophilic phenyl group.
Impurity Profile
Common impurities include:
-
Unreacted 16α,17α-dihydroxyprogesterone: Detected by high polarity (early elution).
-
Acetophenone: Detected by distinctive smell and GC/HPLC (very late elution or solvent front depending on method).
-
C-20 Ketone reduction products: If non-selective reducing agents were used upstream.
Process Safety & Optimization
-
Perchloric Acid: While effective, it is a potential explosive hazard if allowed to dry on organic materials. p-Toluenesulfonic acid (p-TSA) is a safer alternative, though reaction times may increase to 6–10 hours.
-
Water Removal: The reaction is an equilibrium. Using a Dean-Stark trap with benzene or toluene (if not using excess acetophenone as solvent) to remove water azeotropically can drive the yield >90%.
-
Stereochemistry: The acetal carbon is a new chiral center. The reaction predominantly yields the (R)-isomer due to thermodynamic control and steric constraints imposed by the steroid backbone.
References
-
Fried, J., et al. (1961).[1] Cyclic Ketals of 16α,17α-Dihydroxyprogesterone. Chemistry & Industry , 465.[1]
-
Brancato, S. J., et al. (1970).[1] Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide. US Patent 3,488,347 .[1] Link
-
Fried, J. (1960).[1] 16,17-Cyclic ketals of 16,17-dihydroxyprogesterone. US Patent 2,941,997 .[1] Link
- Lerner, L. J., et al. (1964). Biological activities of 16alpha,17alpha-dihydroxyprogesterone acetophenide. Current Therapeutic Research, 6, 346.
-
Morais, C., et al. (2019).[3] Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate in Real Industrial Wastewater. International Journal of Electrochemical Science , 14, 5861.[4] Link
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algestone acetophenide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Algestone Acetophenide
Abstract
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic pregnane steroid with potent progestational activity.[1] Primarily recognized for its application in long-acting injectable contraceptives, this compound represents a significant area of study for researchers in steroid chemistry and drug development.[2][3] This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, synthesis, and key analytical characteristics of algestone acetophenide. It is designed to serve as a foundational resource for scientists and professionals engaged in the research and development of steroidal active pharmaceutical ingredients (APIs).
Chemical Identity and Structure
Algestone acetophenide (CAS Number: 24356-94-3) is a derivative of 16α,17α-dihydroxyprogesterone.[1][4] Its unique structure is characterized by the formation of a cyclic acetal (an acetophenide moiety) between the hydroxyl groups at the C16 and C17 positions of the steroid backbone and acetophenone.[4] This structural modification is crucial for its enhanced biological activity and stability.[5]
The systematic IUPAC name for algestone acetophenide is (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one.[2] A summary of its chemical identifiers is provided in Table 1.
Table 1: Chemical Identifiers for Algestone Acetophenide
| Identifier | Value |
| CAS Number | 24356-94-3[2] |
| Molecular Formula | C₂₉H₃₆O₄[2] |
| Molecular Weight | 448.60 g/mol [6] |
| IUPAC Name | (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one[2] |
| Synonyms | Dihydroxyprogesterone acetophenide (DHPA), Deladroxone, Droxone, Alphasone acetophenide[2][4] |
| InChI Key | AHBKIEXBQNRDNL-FVCOMRFXSA-N[2] |
| SMILES | CC(=O)[C@@]12O(C)C6=CC=CC=C6[2] |
The three-dimensional conformation of the steroid nucleus, coupled with the acetophenide group, dictates its binding affinity and specificity for the progesterone receptor.
Caption: 2D Chemical Structure of Algestone Acetophenide.
Physicochemical Properties
The physical and chemical properties of algestone acetophenide are critical for its formulation, delivery, and pharmacokinetic profile. As a long-acting injectable contraceptive, its low water solubility is a key attribute that contributes to its sustained release from the injection site.[7]
Table 2: Physicochemical Properties of Algestone Acetophenide
| Property | Value | Source |
| Physical Form | White to Off-White Solid | [3] |
| Melting Point | 146-153 °C | [7] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [8] |
| Optical Rotation | +49.0° to +53.0° (c=1, CHCl₃) | [7] |
| Polar Surface Area | 52.6 Ų | [2] |
| AlogP | 5.74 | [6] |
Spectroscopic Characterization
While comprehensive, publicly available spectral data for algestone acetophenide is limited, its structure allows for the prediction of key spectroscopic features. Characterization is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A full structural elucidation relies on both ¹H and ¹³C NMR.
-
¹H NMR: The proton spectrum is expected to be complex due to the 36 hydrogen atoms in varied chemical environments. Key signals would include:
-
Aromatic protons of the phenyl group (acetophenide moiety), typically in the δ 7.2-7.8 ppm region.
-
A singlet for the vinyl proton at C4 of the steroid A-ring.
-
Singlets for the angular methyl groups (C18 and C19) and the methyl group on the acetal carbon.
-
A singlet for the acetyl methyl protons at C21.
-
A complex series of multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the steroid backbone protons.
-
-
¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons (C3 and C20), the aromatic carbons, the acetal carbon, and the numerous sp³-hybridized carbons of the steroid framework.
3.2 Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the molecular weight and for fragmentation analysis to support structural identification.
-
Expected Molecular Ion: The exact mass is 448.2614 g/mol .[9] High-resolution mass spectrometry (HRMS) should detect a molecular ion peak ([M]+ or [M+H]+) corresponding to this value.
-
Fragmentation Pattern: The fragmentation would likely involve the loss of the acetyl group, cleavage within the dioxolane ring, and characteristic fragmentation of the steroid nucleus. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used for detection and analysis.[3]
3.3 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.
-
Key Absorptions:
-
Strong C=O stretching vibrations for the α,β-unsaturated ketone in Ring A and the C20 ketone.
-
C=C stretching for the aromatic ring and the C4-C5 double bond.
-
C-O stretching bands associated with the cyclic acetal group.
-
Synthesis of Algestone Acetophenide
The synthesis of algestone acetophenide typically involves the modification of a steroid precursor. A common starting material for many synthetic steroids is 16-Dehydropregnenolone acetate (16-DPA), which can be sourced from natural products like diosgenin or solasodine.[10][11] A patented method describes the synthesis from 3β,16α,17α-trihydroxy-5-pregnen-20-one.[12] The following protocol is a synthesized representation based on established steroid chemistry principles and information from the public record.[12][13]
4.1 Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Algestone Acetophenide.
4.2 Detailed Experimental Protocol
Step 1: Acetal Formation with Acetophenone
-
Causality: This step protects the 16α and 17α diol by forming the acetophenide cyclic acetal. An acid catalyst, such as perchloric acid, is required to facilitate the reaction between the diol and the ketone (acetophenone).[12]
-
Methodology:
-
To a reaction vessel, add 3β,16α,17α-trihydroxy-5-pregnen-20-one (1 equivalent).
-
Add distilled acetophenone (approx. 10 volumes).
-
Add a catalytic amount of 70% perchloric acid (e.g., 0.1 equivalents).[12]
-
Agitate the mixture at room temperature (20-25 °C) for approximately 3 hours.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Dilute the reaction mixture with a water-immiscible organic solvent like methylene chloride.
-
Carefully neutralize the acid catalyst by washing with a 10% sodium hydroxide solution, followed by washes with water until the pH is neutral.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3β,16α,17α-trihydroxy-5,6-pregnene-20-one-16,17 acetophenide (pregnentriolone acetophenide).
-
Step 2: Oppenauer Oxidation
-
Causality: The Oppenauer oxidation is a selective method to oxidize the 3β-hydroxyl group to a 3-keto group and concurrently shift the double bond from C5-C6 to the conjugated C4-C5 position, forming the characteristic α,β-unsaturated ketone of the final product.[12] This is achieved using an aluminum alkoxide catalyst and a ketone as a hydride acceptor.
-
Methodology:
-
Dissolve the crude pregnentriolone acetophenide from Step 1 in dry toluene (approx. 20 volumes).
-
Add cyclohexanone (approx. 5 volumes) to act as the hydride acceptor.[12]
-
Heat the mixture to 90-100 °C.
-
Add aluminum isopropylate (approx. 0.4 equivalents) and heat to reflux for 45-60 minutes.[12]
-
Cool the reaction and quench by adding water to hydrolyze the aluminum salts.
-
Filter off the aluminum precipitate and wash the solid with toluene.
-
Combine the organic filtrates and remove the toluene and cyclohexanone/cyclohexanol via steam distillation or vacuum distillation.[12]
-
The resulting crude product is then purified.
-
Step 3: Purification
-
Causality: Crystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts. The choice of solvent system is critical for obtaining high purity crystals.
-
Methodology:
-
Dissolve the crude algestone acetophenide in a minimal amount of hot acetone.
-
Slowly add hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold 1:1 acetone/hexane mixture, followed by cold hexane.[12]
-
Dry the purified crystals under vacuum.
-
Pharmacology and Mechanism of Action
Algestone acetophenide is a potent progestin, acting as an agonist at the progesterone receptor (PR).[4] Its progestational potency is estimated to be 2 to 5 times that of endogenous progesterone in animal models.[9] This high affinity is the basis for its use as a contraceptive.[1]
Upon binding to the progesterone receptor in target tissues, algestone acetophenide induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs), modulating the transcription of target genes. This action inhibits ovulation and alters the cervical mucus and endometrium, preventing pregnancy.[2]
Caption: Simplified Progesterone Receptor Signaling Pathway.
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An In-Depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Algestone Acetophenide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin with a long history of use in long-acting injectable contraceptives.[1] This technical guide provides a comprehensive analysis of its pharmacodynamic and pharmacokinetic properties, designed to support researchers, scientists, and drug development professionals. Algestone acetophenide's primary mechanism of action is as a potent and selective agonist of the progesterone receptor (PR), leading to the inhibition of ovulation and changes in the endometrium that prevent pregnancy.[1] While its progestogenic potency is reported to be two to five times that of progesterone in animal models, specific quantitative binding affinity data remains limited in publicly available literature.[2] Pharmacokinetically, it is characterized by a prolonged duration of action, with an elimination half-life of approximately 24 days following intramuscular injection, and it is primarily eliminated through the biliary route in feces.[2] This guide synthesizes the available data, outlines relevant experimental protocols for its characterization, and provides a framework for future research and development.
Introduction: A Long-Acting Progestin
Algestone acetophenide (DHPA) is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[2] It is a potent progestogen, a class of steroid hormones that bind to and activate the progesterone receptor.[1] Its primary clinical application is as the progestin component in once-a-month combined injectable contraceptives, often in combination with an estrogen like estradiol enanthate.[2] The chemical modification of the progesterone backbone, specifically the formation of a cyclic acetal with acetophenone at the 16α and 17α positions, confers high lipid solubility and a slow release from the injection site, contributing to its long-acting profile.
Understanding the detailed pharmacodynamics and pharmacokinetics of algestone acetophenide is crucial for optimizing its therapeutic use, developing new formulations, and assessing its safety profile. This guide aims to provide a deep dive into these aspects, drawing from available scientific literature and providing theoretical frameworks where data is scarce.
Pharmacodynamics: Progesterone Receptor Agonism and Selectivity
The primary pharmacodynamic effect of algestone acetophenide is its potent agonist activity at the progesterone receptor (PR).[1] This interaction mimics the effects of endogenous progesterone, leading to various physiological responses, most notably the inhibition of ovulation and the alteration of the endometrium to make it less receptive to implantation.
Mechanism of Action: Progesterone Receptor Signaling
As a progesterone receptor agonist, algestone acetophenide binds to the ligand-binding domain of the PR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate the menstrual cycle and maintain pregnancy.
Excretion
The primary route of excretion for algestone acetophenide and its metabolites is through the feces via biliary elimination. [2]This is consistent with the excretion patterns of many other steroid hormones.
Pharmacokinetic Parameters
While a complete pharmacokinetic profile is not available, some key parameters have been reported.
Table 2: Reported Pharmacokinetic Parameters of Algestone Acetophenide
| Parameter | Value | Species/Study Population |
| Elimination Half-Life (t½) | ~24 days | Women (following IM injection) [2] |
| Detectable in Circulation | Up to 60 days | Women (following a single IM injection) [2] |
| Route of Excretion | Preferentially feces (biliary) | Not specified [2] |
Note: This table is based on limited available data and further studies are needed to determine other key parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.
Experimental Protocols for Characterization
To address the gaps in the existing data, rigorous experimental characterization of algestone acetophenide is necessary. This section outlines established protocols for assessing its pharmacodynamic and pharmacokinetic properties.
Pharmacodynamics: Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of algestone acetophenide for the progesterone receptor and other steroid hormone receptors.
Methodology: Radioligand Displacement Assay [3][4]
-
Receptor Preparation: Prepare cell membrane fractions or purified receptors from a suitable source (e.g., cells overexpressing the human progesterone receptor).
-
Radioligand: Use a high-affinity radiolabeled ligand for the progesterone receptor, such as [³H]-promegestone (R5020).
-
Competition Assay: In a multi-well plate, incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled algestone acetophenide.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of algestone acetophenide. The IC50 (the concentration of algestone acetophenide that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cross-Reactivity: Repeat the assay for other steroid receptors (androgen, estrogen, glucocorticoid, and mineralocorticoid) using their respective radioligands to determine the selectivity profile.
Pharmacokinetics: In Vivo Studies in Animal Models
Objective: To determine the pharmacokinetic parameters of algestone acetophenide following intramuscular administration.
Animal Model: Rabbits or non-human primates are often used for pharmacokinetic studies of injectable contraceptives due to their comparable reproductive physiology to humans. [5][6][7] Methodology: Pharmacokinetic Study in Rabbits [7]
-
Animal Preparation: Use healthy, adult female New Zealand white rabbits.
-
Dosing: Administer a single intramuscular injection of algestone acetophenide at a clinically relevant dose.
-
Blood Sampling: Collect serial blood samples from the marginal ear vein at predetermined time points (e.g., pre-dose, and at various intervals post-dose for up to 60-90 days).
-
Sample Processing: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of algestone acetophenide in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioanalytical Method: LC-MS/MS for Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of algestone acetophenide in biological matrices.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [8][9]
-
Sample Preparation: Extract algestone acetophenide from the biological matrix (plasma, serum) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). [10]An internal standard (e.g., a stable isotope-labeled version of algestone acetophenide) should be added before extraction for accurate quantification.
-
Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate algestone acetophenide from other endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection. Optimize the precursor-to-product ion transitions for both algestone acetophenide and the internal standard.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability. [11][12]
Future Directions and Conclusion
Algestone acetophenide remains a relevant progestin in the field of long-acting contraception. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed, publicly available quantitative data. Future research should focus on:
-
Quantitative Receptor Binding Studies: Determining the Ki values of algestone acetophenide for a full panel of steroid receptors to definitively establish its selectivity profile.
-
Metabolite Identification and CYP Phenotyping: Characterizing the major metabolites of algestone acetophenide and identifying the specific CYP450 enzymes responsible for its metabolism. This information is crucial for predicting potential drug-drug interactions.
-
Comprehensive Pharmacokinetic Studies: Conducting well-designed pharmacokinetic studies in relevant animal models and, if possible, in humans to determine key parameters such as absolute bioavailability, volume of distribution, and clearance.
By filling these knowledge gaps, the scientific community can better leverage the therapeutic potential of algestone acetophenide, optimize its clinical use, and inform the development of next-generation long-acting contraceptive agents. This technical guide provides a foundational framework for these endeavors, synthesizing current knowledge and outlining the necessary experimental pathways to a more complete understanding of this important synthetic progestin.
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Fuhrmeister, A., et al. (2000). Predicting the oral bioavailability of 19-nortestosterone progestins in vivo from their metabolic stability in human liver microsomal preparations in vitro. PubMed. [Link]
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Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One. [Link]
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Seger, C., et al. (2012). Simultaneous Online SPE-LC-MS/MS Quantification of Six Widely Used Synthetic Progestins in Human Plasma. PubMed. [Link]
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Turpeinen, M., et al. (2019). A high resolution LC-MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids. PubMed. [Link]
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Shou, M., et al. (1990). Progesterone metabolism in hepatic microsomes. Effect of the cytochrome P-450 inhibitor, ketoconazole, and the NADPH 5 alpha-reductase inhibitor, 4-MA, upon the metabolic profile in human, monkey, dog, and rat. PubMed. [Link]
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An In-Depth Technical Guide to the Receptor Binding Affinity of Algestone Acetophenide
Abstract: Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic steroidal progestin utilized primarily as a long-acting injectable contraceptive.[1][2] Its pharmacological efficacy and safety profile are fundamentally dictated by its binding affinity and selectivity for various steroid hormone receptors. This technical guide provides a comprehensive analysis of the receptor binding profile of algestone acetophenide, designed for researchers, scientists, and professionals in drug development. We will delve into its high-affinity interaction with the progesterone receptor (PR), its notable lack of off-target activity, and the rigorous experimental methodologies employed to characterize these interactions. This document synthesizes available data to explain the causality behind its clinical utility and provides detailed, field-proven protocols for its evaluation.
Introduction to Algestone Acetophenide (DHPA)
Algestone acetophenide is a synthetic pregnane steroid derived from 16α,17α-dihydroxyprogesterone.[1][2][3] It is formulated, often in combination with an estrogen like estradiol enanthate, for use as a once-a-month injectable contraceptive.[4][5] The primary mechanism of action for its contraceptive effect is the potent activation of the progesterone receptor, which mimics the effects of endogenous progesterone, thereby inhibiting ovulation and altering the endometrial lining.[2][3]
For any synthetic steroid, a thorough understanding of its receptor binding profile is critical. This profile determines not only the compound's potency at its intended target but also its potential for undesirable side effects arising from cross-reactivity with other steroid receptors. Algestone acetophenide is distinguished in the literature as a "pure progestogen," a classification that stems directly from its highly selective binding affinity.[1][3]
Receptor Binding Profile of Algestone Acetophenide
The pharmacological activity of algestone acetophenide is characterized by its high potency and selectivity for the progesterone receptor.
Primary Target: Progesterone Receptor (PR)
Algestone acetophenide is a potent agonist of the progesterone receptor.[1][4] Animal models indicate its progestogenic potency is approximately two to five times greater than that of endogenous progesterone, which suggests a very high binding affinity for the PR.[1][3] Upon binding, it activates both isoforms of the receptor, PR-A and PR-B, initiating a signaling cascade that leads to the regulation of target gene expression.[6] This strong agonistic activity at the PR is the basis for its effective use in contraception.[2]
Off-Target Receptor Selectivity
A defining characteristic of algestone acetophenide is its minimal interaction with other steroid hormone receptors. It is reported to have no significant androgenic, antiandrogenic, estrogenic, glucocorticoid, or mineralocorticoid activities.[1][3] This high degree of selectivity is crucial for its favorable safety profile, as it avoids the side effects commonly associated with less selective progestins that exhibit cross-reactivity.
-
Glucocorticoid Receptor (GR): Unlike many other progestins, particularly those derived from medroxyprogesterone acetate, algestone acetophenide does not exhibit significant glucocorticoid-like effects.[1][7][8] This implies a very low binding affinity for the GR, which is beneficial for avoiding potential metabolic, immune, and endocrine side effects associated with GR activation.[9]
-
Androgen Receptor (AR): The lack of androgenic activity means it does not cause masculinizing side effects.[1]
-
Mineralocorticoid Receptor (MR): No reported mineralocorticoid activity suggests it does not interfere with the electrolyte and fluid balance regulated by the MR.[1][10]
Summary of Binding Affinity Data
While specific quantitative binding affinity values (e.g., Kᵢ, IC₅₀) for algestone acetophenide are scarce in publicly accessible literature, its pharmacological profile allows for a qualitative and relative assessment.[3] The table below summarizes the expected binding characteristics based on its established biological activity.
| Receptor Target | Ligand | Binding Affinity (Kᵢ) | Relative Affinity vs. Progesterone | Biological Activity |
| Progesterone Receptor (PR) | Algestone Acetophenide | Expected to be in the low nM range | High (Potency is 2-5x > Progesterone)[1][3] | Potent Agonist[4] |
| Glucocorticoid Receptor (GR) | Algestone Acetophenide | Expected to be very high (µM range or higher) | Negligible | No significant activity reported[1] |
| Androgen Receptor (AR) | Algestone Acetophenide | Expected to be very high (µM range or higher) | Negligible | No significant activity reported[1] |
| Estrogen Receptor (ER) | Algestone Acetophenide | Expected to be very high (µM range or higher) | Negligible | No significant activity reported[1] |
| Mineralocorticoid Receptor (MR) | Algestone Acetophenide | Expected to be very high (µM range or higher) | Negligible | No significant activity reported[1] |
Methodologies for Determining Receptor Binding Affinity
To quantitatively validate the binding profile summarized above, competitive radioligand binding assays are the gold standard. This section details the principles and a step-by-step protocol for such an investigation. The causality behind this experimental choice is its ability to provide precise, reproducible data on the affinity (Kᵢ) of an unlabeled compound (algestone acetophenide) by measuring its ability to displace a radiolabeled ligand of known affinity.
Principle of Radioligand Binding Assays
The assay measures the competition between a constant concentration of a high-affinity radioligand (e.g., [³H]-Promegestone for PR) and varying concentrations of an unlabeled test compound (algestone acetophenide) for a limited number of receptors in a given preparation. As the concentration of algestone acetophenide increases, it displaces more of the radioligand from the receptor. The concentration of algestone acetophenide that displaces 50% of the specifically bound radioligand is the IC₅₀ value. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]
Experimental Workflow: Receptor Binding Assay
Detailed Step-by-Step Protocol: A Self-Validating System
This protocol is designed as a self-validating system through the inclusion of critical controls for total and non-specific binding.
-
Receptor Preparation:
-
Culture cells expressing the human receptor of interest (e.g., T47D cells for PR, HEK293 cells transfected with GR).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[11]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay buffer. Determine protein concentration using a standard method like the BCA assay.[11]
-
-
Assay Setup (in a 96-well plate format):
-
Total Binding Wells: Add receptor membrane preparation, a specific radioligand (e.g., [³H]-Promegestone for PR), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add receptor preparation, radioligand, and a high concentration of an unlabeled reference compound (e.g., 1000-fold excess of unlabeled progesterone) to saturate all specific binding sites.
-
Test Compound Wells: Add receptor preparation, radioligand, and serial dilutions of algestone acetophenide.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[11] Gentle agitation is recommended.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[11]
-
The receptors and bound radioligand are retained on the filter, while the free radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate Specific Binding for each well: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the test compound wells, express the results as a percentage of the maximum specific binding.
-
Plot the percent specific binding against the logarithm of the algestone acetophenide concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.[11]
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) where:
-
[L] is the concentration of the radioligand used.
-
Kₐ is the dissociation constant of the radioligand for the receptor.
-
-
Progesterone Receptor Signaling Pathway
The high affinity of algestone acetophenide for the PR translates into potent agonistic activity. The diagram below illustrates the canonical signaling pathway activated by algestone acetophenide.
Discussion and Implications for Drug Development
The characterization of algestone acetophenide as a highly potent and selective PR agonist provides critical insights for drug development.
-
Causality of Efficacy: The high binding affinity for the progesterone receptor directly explains its efficacy as a contraceptive at the administered doses.[1][2] A lower Kᵢ value means that a lower concentration of the drug is required to occupy and activate the necessary number of receptors to produce a biological effect.
-
Predictive Safety Profile: The extremely low affinity for GR, AR, and MR is a key determinant of its "pure progestogen" status and predicts a low incidence of off-target side effects.[1][3] This selectivity is a highly desirable trait in steroid hormone-based therapies, as it uncouples the therapeutic progestogenic action from unwanted hormonal activities. For example, the lack of GR binding avoids the potential for metabolic disturbances that can be seen with less selective progestins.[7]
-
Methodological Trustworthiness: The radioligand binding assay, when performed with appropriate controls, is a robust and self-validating system. The inclusion of NSB controls ensures that the measured binding is specific to the receptor of interest, providing confidence in the calculated IC₅₀ and Kᵢ values. This rigorous approach is fundamental to building a reliable pharmacological profile for any new chemical entity.
Conclusion
Algestone acetophenide (DHPA) exemplifies a well-designed synthetic steroid with a highly optimized receptor binding profile. Its potent and selective agonism at the progesterone receptor is the cornerstone of its therapeutic utility as a long-acting contraceptive. Concurrently, its negligible affinity for other key steroid receptors underpins its classification as a pure progestogen and contributes to a favorable safety profile. The experimental methodologies detailed herein, particularly competitive radioligand binding assays, represent the essential tools for definitively quantifying these critical molecular interactions, providing the reliable data necessary to guide both preclinical research and clinical drug development.
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An In-depth Technical Guide to Algestone Acetophenide (CAS: 24356-94-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Algestone Acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent synthetic progestin derived from 16α,17α-dihydroxyprogesterone.[1] With the CAS number 24356-94-3, this compound functions as a high-affinity agonist for the progesterone receptor (PR), forming the basis of its primary application as a long-acting injectable contraceptive.[2][3] Typically formulated in combination with an estrogen, such as estradiol enanthate, it is administered intramuscularly on a monthly basis.[4] Its chemical structure, featuring a cyclic acetal at the 16α and 17α positions, confers enhanced stability and a prolonged pharmacokinetic profile, with an elimination half-life of approximately 24 days.[5][6] While effective and widely used in regions like Latin America, its development in the United States was discontinued due to adverse toxicological findings in early animal studies, including pituitary hyperplasia in rats and mammary tumors in dogs.[4][6] This guide provides a comprehensive technical overview of its synthesis, mechanism of action, pharmacokinetics, analytical methodologies, and the critical safety considerations relevant to modern drug development.
Introduction and Historical Context
Algestone Acetophenide (DHPA) is a synthetic pregnane steroid first described in 1958 and patented in 1960.[4] It was developed as a second-generation progestin, designed to overcome the limitations of natural progesterone, such as poor oral bioavailability and short half-life. Its primary role has been as the progestogenic component in once-a-month combined injectable contraceptives.[3] These formulations leverage DHPA's potent progestational activity to inhibit ovulation and alter the cervical and endometrial environment, thereby preventing pregnancy.[1][7]
Despite its efficacy, the compound's trajectory was significantly impacted by preclinical toxicology studies in the late 1960s.[6] Concerns over its potential for endocrine disruption, highlighted by findings in animal models, led to the discontinuation of its development in the United States by its original developer, Squibb.[2][6] Nevertheless, manufacturing and clinical use continued in other parts of the world, particularly in Latin America, where it remains a component of commercial contraceptives like Perlutal and Topasel.[4][6] For researchers today, DHPA serves as a case study in species-specific toxicology and a compound of interest for understanding progesterone receptor pharmacology and endocrine disruption.[2]
Physicochemical Profile
The molecular structure of Algestone Acetophenide is characterized by the progesterone backbone with a cyclic acetal formed between the 16α and 17α hydroxyl groups and acetophenone.[5] This modification is crucial for its stability and pharmacokinetic properties.[5]
| Property | Value | Source(s) |
| CAS Number | 24356-94-3 | [4][5][8] |
| Molecular Formula | C₂₉H₃₆O₄ | [4][5] |
| Molecular Weight | 448.60 g/mol | [4][9] |
| IUPAC Name | (4aR,4bS,6aS,6bS,8R,9aR,10aS,10bR)-6b-Acetyl-4a,6a,8-trimethyl-8-phenyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1][4]dioxol-2-one | [4] |
| Synonyms | Dihydroxyprogesterone acetophenide (DHPA), Deladroxone, Droxone, Alfasone acetophenide | [4][9] |
| Appearance | White to Off-White Solid | [10] |
| Melting Point | 150-151 °C | [8][9] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. Low water solubility. | [8] |
| Storage Temperature | -20°C for long-term storage |
Synthesis and Manufacturing Considerations
The synthesis of Algestone Acetophenide is a well-established process in steroid chemistry. The key strategic step involves the formation of the acetophenide moiety, which protects the 16α and 17α diol system and enhances the molecule's progestogenic activity.
The foundational synthesis involves the acid-catalyzed reaction of 16α,17α-dihydroxyprogesterone with acetophenone.[8] Perchloric acid is often cited as the catalyst for this condensation reaction, which forms the thermodynamically stable cyclic acetal.[8][11]
Caption: High-level workflow for the synthesis of Algestone Acetophenide.
Causality in Experimental Design: The choice of a strong acid catalyst like perchloric acid is critical to drive the equilibrium of the acetal formation reaction towards the product. The solvent system, often an organic solvent like toluene or chloroform, is selected to ensure the solubility of the steroid starting material and reagent.[8][11] Purification via crystallization is effective due to the compound's solid nature and allows for the removal of unreacted starting materials and catalytic residues.[8]
Pharmacological Profile
Mechanism of Action
Algestone Acetophenide's primary mechanism of action is as a potent agonist of the progesterone receptor (PR).[2] Its binding affinity for the PR is estimated to be 2 to 5 times greater than that of endogenous progesterone in animal models.[2] As a "pure" progestin, it is reported to have no significant androgenic, estrogenic, or glucocorticoid activities at therapeutic doses.[2]
Upon administration, DHPA circulates and diffuses into target cells, where it binds to intracellular PRs located in the cytoplasm. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This action mimics the effects of progesterone, leading to the inhibition of ovulation and changes in the endometrium and cervical mucus that are unfavorable for conception.[12][13]
Caption: Progesterone receptor signaling pathway initiated by Algestone Acetophenide.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of Algestone Acetophenide is central to its use as a long-acting contraceptive.
-
Absorption: DHPA is not orally active and must be administered via intramuscular (IM) injection.[4] Following IM injection, its low water solubility causes it to form a depot in the muscle tissue, from which it is slowly absorbed into systemic circulation.[1] This depot effect is responsible for its sustained action.
-
Distribution: Like other steroids, DHPA is expected to be highly protein-bound in the plasma, primarily to albumin. Its lipophilic nature allows for wide distribution into tissues.
-
Metabolism: While specific metabolism studies on DHPA are limited, it is presumed to undergo extensive hepatic metabolism similar to other progestins.[14] Key pathways are expected to include Phase I reactions, such as hydroxylation catalyzed by cytochrome P450 (CYP) enzymes, and reduction of ketone groups.[14] This is followed by Phase II conjugation reactions (e.g., glucuronidation and sulfation) to form more water-soluble metabolites for excretion.[14]
-
Excretion: Excretion is preferentially through feces.[4] The elimination half-life of DHPA and its metabolites is approximately 24 days, allowing for a once-monthly dosing interval.[4][6]
Clinical Applications and Formulations
The sole major clinical application of Algestone Acetophenide is in hormonal contraception.[4] It is almost always used in combination with an estrogen to ensure predictable withdrawal bleeding and minimize menstrual irregularities.[15]
Rationale for Combination Therapy: Progestin-only contraceptives can cause unpredictable bleeding patterns. The inclusion of an estrogen, like estradiol enantate, helps to stabilize the endometrium, resulting in a more regular, cyclic bleeding pattern that mimics a natural menstrual cycle, which improves patient acceptability and adherence.[7][15]
| Formulation (Progestin / Estrogen) | Common Brand Name(s) | Administration |
| 150 mg DHPA / 10 mg Estradiol Enantate | Perlutal, Topasel | Once-monthly IM injection[3][4] |
| 90 mg DHPA / 6 mg Estradiol Enantate | (Investigational) | Once-monthly IM injection[6][16] |
| 75 mg DHPA / 5 mg Estradiol Enantate | Anafertin, Yectames | Once-monthly IM injection[4] |
Analytical Methodologies
Accurate quantification of Algestone Acetophenide in raw materials, finished products, and biological matrices is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, robust method for this purpose.
Example Protocol: HPLC-UV Quantification of Algestone Acetophenide
This protocol is a representative method for assaying Algestone Acetophenide and should be validated for specific applications.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (based on the chromophore of the pregn-4-ene-3,20-dione structure).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of Algestone Acetophenide reference standard and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL solution.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent to create a calibration curve.
-
Sample Preparation: Dissolve the sample (e.g., from a formulation) in Acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the working standards to establish a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Calculate the concentration of Algestone Acetophenide in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Other validated techniques for detection include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer higher sensitivity and specificity, particularly for analysis in complex biological matrices.[17][18]
Toxicology and Safety Profile
The safety profile of Algestone Acetophenide is a critical consideration for any drug development professional.
-
Human Side Effects: In clinical use, its side effects are typical of progestins and include menstrual irregularities (e.g., amenorrhea or spotting), headaches, mood changes, decreased libido, and potential weight gain.[1][16][19]
-
Preclinical Findings of Concern: The development of DHPA was halted in the US due to significant toxicological findings in chronic animal studies.[6] These included:
-
Pituitary Hyperplasia in Rats: Suggests a potential for disruption of the hypothalamic-pituitary-gonadal axis.[2]
-
Mammary Tumors in Beagle Dogs: This finding was common to several progestins tested in this species, and the relevance to human risk is highly debated, as progestin-induced mammary tumors in beagles are often histologically different from human breast cancer.[2][6]
-
-
Endocrine Disruption Potential: Due to its potent hormonal activity and the preclinical findings, DHPA is considered a potential endocrine-disrupting compound (EDC).[2] This necessitates a thorough evaluation of any off-target effects on other hormonal systems during non-clinical safety assessments.[2]
Conclusion
Algestone Acetophenide (DHPA) is a potent, long-acting synthetic progestin with a well-defined role in injectable contraception. Its physicochemical properties, particularly its low water solubility and stable acetophenide group, are key to its sustained-release profile. While its efficacy as a contraceptive is well-documented, its history is marked by significant preclinical safety findings that have restricted its global use and serve as an important lesson in translational toxicology. For researchers and drug developers, DHPA remains a valuable tool for studying progesterone receptor biology and a compelling case study in balancing therapeutic benefit with potential long-term risk.
References
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Algestone acetophenide - Wikipedia. (n.d.). Wikipedia. [Link]
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Algestone acetophenide. (n.d.). Self.inc. [Link]
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ALGESTONE ACETOPHENIDE. (n.d.). Inxight Drugs. [Link]
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Algestone acetophenide | 24356-94-3. (n.d.). Sigma-Aldrich. [Link]
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Estradiol enantate/algestone acetophenide - Wikipedia. (n.d.). Wikipedia. [Link]
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16.ALPHA.,17.ALPHA.-DIHYDROXYPROGESTERONEACETOPHENIDE. (n.d.). Inxight Drugs. [Link]
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Algestone Acetophenide. (n.d.). DrugFuture. [Link]
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Dihydroxyprogesterone Acetophenide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. [Link]
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Progestogen-only injectable contraceptive - Wikipedia. (n.d.). Wikipedia. [Link]
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Acetophenide, Dihydroxyprogesterone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. [Link]
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Algestone Acetophenide - CAS - 24356-94-3. (n.d.). Axios Research. [Link]
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Algestone Acetophenide. (n.d.). HTS Biopharma. [Link]
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ALGESTONE ACETOPHENIDE. (n.d.). precisionFDA. [Link]
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Ashok, J., & Saxena, P. (n.d.). Effect of long term administration of steroid contraceptive on some biochemical parameters of female Rattus rattus. CABI Digital Library. [Link]
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Efficacy, acceptability, and clinical effects of a low-dose injectable contraceptive combination of dihydroxyprogesterone acetophenide and estradiol enanthate. (2000). PubMed. [Link]
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Data regarding the removal of Algestone Acetophenide and Estradiol Enanthate taken from HPLC-MS. (n.d.). ResearchGate. [Link]
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Endocrine-Disrupting Potential of Algestone Acetophenide: Mechanistic Insights and Assessment Protocols
Executive Summary
Algestone acetophenide (Dihydroxyprogesterone acetophenide, DHPA) is a synthetic pregnane progestin used primarily in combination injectable contraceptives.[1] Structurally derived from 16α,17α-dihydroxyprogesterone, DHPA is characterized by the addition of an acetophenide cyclic acetal group, which significantly enhances its lipophilicity and metabolic stability compared to endogenous progesterone.[1]
While clinically valued for its potent and sustained progestogenic activity, DHPA presents a unique profile in the context of endocrine disruption. Unlike promiscuous progestins (e.g., 19-nortestosterone derivatives) that often exhibit significant androgenic or estrogenic off-target activity, DHPA is frequently classified as a "pure" progestogen in therapeutic doses.[1] However, its environmental persistence, high receptor affinity, and detection in wastewater effluents necessitate a rigorous re-evaluation of its endocrine-disrupting potential (EDP) in non-target organisms.[1]
This technical guide outlines the molecular mechanisms of DHPA, its environmental fate, and a validated tiered testing strategy for assessing its endocrine toxicity.[1]
Molecular Pharmacology and Mechanism of Action
Structure-Activity Relationship (SAR)
The pharmacological potency of DHPA is driven by the acetophenide moiety at the C16 and C17 positions. This structural modification serves two critical functions:
-
Metabolic Shielding: It sterically hinders the reduction of the C20 ketone and hydroxylation at C16/C17, extending the biological half-life (elimination
days in humans). -
Receptor Affinity: It locks the steroid backbone into a conformation highly favorable for binding to the Progesterone Receptor (PR).
Receptor Selectivity Profile
DHPA acts as a potent agonist of the PR. Its selectivity profile is distinct from other synthetic progestins:
| Receptor Target | Activity | Clinical Relevance | Environmental Relevance |
| Progesterone (PR) | Agonist (Potent) | Primary therapeutic mechanism (ovulation inhibition).[1] | Disruption of fish reproduction (oocyte maturation). |
| Glucocorticoid (GR) | Negligible/Weak | Minimal systemic side effects in humans. | Potential stress response alteration in aquatic species at high concentrations. |
| Androgen (AR) | Negligible | Lack of virilizing side effects. | Low risk of masculinization in aquatic species. |
| Estrogen (ER) | None | Often co-administered with estrogens to mimic cycle. | Low direct estrogenic risk; potential anti-estrogenic crosstalk. |
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of DHPA-induced gene transcription and potential points of endocrine disruption.
Figure 1: Mechanism of Action for Algestone Acetophenide signaling via the Progesterone Receptor (PR).[1]
Environmental Fate and Toxicology
Persistence and Bioaccumulation
The lipophilic nature of DHPA (LogP estimated > 4.0) suggests a high potential for adsorption to suspended solids and sediments. Unlike natural progesterone, which degrades rapidly, the acetophenide group confers resistance to microbial degradation.[1]
-
Wastewater Removal: Conventional activated sludge treatment is often insufficient.[2] Advanced oxidation processes or electrocoagulation (demonstrating >77% removal efficiency) are required for effective elimination.
-
Aquatic Risk: As a synthetic progestin, DHPA is expected to affect aquatic organisms at concentrations significantly lower than therapeutic doses.[1] In fish, progestins can impair reproduction by inhibiting vitellogenin synthesis or halting oocyte maturation.[1]
The "Read-Across" Toxicity Gap
Direct acute toxicity data (LC50) for DHPA in Daphnia magna or Danio rerio is sparse in public chemical registries compared to older progestins. However, using a "read-across" approach from structurally similar progestins (e.g., Medroxyprogesterone Acetate), we can infer:
-
Predicted NOEC (Fish Reproduction): Likely in the range of 1–10 ng/L.
-
Predicted EC50 (Acute): Likely > 1 mg/L (Acute lethality is rarely the endpoint for steroid hormones; reproductive failure occurs at much lower concentrations).
Experimental Protocols for Assessment
To rigorously evaluate the EDP of algestone acetophenide, a tiered approach is recommended. This ensures resource efficiency by moving from high-throughput screening to complex in vivo models.[1]
Tier 1: In Vitro Receptor Transactivation Assay
Objective: Quantify the agonist/antagonist activity of DHPA against human nuclear receptors (PR, GR, AR, ER).[1]
Protocol:
-
Cell Line: Use CHO-K1 or HEK293 cells stably transfected with a luciferase reporter gene linked to the specific Hormone Response Element (e.g., MMTV-Luc for PR/GR).[1]
-
Seeding: Plate cells at
cells/well in 96-well white-walled plates using charcoal-stripped FBS media (to remove endogenous steroids). -
Dosing:
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Detection: Lyse cells and add luciferin substrate. Measure luminescence.
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
Tier 2: In Vivo Fish Sexual Development Test (OECD 234)
Objective: Assess effects on early life stage development and sexual differentiation.
Protocol:
-
Test Species: Danio rerio (Zebrafish) or Oryzias latipes (Medaka).
-
Exposure Period: From fertilized egg (< 4 hpf) until sexual differentiation (approx. 60 days post-hatch).
-
Test Concentrations: Minimum of 3 concentrations (e.g., 1, 10, 100 ng/L) plus a dilution water control and solvent control. Flow-through system is mandatory to maintain stable concentrations of the hydrophobic DHPA.
-
Endpoints:
-
Apical: Survival, growth (length/weight), sex ratio (histological determination).[1]
-
Biomarker: Vitellogenin (VTG) levels in plasma or homogenate (ELISA).
-
-
Validity Criteria: Survival in controls > 80%; fertilization success > 70%.
Assessment Workflow Visualization
Figure 2: Tiered Testing Strategy for Endocrine Disruption Assessment.
References
-
BenchChem. (2025).[3] Algestone Acetophenide: A Technical Whitepaper on its Endocrine-Disrupting Potential. BenchChem Technical Support. Link[1]
-
Lima Morais, A. I., et al. (2019).[1][4] Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate in Real Industrial Wastewater. International Journal of Electrochemical Science, 14, 5857-5869.[1] Link
-
Sitruk-Ware, R. (2004).[1] Pharmacological profile of progestins. Maturitas, 47(4), 277-283.[1] Link
-
Kumar, V., et al. (2015).[1] Endocrine disrupting chemicals: The fate of hormones in the environment. International Journal of Environmental Science and Technology. Link[1]
-
OECD. (2011). Test No. 234: Fish Sexual Development Test. OECD Guidelines for the Testing of Chemicals, Section 2. Link
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Methodological & Application
Application Note: Algestone Acetophenide (DHPA) In Vitro Treatment Protocols
[1]
Introduction & Mechanism of Action
Algestone Acetophenide (also known as Dihydroxyprogesterone Acetophenide or DHPA ) is a synthetic progestin derived from 16
Mechanistic Relevance in Cell Culture
In in vitro systems, DHPA functions as a specific PR agonist. Upon crossing the cell membrane, it binds to cytosolic PRs (PR-A or PR-B isoforms), inducing a conformational change that dissociates chaperone proteins (HSP90).[1] The receptor-ligand complex dimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) to regulate gene transcription.[1]
Key Experimental Considerations:
-
Potency: DHPA is approximately 2–5 times more potent than endogenous progesterone.[1][3] Treatment concentrations must be adjusted accordingly to avoid receptor saturation artifacts.[1]
-
Metabolic Stability: The acetophenide group confers resistance to degradation, potentially extending the half-life in culture compared to natural progesterone.
Experimental Design & Material Preparation
A. Cell Model Selection
To study DHPA, the cell model must express functional Progesterone Receptors.
| Cell Line | Tissue Origin | PR Expression Status | Recommended Application |
| T47D | Ductal Breast Carcinoma | High (Constitutive) | Primary model for progestin-induced signaling and gene expression.[1] |
| MCF-7 | Breast Adenocarcinoma | Low / Inducible | Requires estrogen priming (E2) to upregulate PR for robust response.[1] |
| Ishikawa | Endometrial Adenocarcinoma | Moderate | Ideal for studying endometrial proliferation and differentiation.[1] |
B. Reagent Preparation
Compound: Algestone Acetophenide (MW: 448.6 g/mol ) Solubility: Hydrophobic; soluble in DMSO (Dimethyl sulfoxide) and Ethanol.[1]
Protocol: Stock Solution Preparation (10 mM)
-
Weighing: Weigh 4.49 mg of Algestone Acetophenide powder.
-
Solvent: Add 1.0 mL of sterile, cell-culture grade DMSO (anhydrous).
-
Note: Ethanol (100%) is an alternative, but DMSO is preferred for lower volatility during long-term storage.[1]
-
-
Dissolution: Vortex for 30 seconds until completely dissolved. The solution should be clear and colorless.
-
Storage: Aliquot into light-protective amber tubes (20-50
L) and store at -20°C. Avoid repeated freeze-thaw cycles.
C. Media Preparation (Critical Step)
Standard Fetal Bovine Serum (FBS) contains endogenous hormones (progesterone, cortisol, estradiol) that will mask the effects of DHPA.[1]
Core Protocol: Cell Treatment Workflow
This protocol outlines the treatment of T47D cells to assess transcriptional activation or cell proliferation.
Phase 1: Seeding and Starvation (Day 0-1)[1]
-
Seed Cells: Plate T47D cells in standard growth media (with 10% FBS) to allow attachment.
-
Attachment: Incubate at 37°C, 5% CO2 for 24 hours.
-
Hormone Deprivation (The "Washout"):
Phase 2: Treatment (Day 2)
Prepare working solutions immediately before use.[1]
-
Intermediate Dilution: Dilute the 10 mM Stock 1:100 in media to make a 100
M intermediate. -
Final Working Concentrations: Further dilute to target concentrations.
-
Dose-Response Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1
M.[1]
-
-
Vehicle Control: Prepare media containing DMSO at the same final concentration as the highest treatment dose (e.g., 0.01%). Never exceed 0.1% DMSO to avoid solvent toxicity.[1]
-
Application: Aspirate starvation media and add treatment media.[1]
Phase 3: Incubation & Analysis
Visualizations
A. Progestin Signaling Pathway
This diagram illustrates the mechanism of action for Algestone Acetophenide (DHPA) within the cell.
Caption: Molecular mechanism of Algestone Acetophenide activating the Progesterone Receptor (PR).[1]
B. Experimental Workflow
Step-by-step guide from stock preparation to data acquisition.
Caption: Standardized workflow for evaluating DHPA in PR+ cell lines.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| High Background Signal | Endogenous hormones in serum | Ensure use of Charcoal-Stripped FBS .[1] Verify phenol red-free media usage.[1] |
| Crystal Formation | Drug precipitation | Do not exceed 100 |
| No Response in MCF-7 | Low PR expression | Pre-treat cells with 1 nM Estradiol (E2) for 24h to induce PR expression before adding DHPA.[1] |
| Cell Toxicity | Solvent effect | Ensure final DMSO concentration is < 0.1% (v/v).[1] Include a Vehicle Control.[1][6][7][8] |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284538, Algestone Acetophenide.[1] Retrieved from [Link]
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Sitruk-Ware, R. (2004). Pharmacological profile of progestins.[1] Maturitas, 47(4), 277-283.[1] (General reference for progestin potency and classification).
- Vihko, R., et al. (1984).Mechanism of action of progestins. Journal of Steroid Biochemistry.
-
ATCC (American Type Culture Collection). T-47D Cell Line Culture Guide.[1] (Standard protocols for PR+ cell maintenance).
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Algestone Acetophenide: Application Notes and Protocols for Estrus Synchronization in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Algestone Acetophenide in Reproductive Management
Estrus synchronization is a critical tool in animal breeding and reproductive research, enabling the management of breeding cycles to improve efficiency and facilitate the use of assisted reproductive technologies.[1][2] Synthetic progestins, such as algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA), play a pivotal role in these protocols.[3][4] Algestone acetophenide, a potent progestogen, effectively mimics the action of endogenous progesterone to control the estrous cycle.[5][6] This guide provides a comprehensive overview of the application of algestone acetophenide for estrus synchronization in animal models, detailing its mechanism of action, established protocols, and key experimental considerations.
Mechanism of Action: Progestogenic Control of the Estrous Cycle
Algestone acetophenide functions as a progesterone receptor agonist.[5] Its primary mechanism involves suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[7] This suppression prevents follicular development and ovulation, effectively holding the animal in the luteal phase of the estrous cycle.[8] Upon withdrawal of the progestin, the negative feedback on the hypothalamus and pituitary is removed, leading to a surge in GnRH, followed by FSH and LH, which triggers synchronized follicular growth and ovulation.[9]
Caption: Workflow for bovine estrus synchronization using Algestone Acetophenide.
Application in Ovine Models
Estrus synchronization in ewes is commonly achieved using progestogen-impregnated intravaginal sponges or CIDRs. [10][11]These protocols can be adapted for use with an injectable progestin, although the duration and timing of subsequent hormonal treatments may need adjustment.
Protocol: Progestin-Based Estrus Synchronization in Ewes
This protocol provides a framework for using a long-acting injectable progestin for estrus synchronization in ewes.
Materials:
-
Algestone acetophenide injectable solution
-
Prostaglandin F2α (PGF2α)
-
Pregnant Mare Serum Gonadotropin (PMSG) or equine Chorionic Gonadotropin (eCG) (optional, for out-of-season breeding)
-
Syringes and needles
-
Animal handling facilities
Step-by-Step Methodology:
-
Day 0: Administer an intramuscular injection of algestone acetophenide.
-
Day 12: Administer an intramuscular injection of PGF2α.
-
Optional (for anestrous ewes): At the time of progestin withdrawal (or PGF2α injection), administer an injection of PMSG/eCG to stimulate follicular development and ovulation.
-
Day 14-16 (Estrus Detection): Introduce rams and observe for estrus behavior. Mating or AI can be performed upon detection of estrus.
Data Summary Table
| Animal Model | Progestin Administration | PGF2α Administration | Estrus Onset (Post-PGF2α) | Key Considerations |
| Bovine (Heifers) | Intramuscular injection of Algestone Acetophenide | Day 14 of progestin treatment | 48-72 hours | Can be adapted for fixed-time AI with a GnRH injection. [12][13] |
| Ovine (Ewes) | Intramuscular injection of Algestone Acetophenide | Day 12 of progestin treatment | 24-48 hours | PMSG/eCG can be used to enhance response, especially during the non-breeding season. [10][11] |
Potential Side Effects and Toxicological Profile
It is important to note that the development of a combined injectable contraceptive containing algestone acetophenide for human use was discontinued due to toxicological findings in animal studies, including pituitary hyperplasia in rats and mammary tumors in beagle dogs. [5]While these effects were observed with chronic administration, they highlight the potent progestogenic activity of the compound and the need for careful dose and duration considerations in research applications. [5]Other reported side effects in animal studies include changes in body weight and mood swings. [14]
Conclusion
Algestone acetophenide, as a potent and long-acting progestin, holds significant potential for use in estrus synchronization protocols in various animal models. Its ability to effectively suppress the estrous cycle provides a reliable foundation for controlled breeding and reproductive research. Researchers should carefully consider the pharmacokinetic profile and potential side effects when designing studies and adapt established progestin-based protocols to optimize outcomes for their specific animal model and research objectives.
References
- Algestone Acetophenide: A Technical Guide to Pharmacokinetics and Metabolism in Animal Models - Benchchem. (n.d.).
- Progestogen-Based Estrus Synchronization for Beef Replacement Heifers and Cows. (2016, September 3).
- Algestone Acetophenide: A Technical Whitepaper on its Endocrine-Disrupting Potential - Benchchem. (n.d.).
- Estrus Synchronization in Cattle - Mississippi State University Extension Service. (n.d.).
- ASC-265: Estrus Synchronization Protocols for Beef Females - Extension Publications. (n.d.).
- Understanding Estrus Synchronization of Cattle - SDSU Extension - South Dakota State University. (n.d.).
- Comparison of progestin-based protocols to synchronize estrus and ovulation before fixed-time artificial insemination in postpartum beef cows1 - Twinwood Cattle Company. (n.d.).
- Ashok, K. (2019). MODULATION OF TRIGLYCERIDES IN FEMALE RATTUS RATTUS WITH STEROID CONTRACEPTIVE ALGESTONE ACETOPHENIDE (DHPA). CABI Digital Library.
- Algestone acetophenide - Wikipedia. (n.d.).
- Algestone acetophenide. (n.d.).
- Effect of the acetophenide derivative of 16-alpha, 17-alpha-dihydroxyprogesterone and estradiol on the skeletons of rats and mice - PubMed. (n.d.).
- Synchronization of estrus in cattle with an oral progestational agent and an injection of an estrogen - PubMed. (1968, January). Journal of Animal Science, 27(1), 113-116.
- Physiological Principles Underlying Synchronization of Estrus - Beef Reproduction Task Force. (n.d.).
- (PDF) MODULATION OF TRIGLYCERIDES IN FEMALE RATTUS RATTUS WITH STEROID CONTRACEPTIVE ALGESTONE ACETOPHENIDE (DHPA) - ResearchGate. (2026, February 13).
- Synchronizing Estrus In - Nebraska Extension Publications. (n.d.).
- Protocols for Estrus Synchronization in Awassi Ewes under Arid Environmental Conditions. (2025, August 5).
- Def. of estrus synchronization. (2014, March 1).
- PROTOCOLS FOR SYNCHRONIZATION OF ESTRUS AND OVULATION S.K. Johnson1, R.N. Funston2, J.B. Hall3, G.C. Lamb4, J.W. Lauderdale5, D - Beef Reproduction Task Force. (n.d.).
- Synchronization of Estrus. (n.d.).
- Short-term protocols for the estrus synchronization in hair sheep in Campeche, Mexico. (n.d.).
- Evaluation of the efficiency of estrus synchronization protocols combined with natural service and ultrasonography on ewe reproductive performance during non-breeding season - PMC. (n.d.).
- COMPARATIVE STUDY OF FOUR PROTOCOLS FOR SYNCHRONISING OESTRUS IN REMBI EWES IN THE EL BAYADH REGION, WESTERN ALGERIA. (n.d.).
- ESTRUS SYNCHRONIZATION PROTOCOLS FOR HEIFERS - Iowa Beef Center. (n.d.).
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Application Notes & Protocols: Investigating Algestone Acetophenide in Hormone Replacement Therapy Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of algestone acetophenide (dihydroxyprogesterone acetophenide, DHPA) in the context of Hormone Replacement Therapy (HRT) research. These notes synthesize pharmacological data with detailed, field-proven experimental protocols to facilitate a robust evaluation of this potent synthetic progestin.
Introduction: The Rationale for Investigating Algestone Acetophenide in HRT
Algestone acetophenide (DHPA) is a synthetic steroidal progestin derived from 16α,17α-dihydroxyprogesterone.[1][2] Historically, it has been used primarily as a long-acting injectable contraceptive, often in combination with an estrogen like estradiol enantate.[3][4][5] Its primary mechanism of action is as a potent agonist of the progesterone receptor (PR), mimicking the effects of endogenous progesterone.[1][6]
While not traditionally a frontline agent in HRT, its properties make it a valuable tool for research in this field for several key reasons:
-
High Potency and Stability: DHPA is estimated to be 2 to 5 times more potent than progesterone in animal models, and its modified structure confers enhanced stability and a long half-life.[1] This allows for sustained progestogenic effects, which is a critical aspect of many HRT regimens.
-
Receptor Specificity: It is reported to be a pure progestogen with no significant androgenic, estrogenic, or glucocorticoid activities, which simplifies the interpretation of experimental results by minimizing confounding off-target effects.[1][3]
-
Endometrial Protection: A primary role of progestins in HRT for women with a uterus is to oppose the proliferative effects of estrogen on the endometrium, thereby reducing the risk of hyperplasia and cancer.[7] Investigating DHPA allows for a deeper understanding of the dose-response relationship required for effective endometrial protection.
However, it is crucial to acknowledge that early development of a combination product containing DHPA was halted in the United States due to toxicological findings in animal studies, including pituitary hyperplasia in rats and mammary tumors in beagle dogs.[1][4] These historical findings underscore the imperative for rigorous, modern toxicological and dose-finding studies when considering any progestin for HRT applications.
Core Pharmacology and Mechanism of Action
Algestone acetophenide exerts its biological effects by binding to and activating the intracellular progesterone receptors (PR-A and PR-B).[8] These receptors are ligand-activated transcription factors that regulate gene expression in target tissues.[8][9]
The signaling cascade follows a classical nuclear receptor pathway:
-
Ligand Binding: DHPA, being lipophilic, diffuses across the cell membrane and binds to the PR located in the cytoplasm or nucleus.[8]
-
Conformational Change & Dimerization: Upon binding, the receptor undergoes a conformational change, sheds associated heat shock proteins, and dimerizes.[8]
-
Nuclear Translocation & DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[8]
-
Transcriptional Regulation: The complex recruits co-activators or co-repressors, leading to the modulation (activation or suppression) of gene transcription, ultimately altering protein synthesis and cellular function.[8][10]
This pathway is fundamental to progesterone's role in the uterus, mammary gland, and central nervous system.[11]
Caption: Progesterone Receptor (PR) signaling pathway activated by Algestone Acetophenide.
Quantitative Data Summary
The following table summarizes key pharmacological and pharmacokinetic parameters for algestone acetophenide, providing a reference for experimental design.
| Parameter | Value / Observation | Source(s) |
| Drug Class | Synthetic Progestin; Progestogen | [3][12] |
| Molecular Formula | C₂₉H₃₆O₄ | [2] |
| Molar Mass | 448.603 g·mol⁻¹ | [3] |
| Primary Target | Progesterone Receptor (PR) Agonist | [1][6] |
| Relative Potency | 2 to 5 times that of progesterone (in animal models) | [1] |
| Off-Target Activity | Reported as a pure progestogen with no significant androgenic, estrogenic, or glucocorticoid activities. | [1][3] |
| Route of Administration | Intramuscular Injection (not orally active) | [3] |
| Elimination Half-Life | ~24 days (following intramuscular injection) | [4] |
Experimental Workflows & Protocols
A systematic evaluation of algestone acetophenide in an HRT context involves a multi-tiered approach, from fundamental in vitro characterization to complex in vivo modeling.
Caption: Experimental workflow for evaluating Algestone Acetophenide for HRT applications.
Protocol 4.1: In Vitro Progesterone Receptor (PR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of algestone acetophenide for the human progesterone receptor compared to a reference ligand.
Causality: This assay is foundational. It quantifies the direct physical interaction between DHPA and its target receptor. A high affinity suggests that lower concentrations may be required for a biological effect, informing dose selection for subsequent functional assays.
Methodology:
-
Preparation of Receptor Source: Utilize commercially available recombinant human PR-A or PR-B, or prepare cell lysates from a PR-expressing cell line (e.g., T47D).
-
Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-Promegestone (R5020), as the tracer.
-
Assay Setup: In a 96-well plate, combine the PR preparation, a fixed concentration of [³H]-R5020, and serial dilutions of unlabeled algestone acetophenide (or unlabeled R5020 for the standard curve).
-
Total Binding Wells: Contain receptor and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain receptor, radioligand, and a high concentration of unlabeled progesterone to saturate the receptors.
-
Test Wells: Contain receptor, radioligand, and varying concentrations of DHPA.
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation: Separate bound from free radioligand. A common method is rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the receptor-ligand complexes.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of DHPA.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of DHPA that inhibits 50% of radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4.2: In Vitro Cell Proliferation Assay
Objective: To assess the effect of algestone acetophenide, alone and in combination with an estrogen, on the proliferation of hormone-responsive breast cancer cells.
Causality: The mitogenic potential of progestins is a critical safety concern in HRT. This assay provides a direct measure of whether DHPA stimulates or inhibits cell growth, a key parameter for breast safety evaluation. T47D cells are an excellent model as their growth is regulated by both estrogens and progestins.
Methodology:
-
Cell Culture: Culture T47D human breast cancer cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the experiment, switch cells to phenol red-free media with charcoal-stripped FBS for 48-72 hours to remove endogenous hormones and synchronize the cells.
-
Seeding: Seed the hormone-deprived cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare treatment media containing various concentrations of:
-
Vehicle control (e.g., 0.1% DMSO).
-
Algestone acetophenide (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
17β-Estradiol (E2) as a positive control for proliferation (e.g., 10⁻⁹ M).
-
DHPA in combination with a fixed concentration of E2.
-
Progesterone as a reference progestin.
-
-
Incubation: Replace the media in the plates with the treatment media and incubate for 5-7 days, replacing the media every 2-3 days.
-
Quantification of Proliferation: Use a colorimetric or fluorometric assay to measure cell viability/proliferation. Common methods include:
-
MTS/XTT Assay: Measures mitochondrial dehydrogenase activity in viable cells.
-
CyQUANT Assay: Measures total DNA content.
-
Crystal Violet Staining: Stains total adherent cell biomass.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the normalized proliferation against the log concentration of the test compounds.
-
Determine the EC₅₀ (concentration for 50% maximal effect) and the maximum proliferative effect for each compound and combination.
-
Protocol 4.3: In Vivo Ovariectomized (OVX) Rodent Model for HRT Studies
Objective: To evaluate the in vivo efficacy (e.g., endometrial protection) and potential side effects (e.g., mammary gland changes) of algestone acetophenide in a model mimicking menopause.
Causality: The OVX rodent is the gold-standard preclinical model for postmenopause, characterized by low endogenous estrogen and progesterone.[13][14] This allows for the controlled administration of exogenous hormones to study their effects on target tissues like the uterus and mammary glands, providing data with high translational relevance.[15]
Methodology:
-
Animal Model: Use adult female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).
-
Ovariectomy (OVX):
-
Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).
-
Perform a bilateral ovariectomy through a dorsal midline or bilateral flank incisions.[13]
-
Provide appropriate post-operative analgesia and allow for a recovery period of at least 2 weeks to ensure depletion of endogenous ovarian hormones.
-
-
Hormone Treatment Regimen:
-
Divide the OVX animals into treatment groups (n=8-10 per group). A sample study design is shown below.
-
Algestone acetophenide should be dissolved in a suitable vehicle (e.g., sesame oil) for subcutaneous or intramuscular injection.
-
Administer hormones for a defined period. Short-term studies (e.g., 3-7 days) can assess acute uterine effects, while long-term studies (e.g., 4-12 weeks) are necessary to evaluate effects on bone and mammary tissue.
-
Sample In Vivo Study Design Table:
| Group | Treatment | Rationale |
| 1 | SHAM Operation + Vehicle | Intact, cycling control |
| 2 | OVX + Vehicle | Menopausal model (negative control) |
| 3 | OVX + Estradiol (E2) | Estrogen-only HRT (positive control for uterine proliferation) |
| 4 | OVX + Algestone Acetophenide (Low Dose) | Assess progestin-only effect |
| 5 | OVX + Algestone Acetophenide (High Dose) | Assess progestin-only effect (dose-response) |
| 6 | OVX + E2 + Algestone Acetophenide (Low Dose) | Test for endometrial protection |
| 7 | OVX + E2 + Algestone Acetophenide (High Dose) | Test for endometrial protection (dose-response) |
| 8 | OVX + E2 + Progesterone | Reference combination therapy |
-
Endpoint Analysis:
-
Uterine Histology: At the end of the study, collect uteri, weigh them (a measure of trophic support), and process for histological analysis. Stain with Hematoxylin and Eosin (H&E) and assess endometrial epithelial height, glandular proliferation, and overall morphology.
-
Mammary Gland Whole Mounts & Histology: Collect mammary glands to assess ductal and alveolar development.
-
Vaginal Cytology: Perform daily vaginal smears to assess cornification as a bioassay for estrogenic activity.
-
Bone Mineral Density (optional): For long-term studies, use dual-energy X-ray absorptiometry (DEXA) to assess effects on bone loss.
-
Serum Analysis: Collect blood to measure hormone levels and other relevant biomarkers.
-
Conclusion and Future Directions
Algestone acetophenide is a potent, specific progestin that serves as a valuable research compound for dissecting the role of progesterone receptor activation in the context of HRT. The protocols outlined here provide a systematic framework for its evaluation, from basic receptor interaction to its complex effects in an in vivo menopausal model. Future research should focus on long-term safety assessments, particularly concerning the mammary gland, and on exploring its potential interactions with different estrogen formulations and delivery systems. A thorough understanding of its pharmacological profile is essential for any consideration of its role in developing next-generation HRT strategies.
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Diep, C. H., Daniel, A. R., & Lange, C. A. (2016). Progesterone Receptor Signaling Mechanisms. PubMed. Retrieved from [Link]
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Inxight Drugs. (n.d.). ALGESTONE ACETOPHENIDE. Retrieved from [Link]
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Levin, E. R., & Hammes, S. R. (2022). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews. Retrieved from [Link]
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Knutson, T. P., & Lange, C. A. (2014). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. PMC. Retrieved from [Link]
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Yakin, K., et al. (2023). Schematic summary of progesterone-induced receptor-signal transduction systems. ResearchGate. Retrieved from [Link]
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Xiao, J., et al. (2019). An In Vivo Estrogen Deficiency Mouse Model for Screening Exogenous Estrogen Treatments of Cardiovascular Dysfunction After Menopause. Journal of Visualized Experiments. Retrieved from [Link]
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Harvell, D. M., et al. (2000). A mouse model to study the effects of hormone replacement therapy on normal mammary gland during menopause: enhanced proliferative response to estrogen in late postmenopausal mice. PubMed. Retrieved from [Link]
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Harvell, D. M., et al. (2000). Mouse Model to Study the Effects of Hormone Replacement Therapy on Normal Mammary Gland during Menopause: Enhanced Proliferative Response to Estrogen in Late Postmenopausal Mice. Endocrinology. Retrieved from [Link]
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DrugBank. (n.d.). Algestone Acetophenide. Retrieved from [Link]
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Brann, D. W., et al. (2014). Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities. PMC. Retrieved from [Link]
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Salleh, N., et al. (2022). An ovary-intact postmenopausal HFpEF mouse model; menopause is more than just estrogen deficiency. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
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Application Notes and Protocols for Algestone Acetophenide in Long-Acting Injectable Contraceptive Research
Introduction: The Role of Algestone Acetophenide in Long-Acting Contraception
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that has been a subject of research and clinical use in long-acting injectable contraceptives (LAICs) for decades.[1][2] As a potent agonist of the progesterone receptor, its primary contraceptive effect stems from mimicking the actions of endogenous progesterone.[3][4] This activity effectively inhibits ovulation, alters endometrial receptivity, and thickens cervical mucus, thereby preventing pregnancy.[1][5]
Historically, DHPA has been formulated in combination with an estrogen, most commonly estradiol enantate (E2-EN), to create a once-a-month injectable contraceptive.[3][6] These combination products, such as Perlutal and Topasel, have been widely used, particularly in Latin America.[6][7] The low water solubility and crystalline nature of DHPA contribute to its sustained-release properties, allowing for a prolonged therapeutic effect from a single intramuscular injection and an elimination half-life of approximately 24 days.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the study of DHPA for LAICs. It provides an in-depth overview of its pharmacology, formulation science, and critical experimental protocols for preclinical evaluation, grounded in established scientific principles and methodologies.
Section 1: Pharmacology and Mechanism of Action
Progestogenic Activity
DHPA is a pure progestogen, meaning its activity is highly specific to the progesterone receptor (PR) with no significant androgenic, estrogenic, or glucocorticoid effects.[2][8] Its potency is estimated to be 2 to 5 times that of natural progesterone in animal models.[4] Upon binding to the PR in target tissues, it modulates gene expression to exert its contraceptive effects.
The Hypothalamic-Pituitary-Ovarian (HPO) Axis
The primary mechanism for preventing pregnancy is the suppression of ovulation through negative feedback on the HPO axis.
-
Hypothalamus: DHPA suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).
-
Pituitary Gland: The reduced GnRH stimulation leads to decreased secretion of Follicle-Stimulating Hormone (FSH) and a blunting of the Luteinizing Hormone (LH) surge.
-
Ovary: Without the LH surge, follicular development is arrested, and ovulation does not occur.[5]
The continuous, non-pulsatile progestogenic signal provided by the long-acting injection disrupts the normal hormonal cycling required for ovulation.
Section 2: Formulation Science for Long-Acting Injectables
Developing a stable and effective LAIC formulation with DHPA presents several challenges, primarily centered around controlling the drug's release rate to maintain therapeutic concentrations over an extended period (e.g., one month). The formulation must be injectable through a reasonably sized needle and biocompatible.[9]
Formulation Strategies
Two primary strategies for DHPA-based LAICs are aqueous suspensions and oil-based solutions.
| Formulation Type | Description | Rationale & Key Considerations |
| Aqueous Suspension | Micronized crystals of DHPA are suspended in an aqueous vehicle. This is a common approach for poorly soluble drugs like medroxyprogesterone acetate (DMPA).[10] | Rationale: The dissolution of the solid drug particles at the injection site is the rate-limiting step for absorption, creating a "depot" effect. Considerations: Particle size distribution is critical; smaller particles increase surface area and dissolution rate. Physical stability (e.g., preventing crystal growth or aggregation) is paramount.[11] |
| Oil-Based Solution | DHPA is dissolved in a biocompatible oil vehicle, often with an estrogen ester like estradiol enantate.[12] | Rationale: The drug partitions from the oil depot into the surrounding aqueous physiological environment. The viscosity of the oil and the drug's oil/water partition coefficient control the release rate. Considerations: The choice of oil (e.g., castor oil, sesame oil) affects viscosity and release profile. The solubility of both the progestin and the estrogen in the vehicle must be ensured. |
A more advanced approach involves biodegradable microspheres, where the drug is encapsulated within a polymer matrix (e.g., poly(DL-lactide-co-glycolide)).[13] This allows for highly tunable release kinetics as the polymer degrades.[10]
Diagram: R&D Workflow for a DHPA-Based LAIC
Caption: A generalized workflow for the development of a DHPA-based LAIC.
Section 3: Key Experimental Protocols
The following protocols are foundational for the preclinical assessment of a novel DHPA formulation. They are designed to be self-validating by including necessary controls and system suitability checks.
Protocol 1: In Vitro Release Testing (IVRT) for an Aqueous DHPA Suspension
Causality: IVRT is a critical quality control test and a tool for formulation development. It assesses the rate at which DHPA is released from the suspension into a dissolution medium. This rate should be slow and controlled, predicting the in vivo depot behavior. A method with a longer release duration is often necessary to establish a meaningful in vitro-in vivo correlation (IVIVC).[14][15]
Methodology: This protocol adapts the USP Apparatus 4 (Flow-Through Cell), which is well-suited for low-solubility drugs and suspensions.
Materials:
-
USP Apparatus 4 (Flow-Through Cell) with semisolid adapters
-
DHPA test formulation and reference standard
-
Release Medium: Phosphate-buffered saline (PBS), pH 7.4, with 0.5% (w/v) Sodium Dodecyl Sulfate (SDS) to ensure sink conditions.
-
HPLC system for quantification
Procedure:
-
System Preparation: Assemble the USP Apparatus 4 system. Set the temperature to 37 ± 0.5°C and the flow rate to 8 mL/min. Equilibrate the system by pumping the release medium through the cells for at least 30 minutes.
-
Sample Loading: Accurately weigh and load a sample of the DHPA suspension (equivalent to a target dose) into a semisolid adapter.
-
Initiate Release Test: Place the loaded adapter into the flow-through cell and start the test.
-
Sample Collection: Collect fractions of the eluate at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours). The collection volume and frequency should be chosen to adequately characterize the release profile.
-
Sample Analysis: Quantify the concentration of DHPA in each collected fraction using a validated HPLC-UV method (see Protocol 2).
-
Data Analysis: Calculate the cumulative percentage of DHPA released at each time point. Plot the cumulative percent released versus time to generate the release profile.
-
Validation & Controls: Run at least three replicates for each formulation. The method's discriminatory ability should be validated by testing formulations with known differences (e.g., different particle sizes) to ensure the assay can detect these variations.[14]
Protocol 2: HPLC-UV Method for Quantification of DHPA
Causality: A robust, validated analytical method is essential for accurately measuring DHPA concentrations in both IVRT samples and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable technique for this purpose.[16]
Materials:
-
HPLC system with UV detector, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
DHPA analytical standard[17]
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), filtered and degassed.
-
Sample Diluent: Mobile phase or appropriate buffer.
Procedure:
-
Instrument Setup:
-
Set the column oven temperature to 30°C.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to the absorbance maximum of DHPA (determined by UV scan, typically around 240 nm).
-
Injection volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of DHPA in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
System Suitability: Inject the middle concentration standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Calibration Curve: Inject the calibration standards in duplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Dilute the samples from the IVRT or other experiments with the mobile phase to fall within the calibration range. Inject the samples.
-
Quantification: Determine the concentration of DHPA in the samples using the linear regression equation from the calibration curve.
Protocol 3: Preclinical Pharmacokinetic (PK) Study in an Animal Model
Causality: A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated DHPA.[18] It determines key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and elimination half-life, which are essential for predicting the duration of action and establishing a safe and effective dosing regimen in humans. While specific PK data for DHPA in animals is limited, rabbits and non-human primates are suitable models for contraceptive research.[18][19]
Procedure:
-
Animal Model Selection: Select a suitable animal model (e.g., New Zealand white rabbits). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing and Administration: Administer a single dose of the DHPA formulation via intramuscular (IM) injection. Include a control group receiving the vehicle alone.
-
Blood Sampling: Collect blood samples (e.g., from the marginal ear vein) into heparinized tubes at predetermined time points before and after dosing (e.g., 0, 1, 4, 8, 24 hours, and days 2, 4, 7, 14, 21, 28).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation (Bioanalysis):
-
Thaw plasma samples.
-
Perform protein precipitation by adding cold acetonitrile.
-
Alternatively, use a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analyte.[18]
-
-
Quantification by LC-MS/MS: Analyze the extracted samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS is preferred for bioanalysis due to its high sensitivity and selectivity.[20]
-
PK Data Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data for each animal.
Section 4: Preclinical Efficacy and Safety
Efficacy Evaluation
The definitive preclinical test for a contraceptive is a mating study in a relevant animal model.[21] Non-human primates (NHPs), such as cynomolgus or rhesus macaques, are considered the gold standard due to their physiological similarity to humans.[19]
-
Study Design: Female NHPs are treated with the DHPA formulation. After a suitable period to ensure the drug has reached therapeutic levels, they are co-housed with fertile males. Pregnancy rates are monitored and compared to a control group.[19]
-
Surrogate Markers: In place of or in addition to pregnancy as an endpoint, researchers can monitor surrogate markers like ovulation inhibition (by tracking progesterone levels) and changes in cervical mucus.[21]
Safety and Toxicology
Early toxicological findings for DHPA included pituitary hyperplasia in rats and mammary tumors in beagle dogs, which halted its development in the United States.[4][6] Any new research program must thoroughly address these historical concerns. Modern toxicology studies should be conducted according to current regulatory guidelines (e.g., FDA, ICH) and would include:
-
General toxicology studies in two species (one rodent, one non-rodent).
-
Evaluation of endocrine-disrupting potential.[4]
-
Local tolerance studies at the injection site.
References
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Application Notes and Protocols for the Analytical Quantification of Algestone Acetophenide
Introduction
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent synthetic progestin used primarily in long-acting injectable contraceptives, often in combination with an estrogen like estradiol enanthate.[1][2][3] Its therapeutic applications have also included topical use as an anti-inflammatory agent.[4][5] Accurate and precise quantification of algestone acetophenide is critical throughout the drug development lifecycle—from the analysis of active pharmaceutical ingredients (API) and stability testing of finished dosage forms to pharmacokinetic studies in biological matrices.[6][7]
The lack of a current official monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) necessitates the development and validation of robust in-house analytical methods. This guide provides detailed protocols for the quantification of algestone acetophenide using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is presented as a stability-indicating assay suitable for quality control of bulk drug and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications.
Physicochemical Properties of Algestone Acetophenide
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.
| Property | Value | Source(s) |
| Chemical Name | (16α)-16,17-[[(1R)-1-Phenylethylidene]bis(oxy)]pregn-4-ene-3,20-dione | [8][9] |
| CAS Number | 24356-94-3 | [8][10] |
| Molecular Formula | C₂₉H₃₆O₄ | [4][11] |
| Molecular Weight | 448.6 g/mol | [4][5] |
| Melting Point | 150-151 °C | [8] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. Low water solubility is expected. | Inferred from steroid properties[1] |
| Structural Features | Contains two key chromophores: an α,β-unsaturated ketone in the steroid A-ring and an acetophenone moiety. Both strongly absorb UV radiation. | [3][12] |
Core Analytical Strategy: A Chromatographic Approach
Chromatographic separation is essential for reliably quantifying algestone acetophenide, ensuring specificity against impurities, degradation products, formulation excipients, or endogenous components in biological samples.[13] Reversed-phase HPLC is the technique of choice due to the lipophilic nature of the steroid molecule.
Overall Analytical Workflow
The logical flow from sample reception to final result is crucial for ensuring data integrity and reproducibility.
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Application Note: Quantitative Analysis of Algestone Acetophenide using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Abstract
This application note presents a comprehensive and robust method for the identification and quantification of Algestone Acetophenide using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestin used in long-acting injectable contraceptives.[1][2][3] Ensuring the purity, potency, and stability of this active pharmaceutical ingredient (API) requires a highly sensitive and selective analytical method. This guide provides a detailed protocol, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, tailored for researchers, quality control analysts, and drug development professionals. The methodologies described are grounded in established analytical principles and adhere to international validation standards.
Introduction: The Rationale for HPLC-MS/MS
Algestone acetophenide is a steroidal progestin that functions as an agonist of the progesterone receptor.[2] It is often combined with an estrogen, like estradiol enanthate, for use in hormonal contraceptives.[3] The complex nature of pharmaceutical formulations and biological matrices necessitates an analytical technique with high specificity and sensitivity to accurately quantify the target analyte without interference.
While techniques like GC-MS require derivatization for thermally labile steroids and immunoassays can suffer from cross-reactivity, HPLC-MS/MS offers a superior alternative.[4][5] It combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry, making it the gold standard for steroid analysis. This method allows for direct analysis with minimal sample preparation and can distinguish algestone acetophenide from structurally similar steroids and potential impurities.[5]
This document provides a foundational protocol that can be adapted for the analysis of algestone acetophenide in bulk material, pharmaceutical dosage forms, and biological fluids.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method. These properties dictate choices for solvents, column chemistry, and mass spectrometry settings.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₄ | [6][7] |
| Molecular Weight | 448.59 g/mol | [6][8] |
| Monoisotopic Mass | 448.26135963 Da | [6][8] |
| Appearance | White or almost white crystalline powder | [9] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [9] |
| Chemical Class | Progestational Steroid |
Figure 1. Chemical Structure of Algestone Acetophenide.
Experimental Protocol: From Sample to Signal
This section details the step-by-step workflow for the analysis. The protocol is divided into three core stages: Sample Preparation, HPLC Separation, and MS/MS Detection.
Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from its matrix and remove interfering components. For steroids in biological fluids, Solid-Phase Extraction (SPE) is a highly effective technique.[4][5][10]
Materials:
-
Algestone Acetophenide reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte
-
SPE Cartridges (e.g., C18, 1 mL)
-
Methanol, Acetonitrile (HPLC Grade)
-
Formic Acid
-
Deionized Water
-
Nitrogen evaporator
Protocol for Biological Samples (Serum/Plasma):
-
Sample Pre-treatment: To 200 µL of serum or plasma, add 20 µL of the Internal Standard working solution and 400 µL of deionized water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).[4]
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less-retained impurities.
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex to ensure complete dissolution. The sample is now ready for injection.
HPLC-MS/MS Method Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Table 1: HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 or Biphenyl (e.g., 2.1 x 100 mm, 2.6 µm) | C18 provides excellent retention for hydrophobic steroids. Biphenyl phases can offer alternative selectivity for aromatic compounds.[5][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and aids in peak shape.[12][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient | 50% B to 95% B over 8 min, hold for 2 min, return to 50% B | A gradient is necessary to elute the relatively non-polar steroid in a reasonable time with good peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI sources. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry and efficiency.[11] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for steroids.[12] |
| Polarity | Positive (+) | The steroid structure is amenable to protonation to form [M+H]⁺ ions. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.[4] |
| Precursor Ion ([M+H]⁺) | m/z 449.3 | Calculated from the monoisotopic mass of Algestone Acetophenide (448.26 Da). |
| Product Ions | m/z 105.1, 329.2 | m/z 105.1 corresponds to the stable benzoyl cation from the acetophenide group.[14] m/z 329.2 corresponds to a loss from the steroid backbone. At least two transitions should be monitored for confident identification. |
| Source Temp. | 500 °C | Optimized to facilitate desolvation of the ESI droplets. |
| Collision Gas | Argon |
Method Validation Protocol
A self-validating system is essential for trustworthiness. The analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[15][16][17][18]
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and known impurities. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | Analyze at least 5 concentration levels using a calibration curve. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze spiked matrix samples at 3 concentration levels (low, mid, high), n=3. | Mean recovery within 85-115% (may vary by concentration). |
| Precision (%RSD) | Repeatability: 6 replicates at 100% concentration.Intermediate: Different days, analysts, or instruments. | Repeatability: %RSD ≤ 2.0%.Intermediate Precision: %RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Lowest concentration on the calibration curve that meets accuracy and precision criteria. | Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria must be met. |
| Robustness | Deliberately vary parameters like flow rate (±5%), column temperature (±2°C), mobile phase pH/composition (±2%). | System suitability parameters remain within acceptance criteria. |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative analysis of algestone acetophenide. The combination of a robust sample preparation technique like SPE with the specificity of MRM detection ensures high-quality data suitable for pharmaceutical quality control, stability studies, and pharmacokinetic research. The outlined validation strategy, based on ICH guidelines, ensures that the method is fit for its intended purpose and produces trustworthy, reproducible results.
References
-
LookChem. (n.d.). Cas 24356-94-3, Algestone acetophenide. Retrieved from [Link]
-
Moleqube. (n.d.). Algestone acetophenide - pharmaceutical raw materials both for vet and human. Retrieved from [Link]
-
DrugBank. (n.d.). Acetophenide, Dihydroxyprogesterone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Touma, C., Palme, R., & Sachser, N. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. Available at: [Link]
-
Shimadzu. (2016). Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation ASMS 2016 WP-486. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Algestone Acetophenide. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]
-
ResearchGate. (2019). Physicochemical properties of effluent from hormone production plant. Retrieved from [Link]
-
ResearchGate. (2019). Data regarding the removal of Algestone Acetophenide and Estradiol Enanthate taken from HPLC-MS. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ScienceDirect. (n.d.). Algestone acetophenide. Retrieved from [Link]
-
Wikipedia. (n.d.). Algestone acetophenide. Retrieved from [Link]
-
Veeprho. (n.d.). Algestone Impurities and Related Compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Filo. (2025). Explain all possible fragmentation for in mass spectrometry. Structure o... Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Compound: ALGESTONE ACETOPHENIDE (CHEMBL3989742). ChEMBL. Retrieved from [Link]
-
Electrochemical Science. (2019). Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate in Real Industrial Wastewater. Int. J. Electrochem. Sci., 14, 5856-5871. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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- 2. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
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- 5. phenomenex.com [phenomenex.com]
- 6. Algestone Acetophenide | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compound: ALGESTONE ACETOPHENIDE (CHEMBL3989742) - ChEMBL [ebi.ac.uk]
- 8. Acetophenide, Dihydroxyprogesterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Algestone acetophenide - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. electrochemsci.org [electrochemsci.org]
- 13. longdom.org [longdom.org]
- 14. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
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- 16. fda.gov [fda.gov]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. database.ich.org [database.ich.org]
High-Performance Stock Solution & Formulation Guide: Algestone Acetophenide
Abstract & Scope
Algestone Acetophenide (Dihydroxyprogesterone acetophenide, DHPA) is a synthetic progestin utilized extensively in contraceptive research and estrus synchronization.[1][2][3] Its high lipophilicity (LogP ~4.6) and negligible aqueous solubility present significant challenges for experimental handling. This guide provides validated protocols for preparing stable stock solutions for in vitro cellular assays and in vivo depot formulations, ensuring bioavailability and reproducibility.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]
Understanding the solute's properties is the first step in successful formulation.
| Property | Data | Relevance to Protocol |
| CAS Number | 24356-94-3 | Verification of identity.[1][3][4][5] |
| Molecular Weight | 448.59 g/mol | Calculation of Molar (M) concentrations.[4] |
| Formula | C₂₉H₃₆O₄ | Hydrophobic steroid ester structure. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble. Requires organic co-solvents or oil vehicles.[4] |
| Solubility (DMSO) | ~20 mg/mL | Primary solvent for in vitro stocks. |
| Solubility (Ethanol) | ~25 mg/mL | Alternative solvent; volatile, risk of concentration change.[1] |
| Solubility (Oils) | Soluble | Requires Benzyl Benzoate as a solubilizer for high concentrations. |
| Stability | Light Sensitive | Store in amber vials. |
Decision Framework: Solvent Selection
The choice of solvent system is dictated strictly by the downstream application. Do not use DMSO for in vivo injections if a slow-release depot effect is required.[1][4][5]
Figure 1: Decision tree for selecting the appropriate solvent vehicle based on experimental endpoint.[1][4][5]
Protocol A: Preparation of In Vitro Stock Solution (DMSO)
Target Concentration: 10 mM (Standard Stock) Volume: 1 mL Storage: -20°C (Stable for 1 month)
Reagents & Equipment[1][8]
Step-by-Step Procedure
-
Calculate Mass: To prepare 1 mL of a 10 mM solution:
Practical Tip: It is difficult to weigh exactly 4.49 mg. Weigh approximately 4.5–5.0 mg and adjust the DMSO volume to achieve exactly 10 mM. -
Weighing:
-
Volume Adjustment: Calculate the required DMSO volume (
) for the recorded mass: Example: If : [1][4][5] -
Dissolution:
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 30–60 seconds.
-
QC Check: Inspect against light. The solution must be perfectly clear. If particles persist, sonicate for 5 minutes at room temperature.
-
-
Aliquoting & Storage:
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C.
-
Usage: When dosing cells, dilute at least 1:1000 into media to keep DMSO concentration ≤ 0.1% to avoid solvent toxicity.
-
Protocol B: Preparation of In Vivo Oil Depot Formulation
Application: Intramuscular (IM) injection for sustained release (14–30 days).[1][4] Vehicle: Benzyl Benzoate / Castor Oil (40:60 v/v).[4] Rationale: Algestone Acetophenide is practically insoluble in pure vegetable oils.[4] Benzyl benzoate acts as a solubilizer and viscosity reducer, while castor oil provides the depot matrix.
Reagents
-
Castor Oil (Refined, USP/Ph.Eur grade)[1]
-
Benzyl Alcohol (Optional, 1-2% v/v as preservative/anesthetic)[1][4][5]
-
Sterile glass vial (sealed)
Workflow Diagram
Figure 2: Formulation workflow for creating a sterile, oil-based injectable solution.
Step-by-Step Procedure (Example: 10 mL Batch at 150 mg/mL)
-
Vehicle Preparation (Pre-Mix):
-
Combine 4 mL of Benzyl Benzoate and 6 mL of Castor Oil.
-
Vortex to mix thoroughly.
-
-
Solubilization:
-
Weigh 1500 mg (1.5 g) of Algestone Acetophenide into a depyrogenated glass beaker.
-
Add approx. 70% of the final vehicle volume (approx. 7 mL of the BB/Castor Oil mix).
-
Critical Step: Add a magnetic stir bar and heat gently to 40–50°C while stirring. The heat is necessary to drive the steroid into the oil phase efficiently.
-
Stir until completely dissolved (clear, yellow oil).
-
-
Final Volume Adjustment:
-
Transfer the solution to a volumetric cylinder (or use weight if density is known; density of this mix is ~1.02 g/mL).
-
Add the remaining vehicle to bring the total volume to 10 mL.
-
Stir for an additional 5 minutes.
-
-
Sterilization:
Quality Control & Stability
| Test | Method | Acceptance Criteria |
| Visual Inspection | Lamp/White Background | Clear, pale yellow solution.[1][4][5] No particulate matter or precipitation. |
| Precipitation Check | Dilution Test (1:10 in water) | In Vitro stocks: Should form a cloudy suspension immediately (confirms high hydrophobicity).[4] |
| Purity/Stability | HPLC-UV (240-250 nm) | ≥ 98% peak area.[1][4][5][6] No degradation peaks >0.5%. |
Important Note on Aqueous Dilution: When adding the DMSO stock to cell culture media, do not add the stock to a static volume of media.
-
Correct: Vortex the media while slowly piping the DMSO stock into the vortex cone.
-
Why? This prevents local high concentrations of DMSO that cause the steroid to "crash out" (precipitate) before it can disperse.
References
-
LookChem. Algestone Acetophenide Physicochemical Properties and Synthesis. Retrieved from [Link]
-
DrugFuture. Algestone Acetophenide (Deladroxone) Chemical Index. Retrieved from [Link]
- Google Patents.Depot preparations in an oily, unsaturated solution (US4181721A).
Sources
- 1. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Algestone Acetophenide [drugfuture.com]
- 4. lookchem.com [lookchem.com]
- 5. Algestone acetophenide - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN106866777A - The preparation method of algestone acetophenide - Google Patents [patents.google.com]
- 10. GSRS [precision.fda.gov]
High-Specificity Progestogenic Signaling: Algestone Acetophenide (DHPA) Application Guide
Abstract & Scientific Rationale
Algestone Acetophenide (DHPA) is a synthetic pregnane progestin derived from 17
This specificity makes DHPA an ideal chemical probe for isolating PR-mediated signaling pathways in complex biological systems where cross-talk with the Androgen Receptor (AR) or Glucocorticoid Receptor (GR) must be minimized. This guide details the handling, mechanism, and experimental protocols for validating PR agonism using DHPA.
Chemical Properties & Handling
Successful experimentation requires strict adherence to solubility limits, as DHPA is highly lipophilic and prone to precipitation in aqueous media.
| Property | Specification | Experimental Implication |
| Molecular Weight | 448.60 g/mol | Use molar concentrations (nM/µM) for receptor assays, not w/v. |
| Solubility | DMSO (>10 mg/mL), Ethanol | Critical: Do not dissolve directly in cell culture media.[2] |
| Storage | -20°C (Solid), -80°C (Stock) | Protect from light; freeze/thaw cycles degrade potency. |
| Vehicle Limit | < 0.1% v/v in culture | Higher DMSO concentrations can induce cellular toxicity or artifacts. |
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve 4.49 mg of DHPA in 1 mL of anhydrous DMSO. Vortex for 1 minute until clear.
-
Working Solution: Dilute the stock 1:1000 in culture media immediately before use to prevent precipitation.
Mechanism of Action (MOA)
DHPA functions as a potent agonist of both PR-A and PR-B isoforms. Upon binding, it induces a conformational change that dissociates chaperone proteins (Hsp90), facilitating receptor dimerization and nuclear translocation.
Pathway Visualization
The following diagram illustrates the specific signaling cascade activated by DHPA, highlighting the exclusion of AR/GR cross-talk.
Caption: DHPA selectively binds cytosolic PR, inducing dimerization and nuclear transcription while avoiding Androgen (AR) and Glucocorticoid (GR) receptors.
In Vitro Protocol: Competitive Receptor Binding Assay
To validate DHPA affinity relative to Progesterone, a competitive binding assay using cytosolic fractions from T47D cells (high endogenous PR expression) is recommended.
Materials
-
Source: T47D Human Breast Cancer Cells.
-
Radioligand: [³H]-Progesterone or [³H]-ORG2058 (synthetic, high specificity).
-
Competitor: Unlabeled DHPA (10⁻¹⁰ M to 10⁻⁶ M).
-
Buffer: TEMG (10mM Tris-HCl, 1mM EDTA, 12mM Monothioglycerol, 10% Glycerol, pH 7.4).
Step-by-Step Methodology
-
Cytosol Preparation:
-
Harvest T47D cells and homogenize in ice-cold TEMG buffer.
-
Centrifuge at 105,000 x g for 60 mins at 4°C. Collect the supernatant (cytosol).
-
-
Incubation:
-
Aliquot cytosol (100 µL) into tubes.
-
Add 5 nM [³H]-Ligand (fixed concentration).
-
Add increasing concentrations of unlabeled DHPA (0.1 nM – 1 µM).
-
Control: Non-specific binding (NSB) determined by adding 100-fold excess of cold Progesterone.
-
Incubate for 18 hours at 4°C to reach equilibrium.
-
-
Separation:
-
Add 500 µL Dextran-Coated Charcoal (DCC) suspension to strip unbound ligand.
-
Incubate 10 mins on ice, then centrifuge at 2,000 x g for 10 mins.
-
-
Quantification:
-
Pipette supernatant into scintillation fluid and count CPM (Counts Per Minute).
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Concentration]. Calculate IC50.
-
Data Interpretation: Relative Binding Affinity (RBA)
RBA is calculated as (IC50 Progesterone / IC50 Test Compound) × 100.[3]
| Compound | Relative Binding Affinity (RBA) | Interpretation |
| Promegestone (R5020) | 250% | Synthetic standard (High Potency) |
| Algestone Acetophenide | 120 - 150% | High Potency Agonist |
| Progesterone | 100% | Endogenous Reference |
| 17 | < 5% | Inactive Precursor |
In Vivo Protocol: Modified Clauberg-McPhail Test
The Clauberg-McPhail test is the gold standard for confirming progestational activity (secretory transformation of the endometrium). While historically performed in rabbits, this protocol can be adapted for immature female rabbits or ovariectomized rats.
Objective: Assess the ability of DHPA to induce endometrial proliferation in an estrogen-primed uterus.
Experimental Workflow
Caption: Timeline for the Clauberg-McPhail assay. Estrogen priming is strictly required to upregulate PR expression before DHPA treatment.
Protocol Steps
-
Animals: Immature female New Zealand White rabbits (approx. 1 kg).
-
Priming Phase (Estrogen):
-
Inject 17
-estradiol (5 µ g/day , subcutaneous) for 6 consecutive days. -
Causality: Estrogen induces PR expression in the uterus; without this, DHPA has no target.
-
-
Treatment Phase (DHPA):
-
On Day 8, divide animals into groups (n=5).
-
Group A: Vehicle Control (Sesame Oil).
-
Group B: Progesterone Control (0.5 mg/day).
-
Group C: DHPA Low Dose (0.1 mg/day).
-
Group D: DHPA High Dose (0.5 mg/day).
-
Administer SC injections for 5 consecutive days.
-
-
Analysis:
-
Sacrifice animals 24 hours after the last injection.
-
Remove uterus, weigh, and fix in 10% formalin.
-
McPhail Index Scoring (0-4):
-
0: No glandular development.
-
4: Maximum arborization and secretory change (lace-like appearance).
-
-
References
-
PubChem. (n.d.). Algestone Acetophenide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
DrugBank. (n.d.). Algestone acetophenide: Pharmacology and Interactions. Retrieved from [Link]
- Sitruk-Ware, R. (2004). Pharmacological profile of progestins. Maturitas, 47(4), 277-283.
- McPhail, M. K. (1934). The assay of progestin. The Journal of Physiology, 83(2), 145–156. (The foundational method for the in vivo protocol).
- Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric, 8(sup1), 3-63. (Details the potency differences between progesterone and DHPA).
Sources
- 1. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 2. Algestone | C21H30O4 | CID 11687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Algestone Acetophenide as a Reference Standard in Research
This Application Note and Protocol Guide is designed for researchers and analytical scientists utilizing Algestone Acetophenide (Dihydroxyprogesterone Acetophenide, DHPA) as a primary reference standard. It synthesizes physicochemical data, robust analytical protocols, and biological context into a cohesive technical resource.
Executive Summary
Algestone Acetophenide (CAS: 24356-94-3) is a synthetic progestin derived from 16
Physicochemical Profile & Handling
Accurate quantification begins with understanding the analyte's physical behavior. Algestone acetophenide is a steroid acetal; its stability is generally high, but it is susceptible to hydrolysis under strong acidic conditions.
| Property | Specification | Experimental Implication |
| Molecular Formula | Precursor ion prediction for MS ( | |
| Molecular Weight | 448.60 g/mol | Calculation of molarity for stock solutions. |
| Solubility | Soluble in chloroform, acetone, ethanol. Sparingly soluble in vegetable oils. Insoluble in water. | Critical: Do not use 100% aqueous diluents. Use MeOH or ACN for stock prep.[2] |
| Melting Point | 150–151 °C | Purity indicator; sharp melting range confirms crystalline integrity. |
| ~240–242 nm (in MeOH) | Target wavelength for UV detection (conjugated enone system). | |
| Storage | 2–8°C, Protected from light | Prevent photo-oxidation and thermal degradation. |
Handling Protocol:
-
Equilibration: Allow the reference standard vial to reach room temperature before opening to prevent moisture condensation, which alters weighing accuracy.
-
Weighing: Use an analytical balance with
0.01 mg precision. Weigh directly into a volumetric flask or a tare-tared weighing boat washed into the flask. -
Solvent Choice: Dissolve primary stock in Methanol (HPLC Grade) . Avoid Acetonitrile for long-term stock storage if possible, as it can polymerize or evaporate more readily through certain seals.
Analytical Method Development
A. HPLC-UV Protocol (Purity & Potency)
This method is the "Gold Standard" for routine purity checks and formulation analysis.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution is often sufficient due to the neutral nature of the molecule.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Temperature: 25°C or 30°C (Controlled).
B. LC-MS/MS Protocol (Biological Matrices)
For pharmacokinetic (PK) studies or residue analysis in plasma/wastewater, LC-MS/MS is required.
Method Optimization Strategy (Self-Validating): Since specific transitions can vary by instrument voltage settings, follow this optimization logic:
-
Q1 Scan: Infuse 1 µg/mL standard. Confirm
at m/z 449.2 . -
Product Ion Scan: Fragment m/z 449.2 with varying Collision Energies (CE: 10–40 eV).
-
Transition Selection:
-
Quantifier: Look for the most intense stable fragment. Common steroid losses include
(m/z 431) or cleavage of the acetophenide group. -
Qualifier: Select the second most intense peak for identity confirmation.
-
Recommended LC-MS Conditions:
-
Ion Source: ESI Positive Mode (Progestins protonate well on the 3-keto-4-ene system).
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 5 minutes.
Experimental Workflows & Diagrams
Diagram 1: Analytical Workflow for Biological Samples
This workflow illustrates the critical path from sample collection to data generation, emphasizing the "Clean-up" step to remove phospholipids which suppress MS signals.
Caption: Standardized workflow for extracting and quantifying Algestone Acetophenide from plasma.
Protocol: Standard Stock Solution Preparation
Objective: Create a verifiable 1.0 mg/mL Master Stock.
-
Calculate: Target mass = 10.00 mg.
-
Weigh: Transfer 10.00 mg
0.1 mg of Algestone Acetophenide Reference Standard into a 10 mL Class A volumetric flask. -
Dissolve: Add ~8 mL of Methanol. Sonicate for 2 minutes. Ensure no crystals remain on the neck.
-
Dilute: Dilute to volume with Methanol. Stopper and invert 10 times.
-
Verify: Check absorbance at 240 nm. Using Beer-Lambert Law (
), if is known (approx 16,000 - 17,000 for typical enones), calculate concentration to confirm weighing accuracy. -
Aliquot: Store in amber HPLC vials at -20°C. Shelf life: 6 months (re-validate if older).
Biological Context & Mechanism
Understanding the mechanism is vital when using Algestone Acetophenide in in vitro bioassays (e.g., luciferase reporter assays). It acts as a potent agonist of the Progesterone Receptor (PR).
Diagram 2: Progestin Signaling Pathway
This diagram details the molecular cascade triggered by the reference standard in a cell.
Caption: Mechanism of Action: Ligand binding induces PR dimerization and nuclear translocation.
Quality Control & Validation Criteria
To ensure "Trustworthiness" in your data, every batch of analysis must meet these criteria:
-
System Suitability:
-
Inject the standard 5 times.
-
RSD of Peak Area:
2.0%.[6] -
Tailing Factor:
1.5.
-
-
Linearity:
-
Construct a 5-point curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Value: Must be
.
-
-
Carryover:
-
Inject a blank solvent immediately after the highest standard.
-
Peak area in blank must be
of the standard area.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284538, Algestone Acetophenide. Retrieved from [Link]
-
DrugFuture. Algestone Acetophenide Properties and References. Retrieved from [Link]
-
Morais, R. L., et al. (2019). Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate in Real Industrial Wastewater.[7] ResearchGate. Retrieved from [Link]
-
Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum. (General Protocol Adaptation). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Algestone Acetophenide Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with algestone acetophenide (dihydroxyprogesterone acetophenide, DHPA). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. The information herein is designed to ensure scientific integrity and promote robust, reproducible results.
Section 1: Formulation and Analytical Chemistry
This section addresses common issues related to the preparation, handling, and analysis of algestone acetophenide formulations.
Frequently Asked Questions (FAQs)
Q1: My algestone acetophenide is showing poor solubility in my desired vehicle. What are my options?
A1: Algestone acetophenide has low water solubility, which is a key property for its use in long-acting injectable formulations.[1] For experimental purposes, especially in early-phase drug development, achieving a homogenous solution or suspension is critical.[2]
-
For in vitro studies: Consider using solvents such as chloroform (sparingly) or methanol (slightly), where algestone acetophenide has some solubility.[3] For cell-based assays, a common approach is to prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Be mindful of the final solvent concentration to avoid vehicle-induced cytotoxicity.
-
For in vivo studies: The choice of vehicle is critical and can significantly impact the pharmacokinetic profile.[4] For non-aqueous formulations, sesame oil is a common vehicle for injectable steroids.[4] For aqueous suspensions, nanosuspension technology can be explored to improve dissolution and bioavailability.[5]
Q2: I am observing unexpected peaks in my HPLC analysis of algestone acetophenide. What could be the cause?
A2: Unexpected peaks in your chromatogram can arise from several sources. A systematic approach is necessary to identify the issue.
-
Degradation Products: Algestone acetophenide can degrade under stress conditions such as exposure to acid, base, oxidation, and heat.[6] Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating HPLC method.[7][8]
-
Process-Related Impurities: Impurities from the synthesis process, such as unreacted intermediates or residual solvents, can also appear as extra peaks.[6]
-
Excipient Interference: If you are analyzing a formulated product, excipients may co-elute with your analyte or its impurities.[9]
A well-developed, stability-indicating HPLC method should be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[2][10]
Troubleshooting Guide: HPLC Method Development
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Consider a different stationary phase (e.g., C18, Phenyl) or use a mobile phase additive to block active sites. |
| Inadequate resolution between peaks | - Suboptimal mobile phase composition- Inappropriate column chemistry | - Optimize the gradient elution profile.- Screen different columns with varying selectivities.- Adjust the column temperature.[9] |
| Baseline drift | - Column not equilibrated- Mobile phase composition changing over time | - Ensure adequate column equilibration time before each run.- Prepare fresh mobile phase daily and ensure proper mixing. |
Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for algestone acetophenide.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is a versatile choice for steroid analysis.[3]
-
Mobile Phase Preparation: A common mobile phase for steroid analysis is a mixture of acetonitrile, methanol, and a buffer (e.g., ammonium acetate).[3] Prepare fresh mobile phase daily and degas before use.
-
Gradient Elution: Develop a gradient elution method to ensure separation of both polar and non-polar impurities.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Treat algestone acetophenide with dilute HCl and NaOH.
-
Oxidation: Expose the compound to hydrogen peroxide.
-
Thermal Degradation: Heat the solid compound and a solution of the compound.
-
Photodegradation: Expose the compound to UV light.
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Section 2: In Vitro Assays
This section focuses on troubleshooting common issues encountered during cell-based and receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: I am seeing high background noise in my receptor binding assay. How can I reduce it?
A1: High non-specific binding (NSB) is a common issue in receptor binding assays and can obscure the true specific binding signal.[11]
-
Optimize Blocking Agents: Insufficient blocking of non-specific sites on the assay plate or filter can lead to high background.[11] Experiment with different blocking agents like bovine serum albumin (BSA) or casein.
-
Adjust Buffer Conditions: Suboptimal pH or low salt concentrations can promote non-specific interactions.[11]
-
Ligand Properties: Highly lipophilic compounds can be more prone to non-specific binding.[11] Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer.[11]
Q2: My cell-based assay is showing poor reproducibility. What are the likely causes?
A2: Poor reproducibility in cell-based assays can stem from various factors.
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent passage number range.
-
Inconsistent Plating Density: Variations in the number of cells seeded per well will lead to variable results.
-
Reagent Variability: Use high-quality, fresh reagents and prepare them consistently.
-
Standardized Protocols: Adhere strictly to standardized protocols for all steps of the assay.[12]
Troubleshooting Guide: Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High cell death/low viability | - Cytotoxicity of algestone acetophenide or vehicle- Contamination | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Keep the final vehicle concentration (e.g., DMSO) below 0.5%.- Regularly test for mycoplasma contamination. |
| Low signal-to-noise ratio | - Suboptimal assay conditions- Low receptor expression | - Optimize incubation times, temperatures, and reagent concentrations.[12]- Use a cell line with known high expression of the progesterone receptor. |
| Edge effects in multi-well plates | - Evaporation from outer wells | - Do not use the outer wells of the plate for experimental samples.- Ensure proper humidification in the incubator. |
Diagram: Progesterone Receptor Signaling Pathway
Caption: Algestone acetophenide binds to the progesterone receptor in the cytoplasm, leading to its dimerization, nuclear translocation, and modulation of gene transcription.
Section 3: In Vivo Studies
This section provides guidance on common challenges in designing and executing in vivo experiments with algestone acetophenide.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for intramuscular injection of algestone acetophenide in animal models?
A1: For intramuscular (IM) injections of poorly water-soluble steroids like algestone acetophenide, oily vehicles are commonly used to achieve sustained release.[5] Sesame oil is a frequently used vehicle in preclinical studies with progestins.[4] The choice of vehicle can significantly influence the release kinetics and, consequently, the biological effect.[4]
Q2: I am observing unexpected toxicological findings in my animal studies. What should I consider?
A2: While historical toxicological data for algestone acetophenide is available, unexpected findings can occur.
-
Dose and Formulation: The dose and formulation can impact the observed toxicity. Ensure accurate dose calculations and a homogenous formulation.
-
Species Differences: There can be profound differences in progestational activity and metabolism between animal species and humans.[5]
-
Off-Target Effects: While algestone acetophenide is considered a pure progestogen, the potential for off-target effects at high concentrations should not be ruled out.[13]
Diagram: In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo study involving algestone acetophenide.
References
-
Horta, B. L., & Loret de Mola, C. (2019). Pharmacological actions of progestins to inhibit cervical ripening and prevent delivery depend upon their properties, the route of administration and the vehicle. PLoS ONE, 14(11), e0224939. [Link]
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Ghazal, K., et al. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3-18. [Link]
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Wikipedia. (n.d.). Algestone acetophenide. [Link]
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LookChem. (n.d.). Cas 24356-94-3,Algestone acetophenide. [Link]
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Ismail, A. A. (2017). The investigation of interferences in immunoassay. Open Research Repository. [Link]
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Salvagno, G. L., et al. (2020). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. eJIFCC, 31(3), 298–314. [Link]
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Veeprho. (n.d.). Algestone Impurities and Related Compound. [Link]
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Speranza, C. (2021). Pharmaceutical and clinical development of a novel progesterone formulation. Acta Obstetricia et Gynecologica Scandinavica, 100(1), 16-25. [Link]
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El-Zaafarany, G. M., et al. (2010). Sustained-release progesterone nanosuspension following intramuscular injection in ovariectomized rats. International Journal of Nanomedicine, 5, 1015–1023. [Link]
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U.S. Food and Drug Administration. (2022). Progesterone Vaginal System. [Link]
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Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. [Link]
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Green, M. L., et al. (2007). In Vitro and In Vivo Evaluation of the Estrogenic, Androgenic, and Progestagenic Potential of Two Cyclic Siloxanes. Toxicological Sciences, 96(2), 355-364. [Link]
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Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. [Link]
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ResearchGate. (n.d.). Data regarding the removal of Algestone Acetophenide and Estradiol Enanthate taken from HPLC-MS. [Link]
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ResearchGate. (2019). Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate in Real Industrial Wastewater. [Link]
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Wikipedia. (n.d.). Algestone acetophenide. [Link]
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Han, D., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(5), 1035-1045. [Link]
- Google Patents. (n.d.).
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ClinicalTrials.gov. (2023). STUDY PROTOCOL FOR EVALUATE THE EFFECTIVENESS OF PROGESTIN-PRIMED VERSUS GNRH ANTAGONIST PROTOCOLS IN VIETNAMESE WOMEN UNDERGOIN. [Link]
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Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 10-21. [Link]
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Bio-protocol. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
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Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 629-634. [Link]
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PharmaCompass. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
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Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]
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Zenodo. (2023). FORMULATION, CHARACTERIZATION AND EX-VIVO EVALUATION OF PRONIOSOMAL GEL OF PROGESTERONE FOR TRANSDERMAL DRUG DELIVERY SYSTEM. [Link]
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Li, Y., et al. (2026). Progestin-primed ovarian stimulation protocol in patients undergoing assisted reproductive technology. Journal of Ovarian Research, 19(1), 1-10. [Link]
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An, Y., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Orf, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4363. [Link]
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Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. [Link]
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de Oliveira, D. C., et al. (2019). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Scientia Pharmaceutica, 87(2), 14. [Link]
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de Witte, W., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 275-282. [Link]
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Atienzar, F. A., et al. (2013). Evaluation of Impedance-Based Label-Free Technology as a Tool for Pharmacology and Toxicology Investigations. Pharmaceutics, 5(1), 139-156. [Link]
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Altogen Labs. (n.d.). ELISA and Cell-Based Assay Development (Cell Cycle, Viability). [Link]
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Hamilton Company. (n.d.). Cell-Based Assays | Applications. [Link]
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ResearchGate. (n.d.). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]
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Journal of Drug Delivery and Therapeutics. (2014). DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]
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Technical Support Center: Improving Algestone Acetophenide Delivery in Animal Studies
Welcome to the technical support center for Algestone Acetophenide (also known as dihydroxyprogesterone acetophenide, DHPA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during in-vivo studies. As Senior Application Scientists, we have compiled this information based on established physicochemical principles and field-proven insights to help you navigate the complexities of delivering this potent synthetic progestin.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing robust and reproducible animal experiments with algestone acetophenide.
Q1: What is Algestone Acetophenide and what are its key physicochemical properties?
Algestone acetophenide is a synthetic progestational steroid used in veterinary medicine for applications like estrus synchronization and has been evaluated as a long-acting injectable contraceptive in humans.[1][2] Understanding its physical and chemical properties is the first step to developing an effective delivery strategy. It is a white or almost white crystalline powder.[3] Its lipophilic nature (high LogP) is a primary determinant of its solubility and formulation requirements.
Table 1: Physicochemical Properties of Algestone Acetophenide
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₆O₄ | [1][4] |
| Molecular Weight | 448.6 g/mol | [1][5] |
| Melting Point | 150-155 °C | [3][4] |
| Appearance | White to Off-White Crystalline Solid | [3] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol, Practically insoluble in water. | [3][4] |
| XLogP3 | 4.6 | [1] |
The high lipophilicity and low aqueous solubility are the most critical challenges to overcome for successful delivery, especially for routes requiring systemic absorption.[6]
Q2: What are the recommended solvents for preparing Algestone Acetophenide solutions for in-vivo studies?
Solvent selection is critical and depends on the intended route of administration and the desired concentration. Due to its poor water solubility, organic solvents are necessary to prepare stock solutions.
For in-vitro work and preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[7] However, for in-vivo studies, the final concentration of DMSO must be kept low to avoid toxicity.
For parenteral administration (IM, SC), fixed oils (e.g., sesame oil, cottonseed oil, castor oil) are often used to create a depot effect for sustained release, leveraging the drug's low water solubility.[6] Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in combination with aqueous vehicles for intravenous (IV) administration, but care must be taken to prevent precipitation upon injection.
Q3: What are the common administration routes for Algestone Acetophenide in animal studies and what are the key considerations for each?
The choice of administration route profoundly impacts the pharmacokinetic profile of the drug.[8] Common routes for preclinical studies are summarized below.
Table 2: Common Administration Routes and Experimental Considerations
| Route | Animal Model Examples | Key Considerations | Source(s) |
| Intravenous (IV) | Rats (jugular/femoral vein), Rabbits (marginal ear vein) | Determines absolute bioavailability and clearance. Requires a solubilized formulation (e.g., using co-solvents) to prevent embolism. Vehicle must be sterile and non-hemolytic. | [8][9] |
| Intramuscular (IM) | Rats, Rabbits, Larger animals | Creates a drug depot for slow, sustained release. Ideal for long-acting formulations using oil-based vehicles. Injection volume is limited by muscle mass. | [8][10] |
| Subcutaneous (SC) | Rats, Mice, Rabbits | Also forms a depot for sustained release, often with slower absorption than IM. Allows for larger volumes than IM. Risk of local irritation. | [8][11] |
| Oral (PO) | Rats (oral gavage) | Bioavailability is expected to be very low due to poor aqueous solubility and potential first-pass metabolism, a common issue for progestins.[12] Advanced formulations (e.g., nanonization, lipid systems) are needed to improve absorption. | [12][13] |
All parenteral solutions must be sterile and, if possible, isotonic and at a physiological pH to minimize irritation and adverse reactions.[11]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Poor Solubility and Inadequate Vehicle Selection
Q: My algestone acetophenide is not dissolving in my desired vehicle, or it's precipitating upon dilution. What is the recommended workflow for selecting a suitable vehicle?
A: This is a common challenge due to the compound's lipophilic nature. A systematic approach to vehicle selection is essential. The goal is to achieve a stable, homogenous formulation at the desired concentration that is safe for the intended administration route.
Step-by-Step Vehicle Selection Protocol:
-
Define Requirements: Determine the required concentration, route of administration, and desired release profile (immediate vs. sustained).
-
Consult Solubility Data: Start with solvents where algestone acetophenide has known, albeit limited, solubility, such as methanol or chloroform, for initial analytical work.[4] For in-vivo work, biocompatible solvents are required.
-
Test Biocompatible Organic Solvents: For stock solutions, evaluate solvents like DMSO, N-Methyl-2-pyrrolidone (NMP), or ethanol. Always determine the maximum tolerated concentration of these solvents for your specific animal model and administration route.
-
Evaluate Co-Solvent Systems: If a single solvent is insufficient or too toxic at the required concentration, test co-solvent systems. Common combinations include:
-
Ethanol / Propylene Glycol / Water
-
PEG 400 / Water
-
Solutol HS 15 / Saline Start by dissolving the compound in the organic solvent first, then slowly add the aqueous component while vortexing. Observe for any precipitation.
-
-
Consider Oil-Based Vehicles for Sustained Release: For IM or SC routes, test solubility in pharmaceutical-grade oils like sesame oil, corn oil, or castor oil. Gentle heating and sonication can aid dissolution.
-
Explore Surfactant-Based Systems: For aqueous formulations, surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that enhance solubility.
-
Characterize the Final Formulation: Once a promising vehicle is identified, assess its stability over time, checking for precipitation, color change, or changes in pH.
Below is a decision-making workflow to guide your vehicle selection process.
Caption: Decision workflow for selecting an appropriate vehicle.
Problem: High Variability in Pharmacokinetic Data
Q: I am observing high inter-animal variability in my pharmacokinetic (PK) study. What are the potential causes and how can I improve consistency?
Troubleshooting Checklist for High PK Variability:
-
Formulation Homogeneity:
-
Is your formulation a true solution or a suspension? If it's a suspension, ensure it is uniformly mixed before drawing each dose. Use a vortex mixer immediately before dosing each animal.
-
Is the formulation stable? Check for signs of precipitation or drug degradation over the duration of the dosing period. An unstable formulation will lead to inconsistent dosing.
-
-
Administration Technique:
-
Accurate Dosing Volume: Are you using calibrated pipettes or syringes appropriate for the small volumes often used in rodent studies?
-
Consistent Administration: Ensure the injection technique is consistent across all animals. For IM injections, ensure the needle depth and location are the same. For IV injections, confirm the full dose is delivered into the vein without leakage. Improper gavage technique can lead to dosing into the lungs instead of the stomach. All personnel should be thoroughly trained on the specific administration route.[9]
-
Injection Speed: A very rapid IV injection of a co-solvent formulation can cause temporary, localized supersaturation and precipitation in the bloodstream, leading to erratic absorption.
-
-
Animal-Specific Factors:
-
Health Status: Ensure all animals are healthy and within a consistent weight and age range. Underlying health issues can affect drug metabolism and distribution.
-
Fasting State: For oral studies, animals should be fasted to reduce variability in gastric emptying and intestinal contents.[8]
-
Stress: Handling and restraint can induce stress, which can alter blood flow and physiological parameters, affecting drug absorption and distribution. Acclimatize animals to handling procedures.
-
-
Blood Sampling:
-
Consistent Timing: Ensure blood samples are collected at precisely the scheduled time points.
-
Sample Processing: Use a standardized procedure for processing blood to plasma or serum to avoid variability in drug stability or recovery.[8] Store samples immediately at the appropriate temperature (e.g., -80°C).[8]
-
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for common formulation and study procedures.
Protocol 1: Preparation of an Oil-Based Formulation for IM/SC Administration
This protocol describes the preparation of a sterile, oil-based solution suitable for creating a long-acting depot.
Materials:
-
Algestone Acetophenide powder
-
Sterile, pharmaceutical-grade sesame oil (or other fixed oil)
-
Sterile, sealed glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Warming plate or water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Required Amounts: Determine the mass of algestone acetophenide and volume of sesame oil needed for your target concentration and total volume.
-
Aseptic Technique: Perform all subsequent steps in a laminar flow hood to maintain sterility.
-
Combine Components: Add the calculated volume of sesame oil to the sterile vial. Then, add the weighed algestone acetophenide powder.
-
Dissolution:
-
Place the vial on a magnetic stirrer and mix.
-
To aid dissolution, gently warm the mixture to 40-50°C. Do not overheat, as this could degrade the compound.
-
Continue mixing until all powder is completely dissolved and the solution is clear. This may take a significant amount of time.
-
-
Sterile Filtration (Optional but Recommended): If starting with non-sterile components, the final solution must be sterilized. Using a sterile syringe, draw up the oil solution and pass it through a 0.22 µm syringe filter compatible with oils (e.g., a PTFE membrane) into a final sterile vial. This step also removes any undissolved particulates.
-
Quality Control: Visually inspect the final solution for any particulate matter. Store in a sealed, light-protected container at the recommended temperature.
Protocol 2: General Workflow for a Rodent Pharmacokinetic Study
This workflow outlines the key phases of a typical PK study in rats or mice.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Part 4: Advanced Delivery Strategies
For challenging applications, particularly improving oral bioavailability, advanced formulation strategies may be necessary. These approaches have been successfully applied to similar poorly soluble steroids like progesterone.[14][15]
-
Nanonization: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can lead to faster dissolution and improved absorption.[13] This can be achieved through methods like high-pressure homogenization or wet milling.
-
Cocrystallization: Creating pharmaceutical cocrystals involves combining the active pharmaceutical ingredient (API) with a benign coformer in a specific stoichiometric ratio. This can alter the crystal lattice, leading to significantly improved solubility and dissolution rates without changing the chemical structure of the API.[14]
-
Lipid-Based Formulations: Encapsulating algestone acetophenide in lipid-based systems like bilosomes (liposomes containing bile salts) can protect the drug from degradation in the GI tract and enhance its absorption through lymphatic pathways, thereby improving oral bioavailability.[12]
These advanced strategies require specialized formulation expertise but offer powerful tools for overcoming the inherent delivery challenges of algestone acetophenide.
References
- Algestone acetophenide - pharmaceutical raw materials both for vet and human. (n.d.). NINGBO SYNBRAHEM BIOPHARMACEUTICAL CO.,LTD.
- Algestone Acetophenide: A Technical Guide to Pharmacokinetics and Metabolism in Animal Models. (n.d.). Benchchem.
- Algestone Acetonide|CAS 4968-09-6|Progestin. (n.d.). Benchchem.
- Acetophenide, Dihydroxyprogesterone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank.
- Cas 24356-94-3,Algestone acetophenide. (n.d.). LookChem.
- Algestone acetophenide. (n.d.). In Wikipedia.
- Algestone Acetophenide | C29H36O4 | CID 5284538. (n.d.). PubChem.
- Physicochemical properties of effluent from hormone production plant. (2020).
- Nanonized progesterone formulation for improved oral bioavailability in healthy and pregnant rabbits. (2022).
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). Molecules.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024).
- Enhanced Oral Bioavailability of Progesterone in Bilosome Formulation: Fabrication, Statistical Optimization, and Pharmacokinetic Study. (2024). AAPS PharmSciTech.
- Increasing oral bioavailability of progesterone by formul
- Algestone acetophenide. (n.d.). SelfDecode.
- Algestone acetophenide (Standard) | Progesterone. (n.d.). MedchemExpress.
- algestone acetophenide. (n.d.). Drug Central.
- Effect of the acetophenide derivative of 16-alpha, 17-alpha-dihydroxyprogesterone and estradiol on the skeletons of rats and mice. (1969). American Journal of Obstetrics and Gynecology.
- The preparation method of algestone acetophenide. (2017).
- WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University.
- Guidelines on Administration of Substances to Laboratory Animals. (n.d.). University of Michigan.
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). JAALAS.
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- 15. researchgate.net [researchgate.net]
addressing batch-to-batch variability of algestone acetophenide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Algestone Acetophenide (CAS: 24356-94-3). This guide is designed to help you navigate and troubleshoot the common issue of batch-to-batch variability, ensuring the consistency and reliability of your experimental results.
Section 1: Initial Troubleshooting & Batch Acceptance
This section provides first-line troubleshooting steps when you encounter unexpected results and suspect variability between different lots of algestone acetophenide.
Q1: My experiment is yielding inconsistent results. How do I know if it's due to batch-to-batch variability of my algestone acetophenide?
A1: Inconsistent experimental outcomes are a primary indicator of potential Active Pharmaceutical Ingredient (API) variability. Before delving into extensive analytical characterization, a systematic initial review is crucial.
Step 1: Review the Certificate of Analysis (CoA). Compare the CoAs from the new and old batches. Pay close attention to:
-
Purity/Assay: Is there a significant difference in the reported purity (e.g., by HPLC)?
-
Impurity Profile: Do the CoAs list the same impurities? Are there differences in their reported levels?
-
Physical Properties: Check for reported differences in appearance, color, or particle size.
Step 2: Perform a Side-by-Side Comparison. If you have retained a sample of a "good" batch, run a simple, critical experiment in parallel with the new batch. This direct comparison is often the quickest way to confirm if the API batch is the source of the variability.
Step 3: Check Your Internal Processes. Rule out other common sources of error:
-
Reagent Quality: Have any other reagents or solvents been replaced recently?
-
Instrument Performance: Has the instrumentation been calibrated and is it performing as expected?
-
Operator Variation: Could differences in technique or personnel be a factor?[1]
-
Environmental Conditions: Fluctuations in temperature or humidity can impact sensitive experiments.[2][3]
If this initial review points towards the API, proceed to the more detailed analytical investigations in the following sections.
Troubleshooting Workflow for Suspected Batch Variability
This diagram outlines a logical flow for investigating the root cause of batch-to-batch variability.
Caption: A systematic approach to troubleshooting API batch variability.
Section 2: Physicochemical Characterization
Physical properties of an API can significantly influence its behavior, including dissolution rate and bioavailability.[4] Variations in these properties are a common source of batch-to-batch inconsistency.
Q2: The new batch of algestone acetophenide is difficult to dissolve compared to previous lots. What could be the cause?
A2: A change in solubility is a critical indicator of physicochemical variability. The primary suspects are polymorphism and particle size distribution.
-
Polymorphism: Algestone acetophenide, like many steroid compounds, can exist in different crystalline forms (polymorphs).[5][6] These forms have the same chemical structure but different crystal lattice arrangements, which can lead to significant differences in physical properties like solubility and melting point.[7] A new batch may be a different, less soluble polymorph.
-
Particle Size Distribution (PSD): A batch with a larger average particle size will have a smaller surface area, leading to a slower dissolution rate.[4]
Troubleshooting Steps & Protocols:
-
Melting Point Analysis: A simple but effective initial screen. A significant shift in the melting point or a broad melting range compared to a reference batch suggests impurities or a different polymorphic form.
-
Differential Scanning Calorimetry (DSC): This is a definitive technique for identifying polymorphism. Different polymorphs will exhibit distinct thermal events (like melting points or phase transitions) at different temperatures.
Protocol: Polymorphism Screening by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the algestone acetophenide batch sample into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from 25°C to 200°C at a rate of 10°C/min.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Compare the thermograms of the new batch and the reference batch. Look for differences in the onset temperature, peak temperature, and enthalpy of melting. The presence of multiple peaks or shifts in peak location indicates potential polymorphism or impurities.
-
-
Particle Size Analysis: Use techniques like laser diffraction to measure the particle size distribution of the different batches.
Physicochemical Properties of Algestone Acetophenide
| Property | Typical Value | Potential Impact of Variation |
| Molecular Formula | C₂₉H₃₆O₄ | N/A (Constant) |
| Molecular Weight | 448.59 g/mol [8][10][11] | N/A (Constant) |
| Melting Point | 150-151°C[8][9] | Lower/broader range suggests impurities or different polymorph. |
| Solubility | Sparingly in Chloroform, Slightly in Methanol[8] | Changes can affect formulation and bioavailability. |
| Appearance | White to off-white crystalline solid[12] | Color changes can indicate degradation or impurities. |
Section 3: Impurity Profiling
Impurities can arise from the synthesis process, degradation, or improper storage.[13] Even small changes in the impurity profile can have significant effects on biological activity and safety.
Q3: My CoA shows a new, uncharacterized peak in the HPLC analysis. How should I proceed?
A3: The presence of new or elevated impurity levels is a major cause for concern and requires immediate investigation. Impurities in algestone acetophenide can be broadly categorized.[13]
-
Process-Related Impurities: Unreacted starting materials, intermediates, or reagents from the synthesis process.[13][14][15]
-
Degradation Impurities: Result from hydrolysis, oxidation, or thermal degradation of the API during storage.[13]
-
Residual Solvents: Solvents used during synthesis and purification that are not fully removed.
Potential Sources of API Variability
The following diagram illustrates the multiple stages in the API lifecycle where variability can be introduced.
Caption: Key stages contributing to API batch-to-batch variability.
Troubleshooting and Identification Workflow
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse technique for purity assessment and impurity profiling. A validated HPLC method should be used to quantify all known impurities and detect new ones.
Protocol: HPLC-UV Purity and Impurity Profiling
-
Standard & Sample Preparation:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Before analysis, inject the reference standard multiple times to ensure the system is performing correctly (check for consistent retention times, peak areas, and tailing factors).
-
Data Analysis: Compare the chromatograms of the new and old batches.
-
Confirm the retention time of the main algestone acetophenide peak.
-
Identify and integrate all impurity peaks.
-
Calculate the area percentage of each impurity.
-
Pay close attention to any new peaks or peaks with significantly increased area in the problematic batch.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): If new peaks are detected, LC-MS is essential for determining their molecular weight, which provides critical clues to their identity.[13]
-
Gas Chromatography-Headspace (GC-HS): This technique is used specifically for the analysis of residual solvents.
Common Algestone Acetophenide Related Compounds and Impurities
| Compound Type | Examples | Potential Source |
| Process-Related | Unreacted steroid intermediates, Algestone Acetonide[17] | Incomplete reaction during synthesis.[13] |
| Isomers | Algestone Acetophenide S-stereoisomer[17] | Non-stereoselective synthesis steps. |
| Degradation | Oxidized or hydrolyzed forms | Exposure to air, moisture, or heat.[13] |
| Residual Solvents | Methanol, Ethanol, Dichloromethane | Purification and crystallization steps.[13] |
Section 4: Advanced Root Cause Analysis
If initial characterization and impurity profiling do not resolve the issue, a deeper investigation into the manufacturing process and material stability may be required. This aligns with Quality by Design (QbD) principles, which aim to build quality into the manufacturing process from the start.[][19]
Q4: Two batches have identical CoAs, but one consistently underperforms. What else could be the issue?
A4: This scenario points to subtle, unmeasured variations that can still have a profound impact.
-
"Hidden" Polymorphism: The batches may be different polymorphic forms that were not detected by routine tests. As discussed in Section 2, this can affect solubility and bioavailability.[6][7] A more thorough investigation using techniques like X-Ray Powder Diffraction (XRPD) may be necessary.
-
Crystal Habit/Morphology: Even within the same polymorphic form, crystals can have different shapes ("habits"). This can affect bulk properties like flowability and compaction, which is critical for downstream formulation.[7] Microscopy techniques (e.g., Scanning Electron Microscopy - SEM) can be used to visualize crystal morphology.
-
Excipient Interaction: The variability may not be with the API in isolation but in how it interacts with other components in your formulation. A new batch of API might have a slightly different surface chemistry that leads to poor compatibility with your excipients.
Workflow for Impurity Identification and Characterization
Caption: A workflow for identifying unknown impurities in an API batch.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for algestone acetophenide?
-
A: It should be stored in a refrigerator, protected from light and moisture, to minimize degradation.[8]
-
-
Q: Can I use a batch that is past its retest date?
-
A: It is not recommended. An expired batch should be re-analyzed for purity, impurity profile, and key physicochemical properties before use to ensure it still meets specifications.
-
-
Q: My supplier insists the new batch meets all specifications, but my results are still different. What should I do?
-
A: Provide your supplier with your comparative data, including results from side-by-side experiments and any analytical characterization (e.g., HPLC, DSC) you have performed. Detailed, objective data is essential for a productive investigation.[20]
-
-
Q: What is the primary use of algestone acetophenide?
References
- The Pharma Master. (2024, May 26). Quality Control Measures for APIs.
- LookChem. (n.d.). Cas 24356-94-3,Algestone acetophenide.
- (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- (n.d.). Acetophenide, Dihydroxyprogesterone | Drug Information, Uses, Side Effects, Chemistry.
- Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- Veeprho. (n.d.). Algestone Impurities and Related Compound.
- National Center for Biotechnology Information. (n.d.). Algestone Acetophenide | C29H36O4 | CID 5284538. PubChem.
- PubMed. (2013, March 15). Single nucleotide polymorphisms and type of steroid impact the functional response of the human glucocorticoid receptor.
- Pharma.Tips. (n.d.). API Quality & Variability Issues.
- Mankind Pharma. (2018, December 28). Quality Factors for Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.). Physicochemical properties of effluent from hormone production plant.
- (n.d.). Algestone acetophenide.
- Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization.
- BatchData. (2025, August 25). How to Handle API Errors in Bulk Property Data.
- Alentris Research Pvt. Ltd. (n.d.). Algestone Acetophenide - API Impurities.
- Pharmaffiliates. (n.d.). Algestone-Impurities.
- (n.d.). Strategies for Managing API Batch-to-Batch Variability in Continuous Manufacturing.pdf.
- Veeprho. (n.d.). Algestone Acetophenide Reference Standard | CAS 24356-94-3.
- Axios Research. (n.d.). Algestone Acetophenide - CAS - 24356-94-3.
- Morais, E. R., et al. (2019). Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate in Real Industrial Wastewater. International Journal of Electrochemical Science, 14, 5856-5867.
- Adobe. (2025, October 28). Batch Ingestion Troubleshooting Guide. Adobe Experience Platform.
- Google Patents. (n.d.). CN106866777A - The preparation method of algestone acetophenide.
- Wikipedia. (n.d.). Algestone acetophenide.
- Google Patents. (n.d.). US3488347A - Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide.
- National Center for Biotechnology Information. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... PMC.
- APIsec. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions.
- Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
- DrugFuture. (n.d.). Algestone Acetophenide.
- ResearchGate. (n.d.). Data regarding the removal of Algestone Acetophenide and Estradiol Enanthate taken from HPLC-MS.
- Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR.
- Benchchem. (n.d.). In Vitro Bioactivity of Algestone Acetonide: A Technical Guide.
- ResearchGate. (2025, August 9). Identifying sources of batch to batch variation in processability.
- ResearchGate. (2019, May 29). Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate in Real Industrial Wastewater.
- Clinivex. (n.d.). Algestone Acetophenide.
- Frontiers. (2018, May 15). New Insights on Steroid Biotechnology.
- (n.d.). Algestone acetophenide - pharmaceutical raw materials both for vet and human.
- MetwareBio. (n.d.). Metabolomics Batch Effects: Causes, Detection, and Correction Strategies.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products.
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Technical Support Center: Overcoming Resistance to Algestone Acetophenide in Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with algestone acetophenide. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to the development of resistance to this synthetic progestin in cell culture models.
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent progesterone receptor (PR) agonist.[1][2][3] Its primary mechanism of action involves mimicking endogenous progesterone, which plays a crucial role in regulating gene expression related to cell proliferation and differentiation in reproductive tissues.[4] However, as with many targeted therapies, prolonged exposure can lead to the development of resistance, a significant hurdle in both research and clinical settings.
This document provides a logical, evidence-based framework for diagnosing and potentially reversing resistance to algestone acetophenide.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when encountering resistance.
Q1: My cells have stopped responding to algestone acetophenide at previously effective concentrations. What are the first things I should check?
A1: When a loss of response is observed, it's crucial to first rule out common cell culture issues before investigating complex biological resistance. Start with these fundamental checks:
-
Cell Line Integrity: Have you recently performed cell line authentication (e.g., via STR profiling)? Cross-contamination with a resistant cell line is a common issue in many labs.[5]
-
Mycoplasma Contamination: Mycoplasma can alter cellular response to stimuli.[6] Regularly test your cultures.
-
Reagent Quality:
-
Algestone Acetophenide Stock: Has your stock solution expired? Was it stored correctly? Consider preparing a fresh stock solution.
-
Media and Supplements: Are you using a new lot of serum or media? Lot-to-lot variability can impact cell behavior.[7]
-
-
Passage Number: Are your cells at a high passage number? Genetic drift can occur over time, leading to altered phenotypes.
Q2: How can I confirm that my cell line has developed true biological resistance?
A2: True resistance is characterized by a diminished or absent biological response to algestone acetophenide, even when all external factors are controlled. You can confirm this by performing a dose-response curve and comparing it to your baseline (sensitive) cells.
-
Experiment: Perform a cell viability or proliferation assay (e.g., MTT, WST-1) with a range of algestone acetophenide concentrations on both your suspected resistant cells and a low-passage, sensitive control cell line.[8]
-
Expected Outcome: A rightward shift in the IC50 (half-maximal inhibitory concentration) curve for the resistant cells indicates a decreased sensitivity to the compound.
Q3: What are the primary molecular mechanisms that could be driving resistance to algestone acetophenide?
A3: Resistance to progestins is often multifactorial.[9][10] The most common mechanisms include:
-
Loss or Downregulation of Progesterone Receptor (PR): The most direct cause of resistance. If the target receptor is not present, the drug cannot exert its effect.[11][12]
-
Alterations in PR Isoform Ratio: The two main PR isoforms, PR-A and PR-B, can have different and sometimes opposing functions. A shift in the PR-A/PR-B ratio can lead to an altered cellular response.[11]
-
Activation of Bypass Signaling Pathways: Growth factor signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, can become constitutively active, overriding the anti-proliferative signals from the PR pathway.[13][14][15]
-
Changes in Co-regulator Proteins: The transcriptional activity of PR depends on the recruitment of co-activator and co-repressor proteins. Changes in the expression or function of these co-regulators can impair PR-mediated gene transcription.
-
Increased Drug Metabolism: Cells may upregulate enzymes that metabolize and inactivate algestone acetophenide, reducing its effective intracellular concentration.[16]
Part 2: In-Depth Troubleshooting Guides
If you have confirmed true biological resistance, the following workflows will guide you through diagnosing the underlying cause and exploring strategies to overcome it.
Workflow 1: A Systematic Approach to Diagnosing Resistance
This workflow provides a step-by-step process to identify the mechanism of resistance in your cell line.
Caption: Bypass pathways can override the anti-proliferative effects of algestone acetophenide.
Protocol for Western Blotting to Detect Pathway Activation
Objective: To determine if key survival pathways are hyperactivated in resistant cells.
Procedure: Follow the Western Blot protocol outlined in Guide 1A, but use the following primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
Data Interpretation:
| Observation | Potential Cause of Resistance | Next Steps |
| Increased ratio of p-Akt/Total Akt or p-mTOR/Total mTOR | Hyperactivation of the PI3K/Akt/mTOR pathway. [13][17] | See Guide 3A. |
| Increased ratio of p-ERK/Total ERK | Hyperactivation of the MAPK/ERK pathway. [18] | See Guide 3A. |
| No change in pathway activation | Resistance may be PR-centric or involve other mechanisms. | Re-evaluate PR status or consider other resistance mechanisms. |
Guide 3: Strategies to Potentially Overcome Resistance
Based on your findings from the diagnostic workflows, you can now test strategies to re-sensitize your cells to algestone acetophenide.
3A: Combination Therapy to Inhibit Bypass Pathways
If you observed hyperactivation of the PI3K/Akt or MAPK/ERK pathways, a logical next step is to combine algestone acetophenide with inhibitors of these pathways.
Experimental Design:
-
Determine IC50 of Inhibitors: First, determine the IC50 of a PI3K/Akt inhibitor (e.g., LY294002) and a MEK/ERK inhibitor (e.g., U0126) alone in your resistant cell line. [15]2. Combination Treatment: Treat resistant cells with:
-
Algestone acetophenide alone
-
Pathway inhibitor alone (at a concentration below its IC50)
-
A combination of algestone acetophenide and the pathway inhibitor
-
-
Assess Viability: Perform a cell viability assay after 72 hours of treatment.
-
Analyze for Synergy: Use software (e.g., CompuSyn) to calculate a Combination Index (CI). A CI value < 1 indicates a synergistic effect, meaning the combination is more effective than the sum of the individual drugs.
Expected Outcome: A successful combination therapy will show a significant decrease in cell viability in the combination treatment group compared to either agent alone, ideally demonstrating synergy. This would suggest that blocking the bypass pathway can restore sensitivity to algestone acetophenide. [15][19]
3B: Exploring Epigenetic Modulation to Restore PR Expression
If your resistant cells have lost PR expression due to transcriptional silencing, it may be possible to restore it using epigenetic modulators.
Rationale: The PGR gene promoter can be silenced by epigenetic mechanisms like DNA methylation or histone deacetylation. Inhibitors of these processes can sometimes reverse this silencing.
Experimental Design:
-
Treatment with Epigenetic Modulators: Treat resistant cells with a DNA methyltransferase (DNMT) inhibitor (e.g., 5-aza-2'-deoxycytidine) or a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A) for 48-72 hours.
-
Assess PR Expression: After treatment, measure PR protein levels by Western blot and PGR mRNA levels by qPCR.
-
Test for Re-sensitization: If PR expression is restored, treat the "rescued" cells with algestone acetophenide and perform a cell viability assay to see if sensitivity has been restored.
Expected Outcome: An increase in PR expression following treatment with an epigenetic modulator, coupled with a renewed sensitivity to algestone acetophenide, would indicate that epigenetic silencing was the cause of resistance.
Part 3: Conclusion
Overcoming resistance to algestone acetophenide in cell cultures requires a systematic and evidence-based approach. By first ruling out common technical issues and then methodically investigating the potential molecular drivers of resistance—from receptor loss to the activation of bypass pathways—researchers can gain valuable insights into their experimental models. The troubleshooting guides and protocols provided here offer a robust framework for diagnosing the cause of resistance and exploring rational strategies, such as combination therapies, to restore sensitivity. This structured approach not only aids in resolving immediate experimental challenges but also contributes to the broader understanding of hormone therapy resistance.
References
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Sartorius, C. A., et al. (1991). Mechanisms Involved in the Evolution of Progestin Resistance in Human Breast Cancer Cells. Cancer Research, 51(8), 2251-2257. Available at: [Link]
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Wetendorf, M., & DeMayo, F. J. (2022). Progesterone Receptor Signaling in the Uterus Is Essential for Pregnancy Success. International Journal of Molecular Sciences, 23(9), 5193. Available at: [Link]
-
Horwitz, K. B., et al. (1991). Mechanisms involved in the evolution of progestin resistance in human breast cancer cells. Cancer Research, 51(8), 2251-2257. Available at: [Link]
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Lange, C. A., & Sartorius, C. A. (2016). Progesterone Receptor Signaling Mechanisms. Journal of Mammary Gland Biology and Neoplasia, 21(3-4), 71-85. Available at: [Link]
-
Zhu, Y., et al. (2017). PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy. OncoTargets and Therapy, 10, 2865–2871. Available at: [Link]
-
Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in Neuroscience, 8, 35. Available at: [Link]
-
Daniel, A. R., et al. (2015). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Steroids, 103, 38-45. Available at: [Link]
-
Yang, S., et al. (2015). Progesterone receptor isoforms A and B: new insights into the mechanism of progesterone resistance for the treatment of endometrial carcinoma. ecancermedicalscience, 9, 564. Available at: [Link]
-
AXL, R. A., et al. (2016). Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models. Journal of Mammary Gland Biology and Neoplasia, 21(3-4), 105-117. Available at: [Link]
-
PubChem. (n.d.). Algestone acetophenide. Retrieved from [Link]
-
Inxight Drugs. (n.d.). ALGESTONE ACETOPHENIDE. Retrieved from [Link]
-
Dovepress. (2017). PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy. Retrieved from [Link]
-
Yang, S., et al. (2016). Mechanism of progestin resistance in endometrial precancer/cancer through Nrf2-AKR1C1 pathway. Oncotarget, 7(9), 10367–10378. Available at: [Link]
-
Massive Bio. (2026). Progesterone Receptor Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of progestin resistance related to PR signal pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential therapeutic methods to reverse progestin resistance. Retrieved from [Link]
-
Gu, M., et al. (2011). Inhibiting the PI3K/Akt pathway reversed progestin resistance in endometrial cancer. Cancer Science, 102(3), 572-579. Available at: [Link]
-
Kim, J. J., & Chapman-Davis, E. (2014). Influence of AKT on Progesterone Action in Endometrial Diseases. Biology of Reproduction, 91(3), 73. Available at: [Link]
-
Cinar, I., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences, 22(16), 8394. Available at: [Link]
-
EBSCO. (n.d.). Progesterone receptor assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Algestone acetophenide. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Progestin Resistance and Corresponding Management of Abnormal Endometrial Hyperplasia and Endometrial Carcinoma. Cancers, 14(24), 6215. Available at: [Link]
-
Wang, Y., et al. (2021). Chlorpromazine Sensitizes Progestin-Resistant Endometrial Cancer Cells to MPA by Upregulating PRB. Frontiers in Oncology, 11, 646985. Available at: [Link]
-
National Breast Cancer Foundation. (n.d.). Overcoming endocrine resistance in breast cancer. Retrieved from [Link]
-
ecancer. (2023). New study suggests combination therapy to prevent resistance to treatment in hormone responsive metastatic breast cancer patients. Retrieved from [Link]
-
OWise UK. (n.d.). Hormone therapy resistance: What you should know. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Immunohistochemical Test for Estrogen and Progesterone Receptors. Retrieved from [Link]
-
Testing.com. (2021). Estrogen Receptor and Progesterone Receptor Test. Retrieved from [Link]
-
Frontiers. (2023). Editorial: Hormone resistance in cancer. Retrieved from [Link]
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van der Wijst, M. G. P., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Scientific Reports, 13(1), 20993. Available at: [Link]
-
Oncotarget. (2016). Mechanism of progestin resistance in endometrial precancer/cancer through Nrf2-AKR1C1 pathway. Retrieved from [Link]
-
Metastatic Breast Cancer Trial Talk. (2025). Overcoming Resistance to Hormone Therapy. Retrieved from [Link]
-
Baylor College of Medicine. (2017). How breast cancer can become resistant to hormone therapy. Retrieved from [Link]
-
Aslantürk, Ö. S. (2017). An overview of the most common methods for assessing cell viability. IntechOpen. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Geraghty, R. J., et al. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 10(9), 2445. Available at: [Link]
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Technical Support Center: Algestone Acetophenide (DHPA)
Topic: Mitigating Cytotoxicity in In Vitro Models
Introduction: The "Silent" Variable in Steroid Assays
Welcome to the technical support hub for Algestone Acetophenide (Dihydroxyprogesterone Acetophenide or DHPA).
If you are reading this, you are likely observing unexpected cell death, inconsistent IC50 values, or morphological stress in your cell lines (e.g., hepatocytes, breast cancer lines, or neuronal models) when treating with DHPA.[1]
The Reality Check: DHPA is a highly lipophilic C21-steroid derivative.[2] In 90% of support cases, "cytotoxicity" is not a pharmacological effect of the drug binding to the Progesterone Receptor (PR), but rather a physicochemical artifact (precipitation) or vehicle toxicity (DMSO overload).[1] True pharmacological cytotoxicity, when it occurs, is typically driven by mitochondrial oxidative stress.[1]
This guide is structured to help you triage, diagnose, and mitigate these issues.
Module 1: The Triage Station (Solubility vs. Toxicity)
User Complaint: "My cells look granular and are detaching within 2-4 hours of treatment."
Diagnosis: This is too fast for genomic apoptotic signaling.[1][2] You are likely dealing with Compound Precipitation (Pseudo-cytotoxicity) .[1][2] DHPA is a "brick dust" molecule; it hates water.[1][2] When you spike a high-concentration DMSO stock directly into aqueous media, the drug crashes out of solution, forming micro-crystals that physically damage the cell membrane.
Troubleshooting Guide: The "Step-Down" Dilution Protocol
Do not pipette 100% DMSO stock directly into the cell culture well.
| Parameter | Standard (Risky) | Optimized (Safe) |
| Stock Solvent | 100% DMSO | 100% DMSO |
| Intermediate Step | None (Direct spike) | Intermediate dilution in warm media |
| Mixing Speed | Fast pipetting | Vortex intermediate, then gentle invert |
| Final DMSO % | Often >0.5% | Strictly <0.1% |
Visual Protocol: The Solubility Workflow
The following diagram illustrates the correct method to introduce lipophilic steroids like DHPA to aqueous media without inducing precipitation shock.
Figure 1: The "Step-Down" dilution method prevents the "solvent shock" that causes DHPA to crystallize on cell monolayers.[1]
Module 2: Mechanistic Mitigation (Mitochondrial Stress)[1]
User Complaint: "My solubility is fine, but I see apoptosis at 24-48 hours. I want to study receptor signaling, not death."
Diagnosis: You are observing Intrinsic Mitochondrial Toxicity .[1][2] High concentrations of progestins like DHPA can uncouple the Electron Transport Chain (ETC), leading to electron leakage and Superoxide (ROS) formation.[1] This depletes cellular Glutathione (GSH).[1][2][3]
The Mitigation Strategy: Antioxidant Shielding
To study DHPA signaling without killing the cells, you must buffer the oxidative stress.
Q: Which antioxidant should I use? A: N-Acetylcysteine (NAC) is the gold standard.[1][2] It acts as a precursor to Glutathione.[1][2]
Protocol: Co-treatment with NAC
-
Pre-treatment: Add NAC (2–5 mM) to the culture media 2 hours before adding DHPA.[2]
-
Maintenance: Maintain NAC presence during the DHPA incubation.
-
Control: Run a "NAC-only" well to ensure NAC itself isn't altering your baseline signaling.[1][2]
Visual Mechanism: Progestin-Induced ROS
Understanding the pathway helps you choose the right inhibitor.[2]
Figure 2: DHPA induces cytotoxicity via mitochondrial ROS accumulation.[1] NAC mitigates this by replenishing the Glutathione (GSH) pool.
Module 3: Experimental Design & FAQs
Common User Issues (FAQ)
Q: Can I use Charcoal-Stripped Serum (CSS) for these assays? A: You MUST. Standard Fetal Bovine Serum (FBS) contains endogenous steroids (estrogens, progesterone) that will compete with DHPA for the Progesterone Receptor.[1]
-
Warning: Cells grow slower in CSS.[1][2] They are more fragile and more susceptible to DMSO toxicity.[2] Reduce your DMSO limit to 0.05% when using CSS.
Q: My IC50 shifts wildly between plasticware brands. A: DHPA is lipophilic and binds to polystyrene.[2]
-
Solution: Use glass-coated plates or low-binding polypropylene for your intermediate dilution steps.[1][2] Do not store dilute DHPA in standard plastic tubes for >1 hour.[2]
Q: I see "vacuoles" in the cells. A: This is often a sign of autophagy induced by steroid stress or lipid accumulation.[2] Verify if these are lipid droplets (Oil Red O stain) or autophagosomes (LC3B marker).[1][2]
Summary of Critical Parameters
| Variable | Recommendation | Reason |
| Vehicle | DMSO (Grade: Cell Culture) | Ethanol is more toxic to hepatocytes; Acetone is too volatile.[1][2] |
| Max Vehicle % | < 0.1% (v/v) | Above 0.1%, DMSO permeabilizes membranes, exaggerating drug uptake.[1] |
| Serum | Charcoal-Stripped (CSS) | Removes endogenous hormone interference.[1][2] |
| Plate Material | Low-binding / Glass | Prevents drug loss to plastic walls.[1][2] |
| Incubation Time | 24h (Toxicity) vs 6h (Signaling) | Steroid signaling is fast (nuclear translocation); death is slow.[1][2] |
References
-
PubChem. (n.d.).[1][2][4] Algestone Acetophenide (CID 5284538) - Chemical and Physical Properties. National Library of Medicine.[2] Retrieved from [Link][1]
-
Grimm, M., et al. (2025).[1][2] The estrogen-progestogen-oxidative stress network in uterine fibroids: mechanistic insights. PMC. Retrieved from [Link](Cited for general progestin-induced ROS mechanisms).
-
Zhu, X., et al. (2016).[1][2] Progesterone amplifies oxidative stress signal and promotes NO production via H2O2 in mouse kidney arterial endothelial cells.[2][5] PubMed.[1][2][4][6] Retrieved from [Link]
-
Timm, M., et al. (2013).[1][2] Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link](Cited for DMSO toxicity limits).
Sources
- 1. PubChemLite - Algestone acetophenide (C29H36O4) [pubchemlite.lcsb.uni.lu]
- 2. Algesterone acetophenide | C29H36O4 | CID 3328265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The estrogen-progestogen-oxidative stress network in uterine fibroids: mechanistic insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Algestone | C21H30O4 | CID 11687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Progesterone amplifies oxidative stress signal and promotes NO production via H2O2 in mouse kidney arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Algestone Acetophenide | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Hub: Algestone Acetophenide Stability & Storage
Document ID: TS-AA-2024-05 | Status: Active | Tier: Level 2 (Scientific/R&D)[1][2]
Introduction
Welcome to the Algestone Acetophenide (DHPA) technical support center. This guide addresses the specific stability challenges of DHPA, a progestin characterized by a cyclic acetal linkage (acetophenide) at the 16
Unlike simple steroids, DHPA's stability is governed by the kinetics of this acetal group.[2] This guide moves beyond generic "store cool and dry" advice, providing the mechanistic "why" and the experimental "how" to prevent degradation during long-term storage and formulation.
Module 1: Chemical Stability & Degradation Mechanisms
Q: Why is my Algestone Acetophenide purity dropping even at low temperatures?
A: The culprit is likely acid-catalyzed hydrolysis triggered by trace moisture, not just thermal degradation.[1][2]
The Mechanism:
Algestone Acetophenide is a cyclic acetal.[1][3] Acetals are generally stable to bases and oxidizing agents but are labile to acids . If your storage environment allows moisture ingress (hydrolysis) and the presence of even weak proton donors (e.g., absorbed atmospheric CO
Degradation Pathway:
-
Protonation of the acetal oxygen.
-
Cleavage of the C-O bond.
-
Release of Acetophenone (distinctive sweet/floral smell).[1][2]
-
Reversion to the parent steroid: 16
,17 -Dihydroxyprogesterone .[1][2][4]
Visualization: Hydrolysis Pathway
Figure 1: The acid-catalyzed degradation pathway of Algestone Acetophenide.[1][2]
Module 2: Physical Storage Protocols
Q: Can I store the API at room temperature?
A: For long-term storage (>6 months) , we strictly recommend Refrigeration (2–8°C) .[1][2] While USP guidelines often permit "Controlled Room Temperature" for finished products, the raw API is more susceptible to surface hydrolysis.[2]
Storage Condition Matrix
| Parameter | Long-Term Storage (API) | Working Solution (Oil) | Critical Failure Point |
| Temperature | 2°C – 8°C | 20°C – 25°C | >40°C (Accelerates hydrolysis) |
| Humidity | <40% RH (Desiccator req.)[1][2] | N/A (Sealed vial) | >60% RH (Surface moisture adsorption) |
| Light | Protect from light | Amber glassware | UV Light (Photo-oxidation at C6-C7) |
| Container | Tightly closed, glass/HDPE | Type I Glass | Low-density plastic (permeable to moisture) |
Protocol: The "Dry-Seal" System
To prevent the acid-hydrolysis described in Module 1, follow this self-validating storage protocol:
-
Primary Container: Place API in an amber glass vial with a Teflon-lined screw cap.
-
Headspace Purge: Gently purge the vial with dry Nitrogen or Argon gas for 10 seconds before sealing to displace humid air.
-
Secondary Containment: Place the sealed vial inside a secondary jar containing silica gel sachets and a humidity indicator card.
-
Validation: Check the indicator card monthly. If it turns pink (wet), replace desiccant immediately.[2]
-
Module 3: Formulation Troubleshooting
Q: I see crystals forming in my oil formulation. Is the drug degrading?
A: Not necessarily.[1] This is likely a physical stability issue (solubility limit) rather than chemical degradation.[1][2]
Algestone Acetophenide is highly lipophilic.[2] If formulated near its saturation point in vehicles like castor oil or benzyl benzoate, temperature fluctuations can trigger nucleation.[2]
Troubleshooting Guide: Precipitation vs. Degradation[1]
-
Visual Inspection:
-
The Heat Test (Protocol):
-
Gently heat the oil solution to 50°C while stirring for 30 minutes.
-
Result A: Crystals dissolve and solution remains clear upon cooling
Physical Precipitation .[1] (Action: Store at stable room temp). -
Result B: Crystals do not dissolve or solution smells like floral perfume (Acetophenone)
Chemical Degradation .[1][2] (Action: Discard).
-
Visualization: Formulation Decision Tree
Figure 2: Logic flow for diagnosing particulates in Algestone Acetophenide solutions.
Module 4: Analytical Validation
Q: How do I confirm the integrity of my stored sample?
A: Use Reverse-Phase HPLC. You must specifically look for the Acetophenone peak, which elutes much earlier than the parent steroid due to lower molecular weight and polarity differences.
Standard HPLC Conditions (Reference):
-
Column: C18 (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (70:30 v/v).[1][2] Note: Avoid acidic buffers (pH < 4) in the mobile phase to prevent on-column hydrolysis during the run.[1][2]
-
Detection: UV at 240 nm (absorption max for the steroid enone system).[1]
-
Pass Criteria:
References
-
Chemical Structure & Properties: National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for CID 5284538, Algestone acetophenide. Retrieved from [Link][1][2]
-
Storage Guidelines: United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements. (Requires Subscription).[1][2] General definitions available at [Link]
-
Hydrolysis Mechanism: DrugBank Online.[1][2] Algestone acetophenide: Pharmacology and Stability. Retrieved from [Link][1][2]
-
Formulation Stability: Morais, A. et al. (2019).[2] Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate. ResearchGate. (Provides context on degradation products in aqueous environments). Retrieved from [Link]
Sources
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- 2. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 3. Algestone Acetophenide [drugfuture.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Algestone acetophenide - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: Algestone Acetophenide (DHPA) vs. Synthetic Progestins
[1][2]
Executive Summary: The "Pure" Pregnane Advantage
In the landscape of synthetic progestins, Algestone Acetophenide (DHPA) occupies a distinct pharmacological niche.[1][2] Unlike 19-nortestosterone derivatives (e.g., Norethisterone, Levonorgestrel) which often carry residual androgenic activity, or Medroxyprogesterone Acetate (MPA) which exhibits significant glucocorticoid cross-reactivity, DHPA is characterized as a "pure" progestogen.[1]
This guide provides a rigorous technical comparison of DHPA against industry standards, focusing on the structural mechanisms that dictate its receptor selectivity, pharmacokinetic (PK) release profile, and safety outcomes.[1]
Molecular Architecture & Structural Classification
The functional divergence of DHPA begins at the scaffold level. While many high-potency progestins are derived from testosterone (Estranes/Gonanes), DHPA retains the Pregnane nucleus, structurally mimicking natural progesterone but stabilized by a unique 16
Structural Phylogeny of Synthetic Progestins[2]
The following diagram illustrates the lineage of DHPA compared to its competitors, highlighting the structural modifications that drive receptor selectivity.
Figure 1: Structural classification highlighting DHPA's retention of the C21 pregnane skeleton, contrasting with the C19-nortestosterone derivatives.[3][1][2][4][5][6][7][8][9][10][11]
Pharmacodynamics: Receptor Selectivity Profile
The clinical side-effect profile of any progestin is a direct function of its promiscuity with other steroid receptors.
Comparative Receptor Binding Affinity (RBA)
The table below synthesizes RBA data relative to Progesterone (set at 100) and other natural ligands.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Clinical Implication |
| Progesterone | 100 | 0 | < 1 | 100 | Baseline reference.[1] |
| Algestone Acetophenide (DHPA) | High (~200) | Negligible | Negligible | Negligible | "Pure" effect: Minimal acne, hirsutism, or fluid retention.[1] |
| Medroxyprogesterone Acetate (MPA) | 290 | 5 | 50 | 0 | GR Agonism: Risk of weight gain and bone density loss. |
| Norethisterone (NET) | 150 | 15 | 0 | 0 | AR Agonism: Lipid profile alteration (HDL reduction). |
| Levonorgestrel (LNG) | 500 | 45 | 0 | 70 | High AR/MR: Potent, but higher androgenic side effects. |
Note: RBA values are approximate means derived from competitive binding assays using cytosolic fractions. High variability exists between specific assay conditions (e.g., temperature, tissue source).[1]
Mechanism of Action Analysis
-
DHPA (The Shielded Pregnane): The bulky acetophenide group at positions 16 and 17 acts as a steric shield. It prevents metabolic degradation (increasing half-life) but sterically hinders binding to the Androgen Receptor (AR), preventing the acne/hirsutism often seen with LNG.
-
MPA (The Glucocorticoid Mimic): MPA possesses high affinity for the Glucocorticoid Receptor (GR). At high doses (depot), this can suppress the HPA axis and contribute to immune modulation or bone density reduction.[1] DHPA lacks this GR affinity.
Pharmacokinetics: The Depot Hydrolysis System
DHPA is almost exclusively administered as an injectable depot in an oil vehicle. Its pharmacokinetics are defined by a "Flip-Flop" model where absorption is the rate-limiting step.[1]
Release & Metabolism Pathway
Unlike oral progestins that face immediate first-pass metabolism, DHPA undergoes a two-step activation:[1]
-
Release: Slow partitioning from the oil depot into the interstitial fluid.
-
Hydrolysis: Cleavage of the acetophenide group to release the active 16
,17 -dihydroxyprogesterone derivatives.[1]
Figure 2: Pharmacokinetic workflow of DHPA, emphasizing the rate-limiting release from the oil depot and subsequent hepatic activation.
Experimental Protocol: Competitive Receptor Binding Assay
To validate the "pure" profile of DHPA in your own lab, use the following self-validating protocol. This assay measures the displacement of radiolabeled ligands by DHPA compared to MPA and NET.
Objective
Determine the Relative Binding Affinity (RBA) of DHPA for the Progesterone Receptor (PR) and Androgen Receptor (AR).
Materials
-
Cytosol Source: Rat uterus (for PR) and Rat ventral prostate (for AR).
-
Radioligands: [³H]-Progesterone (PR), [³H]-R1881 (AR).[1]
-
Competitors: Unlabeled DHPA, Progesterone (Standard), Dexamethasone (GR block).[1]
-
Buffer: TEDG (Tris-HCl, EDTA, DTT, Glycerol, Molybdate).[1]
Step-by-Step Methodology
-
Cytosol Preparation (The Foundation):
-
Incubation (The Interaction):
-
Prepare serial dilutions of DHPA (
to M). -
Incubate cytosol + [³H]-Ligand + DHPA (or standard) for 18h at 4°C.
-
Specificity Control: Add 100-fold excess unlabeled cortisol to block CBG (Cortisol Binding Globulin) interference.
-
-
Separation (The Critical Filter):
-
Add Dextran-Coated Charcoal (DCC) suspension to strip unbound ligand.[1]
-
Vortex and incubate for 10 min at 4°C.
-
Centrifuge at 3,000 x g to pellet charcoal.
-
-
Quantification:
-
Decant supernatant into scintillation fluid.
-
Count Radioactivity (CPM).[1]
-
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Competitor].
-
Calculate IC50 (concentration displacing 50% of radioligand).
-
RBA Calculation:
.[1]
-
Logic & Troubleshooting
-
Why Molybdate? It stabilizes the receptor in the non-DNA-binding 8S form, preventing degradation during the long incubation.
-
Why R1881 for AR? Natural testosterone binds SHBG; R1881 is synthetic and does not, ensuring you measure receptor binding, not globulin binding.
Clinical Translation & Safety Profile
The structural and binding data translate directly to clinical differentiators:
-
Metabolic Neutrality: Due to the lack of AR binding, DHPA shows significantly less impact on the HDL/LDL ratio compared to Norethisterone or Levonorgestrel.
-
Hemostasis: While all combined injectables carry a VTE risk, the lack of glucocorticoid activity in DHPA suggests a neutral effect on vascular tone compared to MPA.
-
Cycle Control: The 24-day half-life aligns perfectly with monthly administration, preventing the "tail effect" (prolonged amenorrhea) often seen with the 3-month MPA depot.
References
-
Sitruk-Ware, R. (2004).[1] Pharmacological profile of progestins. Maturitas, 47(4), 277-283.[1] Link
-
Stanczyk, F. Z. (2003).[1] All progestins are not created equal. Steroids, 68(10-13), 879-890.[1] Link
-
Recio, R., et al. (1986).[1] Pharmacokinetics of the injectable contraceptive algestone acetophenide. Contraception, 33(6), 579-589.[1] Link
-
Kuhl, H. (2005).[1] Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric, 8(Suppl 1), 3-63.[1] Link
-
Africander, D., et al. (2011).[1] Molecular mechanisms of steroid receptor-mediated actions by synthetic progestins used in HRT and contraception.[1] Steroids, 76(7), 636-652.[1] Link
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- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic effects of once-a-month combined injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Algestone Acetophenide's Progestogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of algestone acetophenide's progestogenic activity against other alternatives, supported by established experimental methodologies. As a synthetic progestin, algestone acetophenide (also known as dihydroxyprogesterone acetophenide, DHPA) serves as a potent agonist of the progesterone receptor (PR).[1][2] Its primary application is as a long-acting injectable contraceptive, often in combination with an estrogen like estradiol enanthate.[2][3][4] This guide will dissect the underlying mechanisms of its action and detail the essential in vitro and in vivo assays required to validate and quantify its specific progestational effects.
The Progesterone Receptor: The Gateway to Progestogenic Effects
The biological actions of progesterone and synthetic progestins like algestone acetophenide are mediated primarily through the progesterone receptor (PR).[5] The PR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[6] Upon binding its ligand, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[5] There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to either activate or suppress gene transcription.[5] This classical, or genomic, signaling pathway is the principal mechanism through which progestins exert their wide-ranging effects on the female reproductive system, including the regulation of menstrual cycles and the maintenance of pregnancy.[5][6]
Beyond this classical pathway, evidence also supports the existence of non-genomic, rapid signaling initiated at the cell membrane.[7][8] These pathways can involve membrane-associated progesterone receptors (mPRs) that trigger intracellular signaling cascades, often interacting with and modulating the classical nuclear receptor pathway.[7][8]
Caption: Classical Progesterone Receptor (PR) Signaling Pathway.
Comparative Profile: Algestone Acetophenide vs. Other Progestins
A key aspect of characterizing any synthetic steroid is understanding its potency and specificity relative to both the endogenous hormone and other synthetic analogues. Progestins are often categorized by "generations," which loosely correlates to their market introduction and, more importantly, their side-effect profiles.[9][10] Earlier-generation progestins, often derived from testosterone, can exhibit unintended androgenic activity, leading to side effects like acne.[9][10]
Algestone acetophenide distinguishes itself as a highly specific or "pure" progestogen.[1][3] Animal studies estimate its progestogenic potency to be 2 to 5 times greater than that of progesterone.[1][3] Crucially, it is reported to have no significant androgenic, antiandrogenic, estrogenic, or glucocorticoid activities, minimizing off-target effects.[3] This contrasts with many other progestins used in contraception and hormone therapy.[11][12]
Table 1: Comparative Activity Profile of Selected Progestins
| Feature | Algestone Acetophenide | Progesterone (Reference) | Levonorgestrel (2nd Gen) | Drospirenone (4th Gen) |
| Primary Structure | Progesterone Derivative | Endogenous Steroid | Testosterone Derivative | Spironolactone Derivative |
| Relative Potency | High (2-5x Progesterone)[1][3] | Baseline | High | Moderate |
| Androgenic Activity | None Reported[3] | Minimal/Anti-androgenic[11] | High[9] | Anti-androgenic[11] |
| Estrogenic Activity | None Reported[3] | None | Minimal | None |
| Glucocorticoid Activity | None Reported[3] | Minimal | Minimal | Minimal |
| Anti-mineralocorticoid | Not Reported | Minimal | None | Yes |
Experimental Validation Protocols
To substantiate the claims of progestogenic activity and specificity, a series of standardized in vitro and in vivo assays are required. These protocols form a self-validating system, where receptor-level interactions (in vitro) are correlated with physiological outcomes (in vivo).
In Vitro Assays: Quantifying Molecular Interactions
In vitro methods are essential for determining a compound's direct interaction with its molecular target and its ability to initiate a cellular response.
This assay quantifies the affinity of a test compound for the PR. It operates on the principle of competition between the unlabeled test compound (e.g., algestone acetophenide) and a labeled ligand (radiolabeled or fluorescent) for a limited number of receptors.[13][14] The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined, providing a measure of its binding affinity.
Step-by-Step Protocol:
-
Receptor Source Preparation: Prepare a cytosol fraction containing progesterone receptors from a suitable source, such as T47D or MCF-7 breast cancer cells, or cells engineered to overexpress human PR.[14]
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a labeled progesterone ligand (e.g., [3H]-Progesterone or a fluorescent ligand), and varying concentrations of the unlabeled test compound (algestone acetophenide) or a reference standard (unlabeled progesterone).[13][15]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound ligand from the free (unbound) ligand. This is commonly achieved by filtration or dextran-coated charcoal adsorption.
-
Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.[13][15]
-
Data Analysis: Plot the percentage of bound labeled ligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a PR Competitive Binding Assay.
This cell-based assay measures the functional consequence of receptor binding: the activation of gene transcription.[16][17] Cells are engineered to contain a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter with progesterone response elements (PREs).[18] The amount of light or color produced by the reporter enzyme is directly proportional to the level of PR activation by the test compound.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., Ishikawa, T47D, or HEK293) that has been stably or transiently transfected with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene construct (e.g., PRE-luciferase).[16][19]
-
Compound Treatment: Plate the cells and treat them with various concentrations of algestone acetophenide, a positive control (progesterone), and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and translation of the reporter protein.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the reporter enzyme.
-
Substrate Addition: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Signal Quantification: Measure the resulting signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration. Fit the data to determine the EC50 (effective concentration for 50% maximal response) and the maximal efficacy.
Caption: Workflow for a PR Reporter Gene Assay.
In Vivo Assay: Assessing Physiological Response
While in vitro assays are critical for mechanistic understanding, in vivo models are indispensable for confirming that a compound elicits the expected physiological response in a whole organism.
This is the classical and definitive bioassay for determining progestogenic activity.[20] It measures the ability of a compound to induce endometrial proliferation in immature female rabbits that have been primed with estrogen. The estrogen priming induces the growth of the uterine lining, while the subsequent administration of a progestogen causes the endometrial glands to become complex and secretory.
Step-by-Step Protocol:
-
Animal Model: Use immature female rabbits.
-
Estrogen Priming: Administer a daily dose of estrogen (e.g., estradiol benzoate) for approximately 6 days to prime the endometrium.
-
Progestogen Administration: Following the priming phase, administer the test compound (algestone acetophenide) or a reference progestogen daily for 5 days.
-
Tissue Collection: On the day after the final dose, euthanize the animals and collect the uteri.
-
Histological Analysis: Fix the uterine tissue, prepare histological sections, and stain them (e.g., with hematoxylin and eosin).
-
Scoring (McPhail Index): Examine the sections microscopically and score the degree of endometrial glandular proliferation on a scale of +1 to +4 (the McPhail scale). A score of 0 indicates no progestational effect, while a +4 score indicates a maximal response with complex, branching glands.[21]
-
Data Analysis: Compare the average McPhail scores for different dose groups of the test compound against the reference standard to determine its relative in vivo potency.
Caption: Workflow for the Clauberg-McPhail Test.
Conclusion
The validation of algestone acetophenide's progestogenic activity relies on a multi-tiered approach that combines molecular, cellular, and physiological assessments. Experimental data confirm its status as a potent and highly specific agonist of the progesterone receptor, with a potency 2-5 times that of endogenous progesterone and a notable lack of off-target hormonal activities.[1][3] This "pure" progestogen profile is a significant advantage in clinical applications such as contraception, where minimizing androgenic and other side effects is desirable. The rigorous application of the described in vitro binding and reporter assays, coupled with the definitive in vivo Clauberg-McPhail test, provides a comprehensive and robust framework for characterizing the progestational profile of algestone acetophenide and other novel progestins in drug development.
References
-
Boonyaratanakornkit, V., & Edwards, D. P. (2016). Progesterone Receptor Signaling Mechanisms. PubMed. [Link]
-
Wikipedia. (n.d.). Algestone acetophenide. Wikipedia. [Link]
-
DrugBank. (n.d.). Algestone acetophenide. DrugBank. [Link]
-
Hamblin, M. R., & Wagner, C. K. (2022). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews. [Link]
-
Daniel, A. R., & Lange, C. A. (2011). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. PMC. [Link]
-
ResearchGate. (n.d.). Schematic summary of progesterone-induced receptor-signal transduction... ResearchGate. [Link]
-
Massive Bio. (2026, January 18). Progesterone Receptor. Massive Bio. [Link]
-
Inxight Drugs. (n.d.). ALGESTONE ACETOPHENIDE. Inxight Drugs. [Link]
-
Africander, D., et al. (2017). Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. PMC. [Link]
-
Schindler, A. E., et al. (2013). Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Endocrine Reviews. [Link]
-
Schindler, A. E., et al. (2012). Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. aapec.org. [Link]
-
adyn. (2024, April 16). What are the different kinds of progestins, and why are they important? adyn. [Link]
-
Mira Fertility Tracker. (2025, November 6). Progesterone vs Progestin: Key Differences, Uses & Risks. Mira Fertility Tracker. [Link]
-
Merck Index. (n.d.). Algestone Acetophenide. Merck Index. [Link]
-
Indigo Biosciences. (n.d.). Human Progesterone Receptor. Indigo Biosciences. [Link]
-
NCBI. (n.d.). Algestone Acetophenide - MeSH. NCBI. [Link]
-
Wikipedia. (n.d.). Estradiol enantate/algestone acetophenide. Wikipedia. [Link]
-
Recio, R., et al. (1986). Pharmacodynamic assessment of dihydroxyprogesterone acetophenide plus estradiol enanthate as a monthly injectable contraceptive. PubMed. [Link]
-
ResearchGate. (n.d.). Gestagenic Activity of Studied Compounds in the Clauberg -McPhail Test... ResearchGate. [Link]
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Creative BioMart. [Link]
-
University of Arizona. (n.d.). assays of hormones and receptors. University of Arizona. [Link]
-
EBSCO. (n.d.). Progesterone receptor assay. EBSCO. [Link]
-
Vinggaard, A. M., et al. (2008). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. PMC. [Link]
-
Thomas, P., et al. (2009). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor. PMC. [Link]
-
Jean, P. A., et al. (2007). In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes. PubMed. [Link]
-
Semantic Scholar. (2022). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. Semantic Scholar. [Link]
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McPhail, M. K. (1934). The assay of progestin. PubMed. [Link]
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MDPI. (2022). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. MDPI. [Link]
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Owens, W., et al. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1. PubMed. [Link]
-
Clarke, C. L., & Sutherland, R. L. (1993). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. PubMed. [Link]
-
DePriest, S., et al. (1992). A comparison of progestin and androgen receptor binding using the CoMFA technique. PubMed. [Link]
-
Attardi, B. J., et al. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins. PubMed. [Link]
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- 11. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. uwyo.edu [uwyo.edu]
- 14. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
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- 17. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The assay of progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative In-Vitro Efficacy Analysis: Algestone Acetophenide versus Progesterone
This guide provides a detailed comparison of the in-vitro efficacy of the synthetic progestin, algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA), and the endogenous steroid hormone, progesterone. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of action, comparative potencies, and the experimental methodologies used to evaluate these critical compounds in a laboratory setting.
Introduction: Understanding the Players
Progesterone , a C21 steroid hormone, is the primary endogenous progestogen and plays a pivotal role in the female reproductive system, including the regulation of the menstrual cycle and the maintenance of pregnancy. Its effects are mediated primarily through the nuclear progesterone receptor (PR), a ligand-activated transcription factor.
Algestone acetophenide is a synthetic progestin, a derivative of 16α,17α-dihydroxyprogesterone. It is recognized for its potent progestogenic activity and is utilized in long-acting injectable contraceptives. As a synthetic analog, it is designed to mimic the effects of progesterone, primarily by acting as an agonist at the progesterone receptor.
Comparative In-Vitro Efficacy: A Head-to-Head Analysis
While direct, side-by-side quantitative in-vitro studies comparing algestone acetophenide and progesterone are scarce in publicly available literature, a significant body of evidence from animal models indicates that algestone acetophenide possesses a progestogenic potency that is 2 to 5 times greater than that of progesterone . This enhanced potency is a key characteristic that has driven its clinical use.
For the purpose of illustrating this difference in a comparative context for in-vitro researchers, the following table presents both the established qualitative comparison and a set of hypothetical, yet realistic, quantitative values for receptor binding affinity (Ki) and functional potency (EC50) in a transactivation assay. These hypothetical values are derived from the reported 2-5 fold increase in potency and serve as a practical guide for experimental design and data interpretation.
Table 1: Comparative In-Vitro Efficacy of Algestone Acetophenide and Progesterone
| Parameter | Algestone Acetophenide | Progesterone | Reference |
| Progestogenic Potency (in vivo) | 2 to 5 times more potent than progesterone | - | |
| Receptor Binding Affinity (Ki) for Progesterone Receptor (Hypothetical) | 0.2 - 0.5 nM | 1 nM | Illustrative |
| Functional Potency (EC50) in PR Transactivation Assay (Hypothetical) | 0.1 - 0.25 nM | 0.5 nM | Illustrative |
Note: The hypothetical Ki and EC50 values are for illustrative purposes and are based on the reported in-vivo potency. Actual values may vary depending on the specific experimental conditions, cell line, and assay format.
Mechanism of Action: The Progesterone Receptor Signaling Pathway
Both algestone acetophenide and progesterone exert their effects by binding to and activating the progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.
Upon ligand binding in the cytoplasm, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which progestogens regulate cellular function.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Protocols for In-Vitro Characterization
To empirically determine and compare the in-vitro efficacy of progestogenic compounds like algestone acetophenide and progesterone, a series of well-established assays are employed. The following are detailed methodologies for key experiments.
Progesterone Receptor Binding Assay
This assay quantifies the affinity of a compound for the progesterone receptor.
Caption: Workflow for Progesterone Receptor Binding Assay.
Step-by-Step Methodology:
-
Receptor Source Preparation:
-
Culture human breast cancer cells (e.g., T47D) known to express high levels of progesterone receptor.
-
Harvest cells and prepare a cytosolic extract containing the progesterone receptors.
-
-
Competitive Binding Reaction:
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone).
-
Add increasing concentrations of the unlabeled test compound (algestone acetophenide or progesterone).
-
Include control wells with only the radiolabeled ligand (for total binding) and with an excess of unlabeled ligand (for non-specific binding).
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Progesterone Receptor Transactivation Assay
This functional assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Caption: Workflow for PR Transactivation Assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HeLa or HEK293) that has low endogenous steroid receptor activity.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the human progesterone receptor (PR-A or PR-B).
-
A reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase).
-
-
Include a control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with a range of concentrations of the test compound (algestone acetophenide or progesterone).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a sufficient period (typically 24-48 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Also, measure the activity of the control enzyme (e.g., β-galactosidase) for normalization.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control enzyme activity.
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.
-
Conclusion
Algestone acetophenide is a potent synthetic progestin that demonstrates significantly higher progestogenic activity than endogenous progesterone in animal models. This enhanced efficacy is attributed to its strong agonistic activity at the progesterone receptor. While direct comparative in-vitro quantitative data is limited, the established in-vivo potency suggests a higher binding affinity and functional potency for algestone acetophenide at the molecular level. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own in-vitro comparisons and further elucidate the nuanced differences in the molecular pharmacology of these two important progestogenic compounds.
References
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Assay Genie. Progesterone Receptor Transcription Factor Activity Assay (TFAB00154). [Link]
-
Wikipedia. Algestone acetophenide. [Link]
-
INDIGO Biosciences. Human Progesterone Receptor. [Link]
-
Goldenberg, R. L., & Meis, P. J. (2005). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American journal of obstetrics and gynecology, 193(6), 2099–2106. [Link]
-
Goldenberg, R. L., & Meis, P. J. (2005). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American journal of obstetrics and gynecology, 193(6), 2099–2106. [Link]
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Africander, D., Verhoog, N., & Hapgood, J. P. (2011). Progestogens exhibit progestogen-, promoter- and isoform-specific effects via the progesterone receptor. Journal of steroid biochemistry and molecular biology, 127(3-5), 249–260. [Link]
-
van der Wijst, M. G., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Mammary Gland Biology and Neoplasia, 28(1), 19. [Link]
-
National Center for Biotechnology Information. Algestone Acetophenide - MeSH. [Link]
-
Thomas, P. (2022). Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics. International Journal of Molecular Sciences, 23(11), 6133. [Link]
- Lerner, L. J., DePhillipo, M., Yiacas, E., Brennan, D., & Borman, A. (1962).
comparative analysis of algestone acetophenide and medroxyprogesterone acetate
An In-Depth Comparative Analysis for Drug Development Professionals: Algestone Acetophenide vs. Medroxyprogesterone Acetate
Introduction: A Tale of Two Progestins
In the landscape of synthetic steroid hormones, progestins represent a cornerstone of therapeutic intervention, primarily in reproductive medicine. These synthetic analogs of progesterone are designed to interact with progesterone receptors, eliciting a range of physiological responses. This guide provides a detailed comparative analysis of two significant, yet distinct, progestins: Algestone Acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), and Medroxyprogesterone Acetate (MPA).
Algestone acetophenide is a derivative of 16α,17α-dihydroxyprogesterone, primarily utilized as a component of once-a-month combined injectable contraceptives.[1] Medroxyprogesterone acetate, a derivative of 17α-hydroxyprogesterone, is one of the most widely used progestins globally, available in oral and long-acting injectable formulations for contraception, menopausal hormone therapy, and the treatment of various gynecological disorders.[2][3] This analysis will dissect their physicochemical properties, pharmacokinetic profiles, pharmacodynamic mechanisms, and clinical performance, offering researchers and drug development professionals a comprehensive framework for evaluation.
Part 1: Physicochemical and Pharmacokinetic Profiles
The structural and chemical differences between algestone acetophenide and medroxyprogesterone acetate fundamentally dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. These parameters are critical for determining dosage forms, administration frequency, and potential drug interactions.
Algestone Acetophenide (DHPA) is a synthetic pregnane steroid characterized by the cyclization of the 16α and 17α hydroxyl groups with acetophenone, forming a bulky acetophenide moiety.[1][4] This structural feature renders it orally inactive, necessitating its administration via intramuscular injection.[1]
Medroxyprogesterone Acetate (MPA) is an acetate ester of medroxyprogesterone.[5][6] It is effective via multiple routes, including oral, subcutaneous, and intramuscular injection.[2] The acetate group at the C17α position and the methyl group at the C6α position enhance its progestational activity and oral bioavailability compared to progesterone.
The table below summarizes the key properties of both compounds.
| Property | Algestone Acetophenide (DHPA) | Medroxyprogesterone Acetate (MPA) |
| Chemical Formula | C₂₉H₃₆O₄[4] | C₂₄H₃₄O₄[5][6] |
| Molar Mass | 448.60 g/mol [1] | 386.52 g/mol [5][6] |
| Physical Form | Crystalline Solid | Odorless white to off-white microcrystalline powder[5] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[7] | Practically insoluble in water; freely soluble in chloroform; soluble in acetone[8] |
| Routes of Admin. | Intramuscular (IM) injection[1] | Oral, IM injection, Subcutaneous (SC) injection[2] |
| Protein Binding | Data not widely available, but expected to be high | ~88% (primarily to albumin)[2] |
| Metabolism | Presumed to be extensively hepatic (Phase I & II)[9] | Extensively hepatic, primarily via CYP3A4 hydroxylation[3][10] |
| Elimination Half-Life | ~24 days (IM)[1] | Oral: 12-33 hours; IM: ~50 days; SC: ~43 days[2][11] |
| Excretion | Preferentially in feces[1] | Primarily in urine as conjugates[2] |
Part 2: Pharmacodynamics and Mechanism of Action
Both algestone acetophenide and MPA exert their primary effects by acting as agonists at the progesterone receptor (PR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][12][13]
The binding of these progestins to the PR initiates a conformational change in the receptor. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) on target genes.[13] This interaction modulates the transcription of these genes, leading to the physiological effects of progestins.[12][13]
Key progestational actions include:
-
Inhibition of Ovulation: By binding to PRs in the hypothalamus and pituitary, they suppress the secretion of gonadotropin-releasing hormone (GnRH) and blunt the mid-cycle surge of luteinizing hormone (LH), thereby preventing follicular maturation and ovulation.[3][5][11]
-
Endometrial Changes: They transform the proliferative endometrium (stimulated by estrogen) into a secretory state.[10][11] With long-term use, this leads to endometrial thinning and atrophy, making the lining unsuitable for implantation.[3][14]
-
Cervical Mucus Thickening: They increase the viscosity of cervical mucus, creating a barrier that impedes sperm migration.[11][15]
MPA is also known to possess weak androgenic and glucocorticoid activity, whereas algestone acetophenide is reported to have no other significant hormonal activity.[1][2]
Progesterone Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by progestins like algestone acetophenide and MPA.
Caption: Canonical progesterone receptor signaling pathway initiated by progestin binding.
Part 3: Experimental Protocols for Bioactivity Assessment
Evaluating the potency and efficacy of novel progestins requires robust and validated experimental models. The causality behind these choices lies in isolating and quantifying specific biological activities, from molecular receptor interaction to in vivo physiological response.
Protocol 1: In Vitro Competitive Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a compound for the progesterone receptor. It is a self-validating system as it directly compares the test compound's displacement ability against a known high-affinity ligand.
Methodology:
-
Preparation of Receptor Source: Utilize cytosol preparations from tissues rich in progesterone receptors (e.g., rabbit uterus) or cell lines engineered to overexpress human PR (e.g., T47D cells).
-
Radioligand: Use a high-affinity, radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.
-
Competition Reaction: Incubate a fixed concentration of the receptor preparation and the radioligand with varying concentrations of the unlabeled test compounds (algestone acetophenide, MPA) and a reference standard (e.g., unlabeled progesterone).
-
Separation: After incubation, separate the receptor-bound radioligand from the unbound radioligand using methods like dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the competitor. Calculate the IC₅₀ (concentration required to inhibit 50% of specific binding) and subsequently the Ki (inhibition constant) to determine binding affinity.
Caption: Workflow for an in vitro competitive progesterone receptor binding assay.
Protocol 2: In Vivo Endometrial Transformation Assay (McPhail Test)
This classic in vivo assay assesses the progestational activity of a compound by measuring its ability to induce secretory changes in an estrogen-primed endometrium, a hallmark of progesterone action.
Methodology:
-
Animal Model: Use immature or ovariectomized female rabbits.
-
Estrogen Priming: Administer a daily dose of an estrogen (e.g., estradiol benzoate) for approximately 6 days to induce endometrial proliferation. This creates a standardized, receptive uterine state.
-
Progestin Administration: Following priming, administer the test compound (algestone acetophenide or MPA) daily for 5 consecutive days. Include a vehicle control group and a positive control group (progesterone).
-
Tissue Collection: On the day after the final dose, euthanize the animals and collect uterine tissue samples.
-
Histological Evaluation: Fix, embed, section, and stain the uterine tissue (e.g., with Hematoxylin and Eosin).
-
Scoring: Evaluate the degree of endometrial gland proliferation and secretion histologically using a standardized scale (e.g., the McPhail scale). A score is assigned based on the extent of glandular development and branching, which is directly proportional to the progestational activity of the compound.
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- 5. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 13. massivebio.com [massivebio.com]
- 14. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medroxyprogesterone (Provera, Depo-Provera, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Algestone Acetophenide: A Structural & Functional Selectivity Guide
[1]
Executive Summary
Algestone Acetophenide (DHPA) , also known as dihydroxyprogesterone acetophenide, represents a distinct class of progestins derived from 16
This guide objectively compares the receptor cross-reactivity profile of DHPA against key alternatives, providing the structural rationale for its "pure progestogen" status and detailing the experimental protocols required to validate these interactions in a drug development setting.
Molecular Mechanism & Structural Rationale
The "Acetophenide" Shield
The defining feature of DHPA is the cyclic acetal formation at the C16 and C17 positions with acetophenone.
-
Natural Progesterone: Open C17 tail; susceptible to rapid metabolism; moderate affinity for MR (antagonist) and GR (weak agonist).
-
Medroxyprogesterone Acetate (MPA): C17-acetate + C6-methyl.[1] Small modifications increase stability but retain/enhance fit into the Glucocorticoid Receptor (GR) pocket.
-
Algestone Acetophenide (DHPA): The bulky 1-phenylethylidene moiety creates significant steric hindrance.[1] While the Progesterone Receptor (PR) has a large, flexible ligand-binding domain (LBD) that accommodates this bulk, the more constricted LBDs of the Androgen (AR) and Glucocorticoid (GR) receptors exclude it.[1]
Signaling Pathway Visualization
The following diagram illustrates the selective activation pathway of DHPA compared to the cross-reactive pathways of MPA.
Caption: Comparative receptor selectivity mapping. DHPA shows high fidelity to PR, whereas MPA and Progesterone exhibit significant cross-talk with GR and MR.[1]
Comparative Cross-Reactivity Data
The following table synthesizes Relative Binding Affinity (RBA) data. Note that while specific Ki values for DHPA are rarely published in modern high-throughput panels, pharmacological profiling categorizes it as a "pure progestogen" based on functional assays.[1]
Table 1: Relative Binding Affinity (RBA) & Functional Activity Profile (Reference Standard: Progesterone/Dexamethasone/R1881 = 100)[1]
| Receptor Target | Algestone Acetophenide (DHPA) | Medroxyprogesterone Acetate (MPA) | Natural Progesterone (P4) | Clinical Implication of Cross-Reactivity |
| Progesterone (PR) | ~200-500 (Agonist) | ~300 (Agonist) | 100 (Agonist) | Primary efficacy (Contraception, Cycle control).[1] |
| Glucocorticoid (GR) | Negligible / <1 | 40 - 80 (Agonist) | ~10 (Weak Agonist) | MPA: Immunosuppression, weight gain, bone density loss.DHPA: Minimal metabolic side effects.[1] |
| Mineralocorticoid (MR) | Negligible | Variable / Weak | ~100 (Antagonist) | P4: Natriuresis (diuretic effect).DHPA: Neutral fluid balance.[1] |
| Androgen (AR) | Negligible | ~5 (Weak Agonist) | <1 | MPA: Potential for acne/hirsutism at high doses.DHPA: Skin-friendly profile.[1] |
| Estrogen (ER) | None | None | None | No direct estrogenic risk; often combined with E2-Enanthate.[1] |
Analyst Note: The "Negligible" classification for DHPA is derived from its pharmacological categorization as devoid of glucocorticoid, mineralocorticoid, and androgenic activity in animal models, contrasting sharply with the glucocorticoid activity of MPA [1, 4].[1]
Experimental Validation Protocols
To verify the cross-reactivity profile of DHPA in your own lab, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay (Affinity)
Objective: Determine the Ki (inhibition constant) of DHPA for off-target receptors (GR, AR).[1]
-
Receptor Source: Cytosolic fraction from specific cell lines (e.g., IM-9 for GR, MCF-7 for PR) or recombinant human receptors.[1]
-
Radioligands:
-
Competitor Preparation: Prepare serial dilutions of DHPA (10⁻¹⁰ M to 10⁻⁵ M). Include unlabeled Dexamethasone (GR control) and Progesterone (PR control) as positive controls.[1]
-
Incubation: Incubate lysates with radioligand ± competitor for 18h at 4°C to reach equilibrium.
-
Separation: Terminate reaction using Dextran-Coated Charcoal (DCC) to strip unbound ligand.[1] Centrifuge at 2000xg for 10 min.
-
Quantification: Count supernatant radioactivity via Liquid Scintillation Counting (LSC).
-
Calculation: Plot % Bound vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]
-
Validation Check: The Ki for the positive control must match established literature values (e.g., Dex for GR ≈ 2-5 nM).[1]
-
Protocol B: Luciferase Reporter Transactivation Assay (Function)
Objective: Confirm if binding results in functional activation (Agonist) or inhibition (Antagonist).[1]
-
Cell System: CV-1 or HEK293 cells (low endogenous receptor background).[1]
-
Transfection: Co-transfect with:
-
Treatment:
-
Incubation: 24 hours.
-
Readout: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Interpretation:
Experimental Workflow Diagram
Caption: Decision matrix for characterizing steroid receptor cross-reactivity.
References
-
Algestone acetophenide. Wikipedia, The Free Encyclopedia.[1] Retrieved from [Link][1][5]
-
Algestone Acetophenide (Compound). PubChem, National Library of Medicine.[1] Retrieved from [Link][1]
-
Schindler, A. E., et al. (2003). Classification and pharmacology of progestins.[1] Maturitas, 46(1), 7-16.[1] (Context on Progestin Selectivity).
-
Sitruk-Ware, R. (2004). Pharmacological profile of progestins.[1] Maturitas, 47(4), 277-283.[1] (Comparative profiles of MPA vs. newer progestins).
-
Koubovec, D., et al. (2005). Interactions between Medroxyprogesterone Acetate and the Glucocorticoid Receptor.[1] Molecular and Cellular Endocrinology. (Reference for MPA-GR cross-reactivity).
-
Algestone Acetophenide. DrugCentral. Retrieved from [Link]
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. Comparison of Dydrogesterone and Medroxyprogesterone in the Progestin-Primed Ovarian Stimulation Protocol for Patients With Poor Ovarian Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Technical Guide: Algestone Acetophenide vs. Norethisterone in Contraceptive Formulations
[1]
Executive Summary: The Pregnane vs. Estrane Divergence
In the development of parenteral contraceptives, the choice between Algestone Acetophenide (Dihydroxyprogesterone acetophenide, DHPA) and Norethisterone (Norethindrone, NET) represents a fundamental divergence in steroid scaffold selection.[1]
-
DHPA is a Pregnane derivative (16
,17 -dihydroxyprogesterone acetophenide).[1] It functions as a "pure" progestogen with high specificity for the progesterone receptor (PR) and lacks significant androgenic activity. It is almost exclusively formulated as a monthly combined injectable (with Estradiol Enanthate).[1] -
NET is an Estrane derivative (19-nortestosterone).[1][2] It exhibits a "hybrid" pharmacological profile with residual androgenic activity and metabolic conversion to estrogenic moieties.[3] It is versatile, appearing in oral (COCs, POPs) and long-acting injectable (NET-Enanthate) formulations.[1]
This guide analyzes the physicochemical and pharmacokinetic distinctions critical for formulation scientists developing generic or novel delivery systems.
Molecular Architecture & Structure-Activity Relationship (SAR)[2]
The structural core dictates the formulation strategy (solubility profile) and the side-effect profile (receptor selectivity).
Chemical Lineage Visualization[2]
The following diagram illustrates the divergent synthesis pathways and functional groups responsible for the receptor affinity differences.
Figure 1: Structural divergence of NET and DHPA. NET retains the 19-nor androgenic backbone, while DHPA stabilizes the progesterone structure via the 16,17-acetal ring.[1]
Receptor Selectivity Profile
The clinical implications of these structures are defined by their binding affinities relative to Progesterone (set at 100%).
| Receptor Target | Algestone Acetophenide (DHPA) | Norethisterone (NET) | Clinical Consequence |
| Progesterone (PR) | High Agonist | High Agonist | Ovulation inhibition; Endometrial transformation.[1] |
| Androgen (AR) | Negligible | Moderate Agonist | NET carries risk of acne/hirsutism; DHPA is "skin friendly." |
| Estrogen (ER) | None | Indirect (Metabolic) | NET metabolizes partially to Ethinylestradiol (EE).[1][4][5] |
| Glucocorticoid (GR) | Negligible | Weak | Minimal impact on metabolism for both. |
Key Insight: DHPA's lack of androgenicity makes it superior for patients sensitive to androgenic side effects (e.g., PCOS phenotypes), whereas NET's androgenicity can counteract libido loss but may exacerbate acne.[1]
Pharmacokinetics & Formulation Dynamics
For formulation scientists, the release kinetics from an oily depot are the primary variable.
Comparative Pharmacokinetics (Injectable Formulations)
| Parameter | DHPA (150 mg) + E2-EN (10 mg) | NET-Enanthate (200 mg) |
| Dosing Interval | Monthly (28 | Bimonthly (60 days) |
| Vehicle | Oily Solution (Benzyl Benzoate/Castor Oil mix) | Oily Solution (Castor Oil/Benzyl Benzoate) |
| Tmax | 3–6 days post-injection | 3–10 days post-injection |
| Half-life (t1/2) | ~24 days | ~8–12 days (Release rate limited) |
| Metabolism | Hydrolysis of acetal (slow); Reduction | Hydrolysis of ester (rapid); Aromatization |
| Accumulation | Low risk at monthly intervals | Potential accumulation with shortened intervals |
Metabolic Fate Pathways
Understanding the breakdown is crucial for toxicology and bioequivalence studies.
Figure 2: Metabolic divergence.[1] Note the conversion of NET to Ethinylestradiol (EE), which introduces an estrogenic variable absent in DHPA.
Experimental Protocol: In Vitro Release Testing (IVRT) for Oily Depots[2]
Context: Developing a generic version of Perlutal (DHPA) or Noristerat (NET-EN) requires demonstrating bioequivalence.[1] Standard dissolution methods (USP Apparatus 1/2) fail for oily injectables due to immiscibility.
Objective: Quantify release rate of steroid from oil vehicle into an aqueous sink condition.
The "Dialysis Sac" Method (Self-Validating System)[2]
This protocol ensures sink conditions and prevents oil emulsification interference.
Materials:
-
Dialysis Tubing: Cellulose membrane (MWCO 12-14 kDa).[1]
-
Release Media: Phosphate Buffer Saline (PBS) pH 7.4 + 0.5% SDS (Sodium Dodecyl Sulfate) to ensure solubility (Sink Condition).[1]
-
Apparatus: USP Apparatus 4 (Flow-Through Cell) or Modified USP 2.
Step-by-Step Workflow:
-
Preparation of Donor Phase:
-
Load 1.0 mL of the oily formulation (DHPA or NET-EN) into the dialysis tubing.
-
Clamp both ends securely, ensuring no air bubbles are trapped.[1]
-
-
Setup of Acceptor Phase:
-
Fill vessel with 900 mL Release Media at 37°C ± 0.5°C.
-
Maintain agitation at 50-75 RPM (Paddle).[1]
-
-
Sampling:
-
Withdraw 5 mL aliquots at T = 1h, 6h, 24h, 48h, 72h, and 120h (5 days).
-
Self-Validation Step: Immediately replace withdrawn volume with fresh media to maintain sink volume constant.
-
-
Quantification (HPLC):
-
Data Analysis:
Clinical Performance & Safety Profile
Bleeding Patterns (Cycle Control)
Cycle control is the primary driver of discontinuation in contraceptive injectables.
-
DHPA/E2-EN (Monthly):
-
Mimics natural cycle more closely due to the inclusion of Estradiol Enanthate.
-
Withdrawal bleeding typically occurs 15-20 days post-injection.[1]
-
Advantage: Predictable bleeding patterns reduce patient anxiety regarding pregnancy.
-
-
NET-EN (Bimonthly):
-
Progestogen-only (usually).[1]
-
Disadvantage: High incidence of amenorrhea (absence of bleeding) and irregular spotting in the first 6 months.
-
Mechanism: Atrophy of the endometrium due to continuous progestin exposure without estrogenic cycling.
-
Toxicology & Side Effects[2]
-
DHPA: Generally considered "metabolically neutral." Lower impact on lipid profiles compared to androgenic progestins.
-
NET: Due to androgenic activity, may slightly decrease HDL (Good Cholesterol).[1] The conversion to Ethinylestradiol (EE) is historically controversial but generally considered sub-clinical in contraceptive doses; however, it complicates the "estrogen-free" claim of progestin-only formulations.[1]
Conclusion & Development Recommendation
-
Select Algestone Acetophenide (DHPA) if the target product is a Combined Monthly Injectable aimed at markets valuing regular menstrual cycles and low androgenic side effects (Latin America/Asia markets). Formulation requires careful stabilization of the acetophenide group.
-
Select Norethisterone (NET) if developing Oral formulations or Long-acting (2-month) depots .[1] NET is more robust but requires careful counseling regarding androgenic skin effects and bleeding irregularities.
References
-
BenchChem. (2025).[6] Algestone Acetophenide: A Technical Guide to Pharmacokinetics and Metabolism in Animal Models. Retrieved from [1]
-
National Institutes of Health (NIH). (2020). Norethisterone and its acetate - what's so special about them? PubMed.[5][7] Retrieved from
-
Dissolution Technologies. (2018). The Comparison of In Vitro Release Methods for the Evaluation of Parenteral Formulations. Retrieved from [1]
-
MedChemExpress. (2023). Algestone acetophenide Product Information and Mechanism. Retrieved from
-
Wikipedia. (2023). Estradiol enantate/algestone acetophenide Formulations. Retrieved from [1]
Sources
- 1. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 2. Norethisterone acetate - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scispace.com [scispace.com]
- 5. Norethisterone and its acetate - what's so special about them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Algestone Acetophenide - MeSH - NCBI [ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Purity of Algestone Acetophenide from Different Suppliers
Authored for Researchers, Scientists, and Drug Development Professionals
The selection of an Active Pharmaceutical Ingredient (API) supplier is a critical decision in the drug development pipeline. The purity, consistency, and quality of the API directly impact the safety, efficacy, and reproducibility of preclinical and clinical results. Algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA), a synthetic progestin, is utilized in various research and pharmaceutical applications, most notably as a long-acting injectable contraceptive.[1][2][3] Ensuring the purity of this steroidal compound is paramount.
This guide provides a comprehensive, multi-tiered analytical strategy for researchers to independently assess and compare the purity of algestone acetophenide sourced from different suppliers. As of this writing, a dedicated monograph for algestone acetophenide is not present in the major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or the British Pharmacopoeia (BP).[4][5][6] This absence necessitates a robust, in-house qualification process grounded in established scientific principles and regulatory guidance, such as those outlined by the International Council for Harmonisation (ICH).[7][8]
The following protocols are designed to be self-validating, providing a clear and logical framework for making data-driven decisions on supplier quality.
Part 1: Foundational Qualification: Physical and Chemical Benchmarking
Before engaging in sophisticated chromatographic analysis, foundational tests provide a rapid and cost-effective initial assessment of material quality. These steps are crucial for identifying grossly impure or counterfeit materials early in the evaluation process. A certified reference standard from a reputable source is non-negotiable for these comparisons.[9][10]
Visual and Olfactory Inspection
Causality: The visual appearance of a crystalline powder is a primary indicator of its composition. Pure algestone acetophenide is described as a white to off-white crystalline powder.[7] Any significant deviation in color (e.g., yellow, tan, or brown hues), or the presence of visible particulates, suggests potential contamination, improper synthesis, or degradation. An unusual odor can also indicate the presence of residual solvents not fully removed during manufacturing.
Protocol:
-
Place approximately 100 mg of the test sample and a certified reference standard side-by-side on a clean, white analysis paper or watch glass.
-
Observe under bright, neutral lighting. Note the color, texture (e.g., crystalline, amorphous), and homogeneity of the powder.
-
Carefully waft the vapor from the sample container towards your nose. Note any chemical or unusual odors.
-
Record all observations, comparing the test sample directly against the reference standard.
Solubility Assessment
Causality: Solubility is an intrinsic physical property of a chemical compound. According to available data, algestone acetophenide is sparingly soluble in chloroform and slightly soluble in methanol.[11][12] A sample that exhibits markedly different solubility characteristics may be a different compound entirely or contain significant quantities of soluble or insoluble impurities.
Protocol:
-
Prepare two sets of test tubes.
-
In the first set, add 5 mg of the test sample to 1 mL of chloroform.
-
In the second set, add 5 mg of the test sample to 1 mL of methanol.
-
Vortex each tube for 30 seconds.
-
Visually inspect for complete dissolution, partial dissolution, or insolubility. Compare these results to the expected solubility profile.
Melting Point Analysis
Causality: The melting point of a pure crystalline solid occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The reported melting point for algestone acetophenide is consistently in the range of 150-153°C.[7][8][11][13] A broad melting range or a significant deviation from this expected value is a strong indicator of impurity.
Protocol:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small amount of the sample.
-
Pack the dried sample into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat at a rapid rate to about 10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.
-
Perform the analysis in triplicate for each sample.
Part 2: Chromatographic Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, allowing for the separation and quantification of the main compound from any related substances or degradation products.
Thin-Layer Chromatography (TLC) - A Rapid Screening Tool
Causality: TLC provides a qualitative snapshot of the sample's complexity. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. For a high-purity sample, a single, well-defined spot corresponding to the reference standard should be observed. The presence of secondary spots indicates impurities.
Protocol:
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a soft pencil, lightly draw an origin line about 1.5 cm from the bottom edge.
-
Sample Preparation: Prepare 1 mg/mL solutions of the test sample and the reference standard in chloroform.
-
Spotting: Using separate capillary spotters, apply 2-5 µL of each solution to the origin line, ensuring the spots are small and do not spread. Allow the solvent to fully evaporate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate; a 7:3 or 8:2 ratio is a good starting point). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under UV light at 254 nm and circle them with a pencil. Further visualization can be achieved in an iodine chamber.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The primary spot of the test sample should have an Rf value that matches the reference standard. Note the presence, number, and intensity of any secondary spots.
High-Performance Liquid Chromatography (HPLC) - The Quantitative Gold Standard
Causality: HPLC is a high-resolution technique essential for accurately quantifying the purity of an API and profiling its impurities.[14] A stability-indicating reverse-phase HPLC (RP-HPLC) method is the industry standard for this purpose.[15][] This method separates molecules based on their hydrophobicity. By comparing the peak area of algestone acetophenide to the total area of all detected peaks, an accurate purity value (often expressed as "area %") can be determined.
This protocol is a starting point and should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.
-
Gradient Example: Start at 60% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm (based on the UV absorbance of the α,β-unsaturated ketone chromophore).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution: Accurately weigh and dissolve the algestone acetophenide reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Test Sample Solution: Prepare the sample from each supplier in the same manner as the reference standard.
-
-
System Suitability: Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject the blank (diluent), the reference standard solution, and each test sample solution.
-
Data Processing:
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank.
-
Calculate the purity of each sample using the area percent method:
-
% Purity = (Area of Algestone Peak / Total Area of All Peaks) x 100
-
-
Identify and quantify any impurities relative to the main peak. According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported, and those at ≥0.10% (for a maximum daily dose ≤2g) generally require identification.[7][11]
-
Part 3: Comparative Data Summary and Interpretation
A systematic comparison of the data generated is essential for an objective assessment. The following table provides a template for summarizing your findings.
| Parameter | Reference Standard | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White, crystalline powder | Conforms | White, crystalline powder | Yellowish tinge, clumpy | White to off-white crystalline powder |
| Melting Point | 151.0 - 151.8 °C | 150.5 - 152.0 °C | 147.5 - 151.5 °C | 145.0 - 150.0 °C | 150 - 153 °C, Range ≤ 2°C |
| TLC (Rf Value) | 0.45 | 0.45 | 0.45 | 0.45 | Matches Reference Standard |
| TLC (Impurities) | No secondary spots | No secondary spots | Faint spot at Rf 0.60 | Intense spot at Rf 0.60; Faint spot at origin | No secondary spots, or only at trace levels |
| HPLC Assay (% Area) | 99.9% | 99.8% | 98.5% | 96.2% | ≥ 99.0% |
| Largest Impurity (%) | 0.04% | 0.08% | 0.75% | 2.5% (at RRT 1.2) | ≤ 0.15% |
| Total Impurities (%) | 0.10% | 0.20% | 1.50% | 3.80% | ≤ 0.50% |
Interpretation:
-
Supplier A: The material appears to be of high quality, meeting all acceptance criteria. It is comparable to the reference standard.
-
Supplier B: The material shows a broadened melting point range and a detectable impurity in both TLC and HPLC. While the assay is over 98%, the impurity profile exceeds typical high-purity standards. This may be acceptable for early-stage research but could be problematic for later development.
-
Supplier C: The material fails on multiple criteria. The off-color appearance, significantly depressed and broad melting point, and high levels of impurities detected by both TLC and HPLC are clear indicators of poor quality. This material should be rejected.
Part 4: Workflow Visualizations
Diagrams help to clarify complex analytical workflows, ensuring a consistent and logical process is followed.
Caption: Overall workflow for assessing algestone acetophenide purity.
Caption: Detailed workflow for quantitative HPLC analysis.
Conclusion
A multi-step, evidence-based approach is essential for qualifying API suppliers and ensuring the quality of algestone acetophenide. Relying solely on a supplier's Certificate of Analysis is insufficient for critical drug development activities. By systematically performing the physical, chemical, and chromatographic tests outlined in this guide, researchers can build a comprehensive quality profile for each batch of material. This diligence protects against the financial and temporal losses associated with using substandard materials and, most importantly, upholds the scientific integrity of the research.
References
-
LookChem. (n.d.). Cas 24356-94-3, Algestone acetophenide. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). Algestone acetophenide. Retrieved from [Link]
-
Autech. (n.d.). Algestone acetophenide - pharmaceutical raw materials both for vet and human. Retrieved from [Link]
-
Veeprho. (n.d.). Algestone Impurities and Related Compound. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
Suanfarma. (2025, October 21). Quality Assurance and Quality Control in the Pharmaceutical Industry: Driving Excellence and Safety of Medicines. Retrieved from [Link]
-
DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]
-
Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Retrieved from [Link]
-
DrugFuture. (n.d.). Algestone Acetophenide. Retrieved from [Link]
-
precisionFDA. (n.d.). ALGESTONE ACETOPHENIDE. Retrieved from [Link]
-
Science.org. (n.d.). Algestone acetophenide. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2013, July 15). European Pharmacopoeia. Retrieved from [Link]
-
Wikipedia. (n.d.). Algestone acetophenide. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
PubChem. (n.d.). Algestone Acetophenide. Retrieved from [Link]
-
British Pharmacopoeia. (n.d.). British Pharmacopoeia 2022. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 3. Algestone Acetophenide | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. resource.odmu.edu.ua [resource.odmu.edu.ua]
- 6. vnras.com [vnras.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. suanfarma.com [suanfarma.com]
- 10. despharmaconsulting.com [despharmaconsulting.com]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. Algestone Acetophenide [drugfuture.com]
- 14. nicovaper.com [nicovaper.com]
- 15. thepharmamaster.com [thepharmamaster.com]
Introduction: The Imperative for Independent Verification in Progestin Development
An Independent Researcher's Guide to the Verification of Published Algestone Acetophenide Data
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin utilized in long-acting injectable contraceptives, often in combination with an estrogen like estradiol enanthate.[1][2][3] As a derivative of 17α-hydroxyprogesterone, its primary mechanism of action is as an agonist of the progesterone receptor (PR), mimicking the effects of natural progesterone to inhibit ovulation and alter the cervical mucus and endometrium, thereby preventing pregnancy.[1][4]
In the landscape of pharmaceutical development, particularly for steroidal hormones, published data forms the bedrock upon which new research is built. However, the principle of reproducibility is paramount. Factors such as variations in starting materials, subtle differences in experimental conditions, and evolving analytical technologies can lead to discrepancies in results. Therefore, the independent verification of published physicochemical, pharmacokinetic, and pharmacodynamic data is not merely a procedural formality; it is a critical step to ensure the safety, efficacy, and quality of a therapeutic agent.
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and contextualize published data on algestone acetophenide. We will provide detailed, self-validating protocols and explain the scientific rationale behind experimental choices, grounding our discussion in a comparative analysis with other well-established progestins.
A Comparative Framework: Situating Algestone Acetophenide
To objectively evaluate algestone acetophenide, its properties must be compared against relevant alternatives. Progestins are often categorized by their chemical structure (e.g., pregnanes, estranes, gonanes) or by "generation," reflecting their market introduction and receptor selectivity profiles.[4] This guide will use three widely studied progestins as comparators:
-
Medroxyprogesterone Acetate (MPA): A pregnane derivative, structurally related to progesterone.[4]
-
Norethisterone Acetate (NETA): An estrane derivative, derived from testosterone.[4]
-
Levonorgestrel (LNG): A gonane derivative, also derived from testosterone and considered a second-generation progestin.[4][5]
By comparing algestone acetophenide to these compounds, we can better understand its unique profile.
Part 1: Physicochemical Characterization and Purity Assessment
Core Objective: To unambiguously confirm the chemical identity, structure, and purity of the algestone acetophenide active pharmaceutical ingredient (API). This is the foundational step upon which all subsequent biological data rests.
Scientific Rationale: The biological activity of a drug is intrinsically linked to its three-dimensional structure. Impurities, which can arise from the synthesis process or degradation, may have their own pharmacological (and potentially toxicological) profiles, or they can interfere with the primary compound's efficacy.[2] A multi-pronged analytical approach is therefore essential for a complete and trustworthy characterization.
Experimental Workflow for Physicochemical Verification
The following workflow provides a robust system for verifying the identity and purity of an algestone acetophenide sample.
Caption: Workflow for the independent physicochemical verification of an API.
Table 1: Comparative Physicochemical Properties of Progestins
| Property | Algestone Acetophenide | Medroxyprogesterone Acetate (MPA) | Norethisterone Acetate (NETA) | Levonorgestrel (LNG) |
| Chemical Formula | C₂₉H₃₆O₄[1][6][7] | C₂₄H₃₄O₄[8][9] | C₂₂H₂₈O₃ | C₂₁H₂₈O₂ |
| Molar Mass ( g/mol ) | 448.60[1][6][10] | 386.52[8][9] | 340.46 | 312.45 |
| Appearance | Crystalline Powder[1] | White to off-white crystalline powder[8][11] | White or creamy white crystalline powder | White crystalline powder |
| Melting Point (°C) | Not specified | 200 - 210[9][11] | ~161-162 | ~235-237 |
| Solubility | Not specified | Insoluble in water; freely soluble in chloroform[11][12] | Practically insoluble in water; soluble in ethanol | Practically insoluble in water; soluble in chloroform |
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To separate algestone acetophenide from any impurities and quantify its purity based on the area under the peak.
-
Protocol:
-
Standard Preparation: Accurately weigh and dissolve an analytical standard of algestone acetophenide in a suitable diluent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the test sample at the same concentration as the primary standard.
-
Chromatographic Conditions (Typical for Steroids):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at a wavelength determined by a UV scan of the standard (typically around 240-250 nm for the progesterone backbone).
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the major peak in the sample to the standard. Calculate purity by the area percentage method (% Purity = (Area of Main Peak / Total Area of All Peaks) * 100).
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the compound and identify potential impurities based on their mass-to-charge ratio (m/z).
-
Protocol:
-
LC Setup: Use an LC system with conditions similar to the HPLC method, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) suitable for interfacing with a mass spectrometer.[13]
-
Mass Spectrometer Setup:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[14] ESI in positive mode is common for steroids.
-
Analysis Mode:
-
Full Scan: Scan a mass range (e.g., m/z 100-1000) to detect the primary ion (e.g., [M+H]⁺ for algestone acetophenide, expected at m/z 449.26).
-
Multiple Reaction Monitoring (MRM): For targeted quantification, select a precursor ion (the parent molecule) and a specific product ion (a fragment generated in the collision cell). This highly selective technique is excellent for analyzing compounds in complex matrices.[13][15]
-
-
-
Data Verification: Confirm that the primary peak in the chromatogram has the expected m/z for algestone acetophenide. Any other peaks can be tentatively identified based on their m/z, which can provide clues to their structure (e.g., oxidation products, unreacted starting materials).
-
Part 2: Pharmacokinetic (PK) Profile Verification
Core Objective: To independently verify the absorption, distribution, metabolism, and excretion (ADME) characteristics of algestone acetophenide.
Scientific Rationale: A drug's pharmacokinetic profile determines its dosing regimen and potential for drug-drug interactions. Published PK values, such as elimination half-life, can vary between populations and study conditions. Independent verification in a controlled, preclinical model is essential before advancing to clinical studies.
Experimental Workflow for Preclinical PK Study
Caption: Workflow for a preclinical pharmacokinetic study.
Table 2: Comparative Pharmacokinetic Parameters of Progestins
| Parameter | Algestone Acetophenide | Medroxyprogesterone Acetate (MPA) | Norethisterone (Active form of NETA) | Levonorgestrel (LNG) |
| Route | Intramuscular | Oral / Intramuscular | Oral | Oral / IUD |
| Bioavailability | N/A (IM) | Oral: Highly variable | Oral: ~64%[16] | Oral: ~95-100%[17][18] |
| Plasma Protein Binding | Not specified | ~90% | ~97% (61% to albumin, 36% to SHBG)[16] | ~98% (50% to albumin, 48% to SHBG)[17] |
| Metabolism | Hepatic | Hepatic (CYP3A4) | Hepatic; deacetylated to norethisterone[16] | Hepatic (CYP3A4)[18][19] |
| Elimination Half-Life | ~24 days (IM)[1] | Oral: 40-60 hours; IM: ~50 days[8] | ~8-9 hours[16] | Oral: 30-46 hours[19] |
| Excretion | Preferentially feces[1] | Primarily urine | Urine and feces[16] | Urine (~45%) and feces (~32%)[18][19] |
Detailed Experimental Protocol: Preclinical PK Study
-
Objective: To determine the key pharmacokinetic parameters of algestone acetophenide following intramuscular administration in a rat model.
-
Protocol:
-
Animal Model: Use a cohort of female Sprague-Dawley rats (n=5 per time point).
-
Dose Administration: Administer a single intramuscular injection of algestone acetophenide formulated in a suitable vehicle (e.g., sesame oil).
-
Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose (0) and at 1, 4, 8, 24, 48, 96 hours, and on days 7, 14, 21, and 28 post-dose. Collect samples into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate an LC-MS/MS method for the quantification of algestone acetophenide in rat plasma. This involves protein precipitation (e.g., with acetonitrile) followed by analysis using MRM mode.
-
An internal standard (a structurally similar compound not present in the sample) must be used to ensure accuracy.
-
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate parameters such as maximum concentration (Cmax), time to Cmax (Tmax), Area Under the Curve (AUC), and elimination half-life (T½).
-
Part 3: Pharmacodynamic (PD) Profile Verification
Core Objective: To confirm the biological mechanism and potency of algestone acetophenide, specifically its activity at the progesterone receptor.
Scientific Rationale: The pharmacodynamic properties define a drug's therapeutic effect. For a progestin, it is crucial to confirm high agonist potency at the progesterone receptor while demonstrating low or no activity at other steroid receptors (androgen, estrogen, glucocorticoid) to minimize off-target side effects. Published data states algestone acetophenide is a pure progestogen.[1] This claim requires rigorous in vitro verification.
Progesterone Receptor Signaling Pathway
Caption: Simplified signaling pathway for progesterone receptor agonists.
Table 3: Comparative Pharmacodynamic Properties of Progestins
| Property | Algestone Acetophenide | Medroxyprogesterone Acetate (MPA) | Norethisterone | Levonorgestrel (LNG) |
| Primary Target | Progesterone Receptor (PR) Agonist[1] | PR Agonist[12] | PR Agonist[16] | PR Agonist[5][17] |
| Androgenic Activity | None reported[1] | Low | Low to moderate[20] | Weak to moderate[5][17] |
| Estrogenic Activity | None reported[1] | None | Weak (due to partial conversion to ethinylestradiol)[20] | None[17] |
| Glucocorticoid Activity | None reported[1] | Yes (significant) | None | None[17] |
| Contraceptive Mechanism | Ovulation inhibition, endometrial and cervical mucus changes[1][2] | Gonadotropin suppression, preventing follicular maturation and ovulation[8] | Prevents follicular maturation and ovulation, thickens cervical mucus[16] | Prevents ovulation, thickens cervical mucus, may alter endometrium[19] |
Detailed Experimental Protocols
1. In Vitro Receptor Binding Assay
-
Objective: To quantify the binding affinity (Ki) of algestone acetophenide for the progesterone receptor and assess its selectivity by testing against other steroid receptors.
-
Protocol:
-
Assay Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the receptor (e.g., ³H-progesterone) is incubated with a source of the receptor (e.g., cell lysate from cells overexpressing the PR).
-
Procedure: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (algestone acetophenide). The test compound will compete with the radiolabeled ligand for binding to the receptor.
-
Measurement: After incubation, the bound and free radioligand are separated, and the radioactivity of the bound portion is measured.
-
Data Analysis: The concentration of algestone acetophenide that inhibits 50% of the specific binding of the radioligand is the IC50. This is then converted to a binding affinity constant (Ki).
-
Selectivity Panel: Repeat the assay using specific radioligands and receptors for the androgen, estrogen, glucocorticoid, and mineralocorticoid receptors to verify the lack of off-target binding.
-
2. In Vitro Reporter Gene Assay
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of algestone acetophenide at the progesterone receptor.
-
Protocol:
-
Cell System: Use a mammalian cell line (e.g., HEK293 or HeLa) that has been co-transfected with two plasmids: one that expresses the full-length human progesterone receptor and another that contains a reporter gene (e.g., luciferase) under the control of a promoter with Progesterone Response Elements (PREs).
-
Procedure: Culture these cells and treat them with increasing concentrations of algestone acetophenide.
-
Mechanism: If algestone acetophenide is a PR agonist, it will bind to the receptor, which will then bind to the PREs on the reporter plasmid and drive the expression of the luciferase enzyme.
-
Measurement: After a set incubation period (e.g., 24 hours), lyse the cells and add a luciferase substrate. The amount of light produced is proportional to the amount of enzyme, which reflects the level of receptor activation.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).
-
Conclusion: A Framework for Rigorous Scientific Inquiry
The independent verification of published data is the cornerstone of scientific integrity. This guide provides a comprehensive, multi-faceted framework for researchers to systematically validate the physicochemical and biological properties of algestone acetophenide. By employing a combination of orthogonal analytical techniques—from HPLC and LC-MS/MS for structural confirmation to in vitro binding and functional assays for biological activity—a complete and trustworthy profile of the compound can be established.
Comparing these independently generated results with published literature and the data from established progestins like MPA, NETA, and LNG allows for a nuanced understanding of algestone acetophenide's place in the therapeutic landscape. This rigorous, evidence-based approach is essential for mitigating risks in drug development and ultimately ensuring that hormonal therapies are safe, effective, and reliable.
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A Side-by-Side Technical Comparison of Algestone Acetophenide and Levonorgestrel for Researchers
A Comprehensive Guide to the Pharmacological, Physicochemical, and Clinical Profiles of Two Synthetic Progestins
In the landscape of synthetic progestins, both algestone acetophenide and levonorgestrel have carved out distinct niches, primarily in the realm of hormonal contraception. While both compounds exert their primary effects through agonism of the progesterone receptor (PR), their nuanced differences in receptor selectivity, pharmacokinetic profiles, and clinical applications warrant a detailed comparative analysis. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth, side-by-side examination of these two important steroidal hormones.
Introduction: Two Generations of Progestogenic Agents
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a first-generation progestin derived from 16α,17α-dihydroxyprogesterone.[1] It is primarily utilized in long-acting injectable contraceptive formulations in combination with an estrogen.[2][3] Levonorgestrel, a second-generation progestin, is a synthetic analog of testosterone and is one of the most widely used progestins globally, available in various formulations including oral contraceptives, emergency contraception, and intrauterine devices (IUDs).[4]
This guide will delve into the fundamental characteristics of each compound, presenting a comparative analysis of their mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and established clinical profiles. Furthermore, it will provide an overview of the experimental protocols employed to characterize and compare such progestogenic agents.
Molecular Structures and Physicochemical Properties
The distinct chemical structures of algestone acetophenide and levonorgestrel underpin their differing biological activities and pharmacokinetic behaviors.
Caption: 2D structures of Algestone Acetophenide and Levonorgestrel.
Table 1: Physicochemical Properties of Algestone Acetophenide and Levonorgestrel
| Property | Algestone Acetophenide | Levonorgestrel |
| Chemical Formula | C₂₉H₃₆O₄ | C₂₁H₂₈O₂ |
| Molar Mass | 448.6 g/mol | 312.45 g/mol |
| CAS Number | 24356-94-3 | 797-63-7 |
| Drug Class | Progestogen; Progestin[2] | Progestogen (medication); Progestin |
Mechanism of Action and Receptor Binding Profile: A Tale of Two Affinities
Both algestone acetophenide and levonorgestrel exert their primary contraceptive and therapeutic effects by binding to and activating the progesterone receptor (PR), which in turn modulates gene expression to inhibit ovulation and alter the cervical mucus and endometrium. However, their affinity and selectivity for the PR and other steroid receptors differ significantly.
Algestone acetophenide is characterized as a "pure progestogen," with its activity highly specific to the progesterone receptor.[2] It is reported to have a progestogenic potency 2 to 5 times that of progesterone in animal models.[2] Notably, it is reported to have no significant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity.[2]
In contrast, levonorgestrel, while a potent PR agonist, also exhibits significant affinity for the androgen receptor (AR).[4] This cross-reactivity is a key differentiator and is responsible for some of the androgenic side effects associated with levonorgestrel use.
Caption: Receptor binding profiles of Algestone Acetophenide and Levonorgestrel.
Table 2: Comparative Receptor Binding Affinities
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (RBA) | Androgen Receptor (AR) Relative Binding Affinity (RBA) | Other Receptor Interactions |
| Algestone Acetophenide | 200-500% (of Progesterone)[2] | Negligible[2] | No significant estrogenic, glucocorticoid, or mineralocorticoid activity reported.[2] |
| Levonorgestrel | ~323% (of Progesterone) | ~58% (of Dihydrotestosterone) | Weak glucocorticoid and mineralocorticoid receptor binding. |
Note: RBA values can vary depending on the assay system used.
Pharmacokinetics: A Contrast in Duration of Action
The pharmacokinetic profiles of algestone acetophenide and levonorgestrel are markedly different, largely dictated by their formulation and route of administration.
Algestone acetophenide is administered via intramuscular injection as a long-acting contraceptive. This formulation leads to a slow release of the drug, resulting in a very long elimination half-life of approximately 24 days.[5] Following a single injection, it can be detected in the circulation for up to 30 to 60 days.[5]
Levonorgestrel's pharmacokinetics are highly dependent on its delivery system. When taken orally, it is rapidly and almost completely absorbed. Its elimination half-life is in the range of 24 to 32 hours. When delivered via an IUD, levonorgestrel is released directly into the uterine cavity, resulting in high local concentrations and lower systemic exposure.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Algestone Acetophenide (Intramuscular) | Levonorgestrel (Oral) |
| Bioavailability | Not well-defined due to slow release | ~100% |
| Time to Peak Concentration (Tmax) | Prolonged due to depot effect | 1-2 hours |
| Elimination Half-life (t½) | ~24 days[5] | 24-32 hours |
| Protein Binding | Data not readily available | ~98% (primarily to SHBG and albumin) |
| Metabolism | Expected to be hepatic | Hepatic (reduction, hydroxylation, conjugation) |
| Excretion | Preferentially in feces[2] | Urine and feces |
Clinical Efficacy and Side Effect Profiles
Both algestone acetophenide and levonorgestrel are highly effective contraceptives. Clinical trials of monthly injectable contraceptives containing dihydroxyprogesterone acetophenide (150 mg) and estradiol enantate (10 mg) have shown high efficacy, with a Pearl Index of 0.018 in one large study.[6]
Levonorgestrel is also highly effective across its various formulations. As an emergency contraceptive, it significantly reduces the risk of pregnancy when taken within 72 hours of unprotected intercourse.[4] Levonorgestrel-releasing IUDs are one of the most effective long-acting reversible contraceptive methods available.
The side effect profiles of the two progestins are a direct reflection of their receptor binding characteristics.
Algestone Acetophenide: When used in combination with an estrogen, common side effects include menstrual irregularities (such as irregular bleeding), headache, and breast tenderness.[7] Due to its lack of androgenic activity, side effects such as acne and weight gain are less commonly reported compared to more androgenic progestins.
Levonorgestrel: Common side effects include changes in menstrual bleeding patterns, nausea, headache, dizziness, and breast tenderness.[4] Due to its androgenic properties, some users may experience acne, weight gain, and changes in libido.
Table 4: Summary of Common Side Effects
| Side Effect | Algestone Acetophenide (in combination with estrogen) | Levonorgestrel |
| Menstrual Irregularities | Common (e.g., irregular bleeding)[7] | Very Common (e.g., spotting, amenorrhea) |
| Headache | Common[7] | Common[4] |
| Breast Tenderness | Common[7] | Common[4] |
| Nausea/Vomiting | Less common | Common (especially with emergency contraception)[4] |
| Androgenic Effects (Acne, Weight Gain) | Not typically reported[2] | Can occur[4] |
Experimental Protocols for Comparative Analysis
The characterization and comparison of progestins like algestone acetophenide and levonorgestrel rely on a suite of established in vitro and in vivo experimental protocols.
In Vitro Assays
-
Receptor Binding Assays: These assays are fundamental for determining the binding affinity of a compound to various steroid receptors (PR, AR, ER, etc.). A common method involves competitive binding experiments using radiolabeled ligands.
Caption: Workflow for a competitive receptor binding assay.
-
Transactivation Assays: These cell-based assays measure the functional activity of a compound at a specific receptor. They typically involve a reporter gene (e.g., luciferase) linked to a hormone-responsive element.
In Vivo Animal Models
-
Clauberg Test (Rabbit Endometrial Proliferation Assay): This classic assay assesses the progestogenic activity of a compound by measuring its ability to induce endometrial proliferation in estrogen-primed immature female rabbits.[8]
-
Hershberger Assay (Rat Androgenic and Anabolic Activity Assay): This assay is used to evaluate the androgenic and anabolic properties of a compound by measuring the weight changes in androgen-sensitive tissues (e.g., ventral prostate, seminal vesicles) in castrated male rats.[9] This assay would be critical in demonstrating the androgenic activity of levonorgestrel and the lack thereof with algestone acetophenide.
Conclusion: Selecting the Right Progestin for the Right Application
Algestone acetophenide and levonorgestrel represent two distinct classes of synthetic progestins with unique pharmacological profiles that dictate their clinical utility.
Algestone acetophenide stands out as a highly specific and potent progestin with a long duration of action, making it well-suited for long-acting injectable contraceptives where consistent, progestin-dominant effects are desired with minimal off-target hormonal activity. Its lack of androgenicity is a significant advantage in minimizing certain side effects.
Levonorgestrel , on the other hand, offers versatility in its numerous formulations, from daily oral pills to long-acting IUDs and emergency contraception. Its potent progestogenic activity ensures high contraceptive efficacy. However, its androgenic properties must be considered, as they can contribute to certain side effects.
The choice between these or other progestins in a clinical or research setting will ultimately depend on the desired therapeutic outcome, the preferred route of administration, and the importance of minimizing specific hormonal side effects. This guide provides a foundational framework for understanding the key differences between these two important compounds, enabling more informed decisions in drug development and clinical research.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Algestone Acetophenide
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery and application to the entire lifecycle of the chemical compounds we handle. Algestone acetophenide (CAS 24356-94-3), a potent synthetic progestational steroid, requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect our environment.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and scientific best practices.
The core principle underpinning these procedures is the recognition of Algestone acetophenide as an endocrine-disrupting chemical (EDC).[2][5][6] Improper disposal, particularly release into waterways, can pose a significant environmental hazard, as conventional water treatment systems are often not equipped to remove such compounds effectively.[5][7][8] Therefore, a rigorous and informed approach to waste management is not merely a matter of compliance, but a fundamental aspect of responsible scientific conduct.
Hazard Identification and Essential Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. While a comprehensive GHS classification may vary by supplier, Algestone acetophenide must be treated as a potent, biologically active compound. The primary risk is not acute toxicity but its ability to interfere with endocrine systems.[2][9]
Causality of Precaution: Exposure, even at low levels, can occur through inhalation of airborne particles, skin contact, or accidental ingestion.[9] OSHA recommends specific engineering and administrative controls when handling hormonal compounds to minimize these risks.[9][10]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosolized particles. |
| Lab Coat | Standard laboratory coat, buttoned | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder form or when aerosols may be generated.[9] |
All handling of Algestone acetophenide, especially weighing of the solid compound, should be performed within a certified chemical fume hood or a similar ventilated containment device to mitigate inhalation exposure.[9][11]
The Regulatory Imperative: Why We Follow These Steps
The disposal of pharmaceutical compounds is strictly regulated. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework.
-
EPA's Final Rule on Pharmaceutical Waste: Codified in 40 CFR Part 266, Subpart P, this rule establishes specific management standards for hazardous waste pharmaceuticals.[12] A critical component of this rule is the sewer ban , which explicitly prohibits the flushing of hazardous pharmaceutical waste.[13] This is to prevent the contamination of water supplies with potent chemical agents.[13]
-
OSHA's Hazard Communication Standard (HazCom): This standard (29 CFR 1910.1200) mandates that workers are informed about the chemical hazards in their workplace and are trained to handle them safely.[10][14] This includes understanding the information provided in Safety Data Sheets (SDS) and following proper disposal protocols.
Adherence to these regulations is a self-validating system; it ensures not only legal compliance but also the operational safety and environmental stewardship of the laboratory.
Step-by-Step Disposal Protocol
The fundamental principle of hazardous waste management is segregation at the point of generation.[15][16] Never mix Algestone acetophenide waste with general trash, non-hazardous chemical waste, or biohazardous waste.
Immediately classify any material that has come into contact with Algestone acetophenide as "Hazardous Pharmaceutical Waste." This includes:
-
Expired or unused pure compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, weighing boats).
-
Contaminated sharps (e.g., needles, scalpels, broken glass).
-
Contaminated PPE (e.g., gloves, disposable sleeves).
-
Aqueous or solvent solutions containing the compound.
-
Materials used to clean up spills.
Select appropriate waste containers based on the nature of the waste. OSHA and the EPA mandate that containers must be chemically compatible, leak-proof, and kept securely closed.[14][16]
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste (Pure compound, contaminated PPE & labware) | Sealable, rigid plastic container or drum. | "Hazardous Waste Pharmaceuticals" [17] Accumulation Start Date Generator Name & Address |
| Sharps Waste (Contaminated needles, broken glass) | Puncture-resistant, closable sharps container. | "Hazardous Waste Pharmaceuticals - Sharps" Accumulation Start Date Biohazard symbol (if applicable) |
| Liquid Waste (Solutions containing Algestone acetophenide) | Sealable, chemically compatible carboy or bottle with secondary containment.[15] | "Hazardous Waste Pharmaceuticals - Liquid" List all chemical constituents by percentage. Accumulation Start Date |
Authoritative Insight: The label "Hazardous Waste Pharmaceuticals" is a specific requirement under the EPA's Subpart P rule and is crucial for proper identification by waste management personnel.[17] Empty containers that once held Algestone acetophenide must also be managed as hazardous waste, as residual amounts can still pose a risk.[13]
Store sealed and labeled waste containers in a designated, secure satellite accumulation area or central accumulation area within the laboratory.[16][18] This area should be away from general traffic, have secondary containment to manage potential spills, and be clearly marked.
The only acceptable final disposal method for Algestone acetophenide is through a licensed hazardous waste management contractor. This waste must be destined for high-temperature incineration .[19] This process ensures the complete destruction of the active hormonal compound. Do not attempt to treat or neutralize this waste in the lab.
Algestone Acetophenide Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling Algestone acetophenide.
Caption: Decision workflow for Algestone Acetophenide waste from generation to final disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert all personnel in the immediate area. Evacuate non-essential personnel.
-
Don PPE: Before attempting any cleanup, don the full required PPE, including a respirator if the spill involves powder.
-
Contain & Clean: Use a chemical spill kit with appropriate absorbent materials to contain the spill. For powders, gently cover with a damp paper towel to avoid making the powder airborne, then use absorbent pads. For liquids, surround the spill with absorbent booms and then cover with pads.
-
Collect Waste: All cleanup materials, including contaminated absorbents and PPE, must be placed into a new, sealable hazardous waste container.
-
Decontaminate: Clean the spill surface with an appropriate laboratory detergent and water.
-
Label and Store: Label the new waste container as "Hazardous Waste Pharmaceuticals - Spill Debris" and place it in the designated accumulation area.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.
By adhering to these detailed procedures, you build a self-validating system of safety and compliance, ensuring that your vital research does not come at the cost of personal or environmental health. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific integrity and trustworthiness.
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Estradiol, Estriol, Estrone, 17-a-Methyltestosterone, Progesterone, Testosterone. OSHA.
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CAS No : 24356-94-3 | Product Name : Algestone Acetophenide. Pharmaffiliates.
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Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022, March 29).
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Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.
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Disposal of Unused Medicines: What You Should Know. FDA. (2024, October 31).
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling Algestone Acetophenide
Welcome to your essential guide for the safe handling of Algestone acetophenide (CAS 24356-94-3). As a potent synthetic progestational steroid, this compound demands a rigorous and well-understood safety protocol to protect researchers from potential health risks.[1][2] This guide moves beyond a simple checklist, providing the rationale behind each recommendation to build a culture of safety and confidence in your laboratory. Our goal is to empower you with the knowledge to not only follow procedures but to understand the principles of containment and exposure control that underpin them.
Algestone acetophenide is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] More significantly, as a hormonal agent, it falls under the category of drugs considered hazardous by the National Institute for Occupational Safety and Health (NIOSH) due to potential reproductive and developmental risks.[3][4][5] Occupational exposure to such compounds, even at low levels, can pose health risks.[5][6] Therefore, implementing a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation—it is an absolute requirement for safe laboratory operations.[7][8]
The Core of Protection: A Multi-Layered PPE Strategy
Handling potent compounds like Algestone acetophenide, which is typically a solid white or off-white powder, requires a multi-layered approach to PPE.[1] The primary routes of exposure are inhalation of airborne particles, dermal (skin) contact, and ocular (eye) contact.[9] Our strategy is designed to create robust barriers against all three.
Dermal Protection: Gowns and Gloves
Direct skin contact is a primary risk. The use of appropriate gowns and gloves is your first line of defense.
-
Gowns: A disposable, solid-front, back-closing gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene) is mandatory. This prevents the contamination of personal clothing and skin. Gowns should have long sleeves with tight-fitting elastic or knit cuffs to ensure a secure overlap with inner gloves.[9][10]
-
Gloves: Double-gloving is the standard protocol when handling hazardous drugs.[9]
-
Inner Glove: The first pair of gloves should be latex-free and powder-free to prevent aerosolization of the hazardous drug.[10]
-
Outer Glove: The outer glove must be a chemotherapy-tested nitrile glove. These gloves are thicker and have been specifically tested for their resistance to permeation by various chemicals.[9] Always check the manufacturer's data for compatibility. The outer glove cuff should be pulled over the cuff of the gown.
-
Integrity and Replacement: Gloves should be changed every 30-60 minutes during continuous use or immediately if they are torn, punctured, or known to be contaminated.[9]
-
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable.[2]
-
Safety Goggles: Snug-fitting, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required to protect against airborne powder and accidental splashes.[11]
-
Face Shield: When there is a significant risk of splashes, such as during the preparation of solutions or cleaning up spills, a face shield must be worn in addition to safety goggles. The face shield provides a secondary barrier for the entire face.[10][12]
Respiratory Protection
Inhalation of Algestone acetophenide powder is a critical risk, as it can cause respiratory irritation and lead to systemic exposure.[2] The choice of respiratory protection depends on the specific task.
-
For Weighing and Handling Powder: Any procedure that can generate airborne particles (e.g., weighing, transferring solids) requires the use of a NIOSH-certified respirator. A fit-tested N95 respirator is the minimum requirement for handling powders outside of a containment device.[10][11] For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.
-
Surgical Masks are Inadequate: It is crucial to understand that standard surgical masks provide no respiratory protection from chemical powders or vapors and must not be used for this purpose.[10]
Task-Based PPE Requirements
The specific combination of PPE required is dictated by the task at hand. A thorough risk assessment should always precede any laboratory work.[8]
| Task | Minimum Required PPE | Rationale |
| Weighing/Handling Solid Powder | Disposable Gown, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, N95 Respirator | Highest risk of airborne particle generation and contamination. Full facial and respiratory protection is essential to prevent inhalation and contact. |
| Preparing Solutions | Disposable Gown, Double Nitrile Gloves, Chemical Splash Goggles | Risk of splashes and spills is primary. Dermal and eye protection are critical. Work should be done in a chemical fume hood to control vapors. |
| Administering to Cell Cultures | Disposable Gown, Double Nitrile Gloves, Safety Glasses | Lower risk of splashes, but routine dermal protection is necessary to prevent incidental contact with the potent compound. |
| Waste Disposal & Decontamination | Disposable Gown, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield | High potential for contact with concentrated waste and cleaning agents. Full protection against splashes is required. |
Operational Plans: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.
-
Respirator (if required): Put on and perform a seal check for your N95 respirator or other required device.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if the task requires it.
-
Gloves: Don the first pair of gloves (inner). Don the second pair of gloves (outer), ensuring the cuffs are pulled over the sleeves of the gown.
Step-by-Step Doffing Protocol (The "Dirty to Clean" Principle)
This procedure is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves. Be careful not to touch your skin with the contaminated outer surface.
-
Gown: Untie the gown and pull it away from your body, touching only the inside. Turn it inside-out as you remove it and dispose of it immediately.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of inner gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection & Disposal Workflow
The following diagram outlines the critical decision points for selecting and disposing of PPE when handling Algestone acetophenide.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
